molecular formula C5H6 B033242 Cyclopropylacetylene CAS No. 6746-94-7

Cyclopropylacetylene

Número de catálogo: B033242
Número CAS: 6746-94-7
Peso molecular: 66.1 g/mol
Clave InChI: NPTDXPDGUHAFKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclopropylacetylene is a highly valuable and strained alkyne building block extensively employed in advanced organic synthesis and medicinal chemistry research. Its unique structure, featuring a triple bond adjacent to a strained cyclopropane ring, confers significant reactivity and serves as a key motif for introducing the this compound moiety into complex molecules. A primary application is its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it acts as a strained, reactive dipolarophile for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting "cyclopropyl-triazole" scaffolds are of immense interest in drug discovery for probing structure-activity relationships and enhancing metabolic stability, lipophilicity, and conformational restraint in lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDXPDGUHAFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217795
Record name Cyclopropylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6746-94-7
Record name Cyclopropylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6746-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethynyl cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropane, ethynyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Cyclopropylacetylene from 5-Chloro-1-Pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropylacetylene (ethynylcyclopropane) is a critical building block in modern organic synthesis, valued for its unique structural and reactive properties. As a colorless, low-boiling liquid, it serves as a precursor in the development of various pharmaceuticals, most notably the antiretroviral agent Efavirenz, which is used in the treatment of HIV.[1][2] This guide provides an in-depth technical overview of a robust and widely cited one-pot synthesis of this compound from the commercially available starting material, 5-chloro-1-pentyne (B126576). The primary method detailed herein involves a metalation followed by an intramolecular cyclization, offering a significant advantage in terms of procedural efficiency.[1][3]

Reaction Mechanism and Signaling Pathway

The conversion of 5-chloro-1-pentyne to this compound is achieved through a base-induced cyclization. The process is initiated by a strong organolithium base, such as n-butyllithium, which performs a dual role in the reaction cascade.

The proposed mechanism involves the following key steps:

  • Initial Deprotonation: The strong base first abstracts the acidic acetylenic proton from 5-chloro-1-pentyne, forming a lithium acetylide intermediate.

  • Second Deprotonation (Dianion Formation): A second equivalent of the base then deprotonates a carbon atom adjacent to the chlorine, creating a dianion.

  • Intramolecular Cyclization: This highly reactive dianion undergoes an intramolecular nucleophilic substitution. The carbanion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclopropyl (B3062369) ring.

  • Protonation (Quench): The resulting cyclopropylacetylide anion is then quenched with a proton source, such as saturated aqueous ammonium (B1175870) chloride, to yield the final product, this compound.[3]

G cluster_start Step 1 & 2: Deprotonation cluster_cyclization Step 3: Intramolecular Cyclization cluster_quench Step 4: Protonation A 5-Chloro-1-pentyne B Lithium Acetylide Intermediate A->B + n-BuLi C Dianion Intermediate B->C + n-BuLi D Cyclopropylacetylide Anion C->D - LiCl E This compound (Final Product) D->E + H⁺ (from NH₄Cl)

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[3]

Materials and Equipment:

  • 3-L, three-necked, round-bottomed flask

  • Mechanical stirrer

  • 1-L pressure-equalizing addition funnel

  • Reflux condenser with a nitrogen inlet

  • Distillation apparatus (e.g., Hempel column)

  • Ice-water bath

Reagents:

  • 5-Chloro-1-pentyne (Starting Material)

  • n-Butyllithium (in cyclohexane)

  • Cyclohexane (B81311) (Solvent)

  • Saturated aqueous Ammonium Chloride (Quenching agent)

Procedure:

  • Reaction Setup: A 3-L, three-necked flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Cooling: The mixture is cooled to 0°C using an ice-water bath.

  • Addition of Base: 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol, 2.1 equiv) is added dropwise via the addition funnel over approximately 1.5 hours. The internal temperature must be maintained below 20°C during this exothermic addition. A thick precipitate will form.[3]

  • Cyclization: After the addition is complete, the mixture is heated to reflux (approximately 78°C) and maintained for 3 hours to ensure the cyclization is complete.[3][4]

  • Quenching: The reaction is cooled to a range of 0°C to -10°C. Saturated aqueous ammonium chloride (750 mL) is then added carefully and dropwise to quench the reaction. Caution: This quenching process is highly exothermic.[3]

  • Workup and Purification: The layers are separated, and the organic (upper) layer is subjected to fractional distillation to isolate the product from the cyclohexane solvent and butane (B89635) byproduct. A second fractional distillation is typically performed to obtain high-purity this compound.

G A Setup: Charge flask with 5-chloro-1-pentyne & cyclohexane B Cool to 0°C (Ice Bath) A->B C Slowly add n-Butyllithium (Maintain Temp < 20°C) B->C D Heat to Reflux (~78°C) for 3 hours C->D E Cool to 0°C to -10°C D->E F Quench: Carefully add sat. aq. NH₄Cl E->F G Separate Organic Layer F->G H Purification: Fractional Distillation G->H I Final Product: This compound H->I

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative data for the synthesis is summarized below for easy reference and comparison.

Table 1: Reagent Specifications

ReagentFormulaMolar Mass ( g/mol )Amount (mol)EquivalentsConcentration/Purity
5-Chloro-1-pentyneC₅H₇Cl102.561.01.098% or higher[5]
n-ButyllithiumC₄H₉Li64.062.12.12.0 M in cyclohexane[3]
CyclohexaneC₆H₁₂84.16-(Solvent)Anhydrous
Ammonium ChlorideNH₄Cl53.49-(Quench)Saturated Aqueous Solution

Table 2: Reaction Parameters and Yields

ParameterValueReference
Reaction Scale 1.0 mol[3]
Base n-Butyllithium[3][4]
Solvent Cyclohexane[1][3]
Addition Temperature < 20°C[3]
Reflux Temperature 78°C[3]
Reflux Time 3 hours[3]
Quenching Agent Saturated NH₄Cl[3][4]
Isolated Yield 58% (corrected for purity)[3]
Alternative Yield ~65%[2][6]
Product Boiling Point 51-55°C[1][3]

Note on Solvent Choice: The use of cyclohexane (bp 81°C) is preferred over hexanes (bp 69°C) as it simplifies the final purification by fractional distillation, given that the boiling point of this compound is approximately 52°C.[3]

Safety and Handling

  • Gas Evolution: The reaction of n-butyllithium with the starting material and subsequent quenching evolves butane gas. The entire procedure must be conducted in a well-ventilated fume hood.[3]

  • Exothermic Reactions: Both the addition of n-butyllithium and the final quenching step with aqueous ammonium chloride are highly exothermic and require careful temperature control.[3][4]

  • Flammability: n-Butyllithium is pyrophoric. The solvent (cyclohexane) and the final product (this compound) are highly flammable liquids.[1][5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclopropylacetylene (ethynylcyclopropane) is a highly versatile and reactive organic compound, characterized by the unique structural combination of a strained three-membered ring and a terminal alkyne. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly within the pharmaceutical and agrochemical industries. The high ring strain of the cyclopropyl (B3062369) group and the reactivity of the acetylene (B1199291) moiety make it a valuable building block in the synthesis of complex molecules, including the antiretroviral drug Efavirenz.

Physical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its high volatility and low boiling point necessitate careful handling, often requiring low-temperature conditions during preparation and concentration.[3]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₆[1][2]
Molar Mass 66.10 g/mol [2][4]
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 51–53 °C[2][5]
79-80 °C[1][6]
Melting Point 294 °C (decomposes)[1]
148-149 °C[7]
Density 0.781 g/cm³ at 25 °C[2][5]
0.7801 g/cm³[1][6]
Refractive Index (n20/D) 1.429 - 1.4480[1][5]
Vapor Pressure 605 mmHg at 25°C[1]
Flash Point -5 °F (-20.5 °C) to -17 °C (1 °F)[1][2]
Solubility Slightly soluble in water. Soluble in chloroform, ethyl acetate, dichloromethane, methanol, and dimethyl sulfoxide.[1][3][8]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeDataReference(s)
¹H NMR (300 MHz, CDCl₃) δ: 0.65-0.78 (m, 4 H), 1.17-1.27 (m, 1 H), 1.73 (d, 1 H, J = 2.2)[9]
¹³C NMR (75 MHz, CDCl₃) δ: −0.8, 8.1, 63.4, 87.6[9]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its two key functional groups: the terminal alkyne and the strained cyclopropyl ring.[10] This dual functionality makes it a versatile intermediate in organic synthesis.[1]

Key Reactions Include:

  • Acidity of the Acetylenic Proton: The terminal alkyne's C-H bond is acidic and can be deprotonated by a strong base to form a cyclopropylacetylide anion.[3][9] This anion is a potent nucleophile, capable of reacting with various electrophiles.[9]

  • Cycloaddition Reactions: As a dipolarophile, it participates in cycloaddition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles.[2][11] This is a widely used reaction in drug discovery.[12]

  • Transition Metal-Catalyzed Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of transition metals.[3] The alkyne moiety can also participate in various coupling reactions.[12]

  • Addition Reactions: The triple bond readily undergoes addition reactions, including halogenation (addition of halogens like Br₂), hydrohalogenation (addition of HBr, HCl), and catalytic hydrogenation to yield the corresponding alkane or alkene.[13]

Chemical_Reactions cluster_alkyne Reactions of the Alkyne Group cluster_ring Reactions Involving the Ring cluster_products Products CPA This compound Deprotonation Deprotonation (e.g., n-BuLi) CPA->Deprotonation Base Cycloaddition [3+2] Cycloaddition (e.g., Azide, Cu(I)) CPA->Cycloaddition R-N₃ Addition Addition Reactions (e.g., H₂, Halogens) CPA->Addition H₂/Pd or X₂ RingOpening Ring Opening (Transition Metals) CPA->RingOpening Catalyst Anion Cyclopropylacetylide Anion Deprotonation->Anion Triazole 1,2,3-Triazole Derivative Cycloaddition->Triazole Alkane Cyclopropylalkane/ alkene Addition->Alkane Linear Linear Product RingOpening->Linear

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound via One-Pot Metalation-Cyclization

A common and efficient method for synthesizing this compound is the one-pot reaction of 5-chloro-1-pentyne (B126576) with an organolithium reagent.[2]

Materials:

  • 5-chloro-1-pentyne

  • n-Butyllithium (2.0 M in cyclohexane)

  • Cyclohexane (B81311)

  • Saturated aqueous ammonium (B1175870) chloride

  • 3-L, three-necked, round-bottomed flask

  • Mechanical stirrer, addition funnel, reflux condenser, nitrogen inlet

Procedure:

  • Equip the flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[9]

  • Charge the flask with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane.[9]

  • Cool the mixture to 0°C in an ice bath.[9]

  • Add 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.[9]

  • After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Butane gas will evolve during this step.[9]

  • Cool the reaction mixture to between 0°C and -10°C.[9]

  • Carefully quench the reaction by the dropwise addition of 750 mL of saturated aqueous ammonium chloride, ensuring the temperature remains below 20°C to prevent loss of product.[9]

  • Separate the lower aqueous layer. Fractionally distill the organic layer to collect the fraction boiling between 52°-55°C, which contains the this compound product.[9] The use of cyclohexane as a solvent is crucial as its higher boiling point (81°C) facilitates easier separation from the product (bp 52°C) compared to hexanes (bp 69°C).[9]

Synthesis_Workflow start Start: Prepare Reaction Vessel (3-Neck Flask, N₂) charge Charge Flask: 5-chloro-1-pentyne + Cyclohexane start->charge cool1 Cool to 0°C charge->cool1 add_buli Dropwise Addition: n-Butyllithium (< 20°C) cool1->add_buli reflux Heat to Reflux (78°C) for 3 hours add_buli->reflux cool2 Cool to 0°C to -10°C reflux->cool2 quench Quench with aq. NH₄Cl (< 20°C) cool2->quench separate Separate Aqueous and Organic Layers quench->separate distill Fractional Distillation of Organic Layer separate->distill product Collect Product (bp 52-55°C) distill->product

Caption: Workflow for the synthesis of this compound.

Bromination of this compound

This protocol describes the introduction of a bromine atom at the terminal position of the alkyne.[3]

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Silver nitrate (B79036) (AgNO₃)

  • Acetone

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in acetone.[3]

  • Slowly add a catalytic amount of silver nitrate (0.10 mol%) to the solution.[3]

  • Stir the resulting mixture in the dark at room temperature for 3 hours.[3]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[3]

  • Purify the crude product by filtration through a short pad of silica (B1680970) gel (eluting with 100% hexane) to yield the brominated product.[3]

Applications in Drug Development and Research

This compound is a crucial building block in the pharmaceutical and agrochemical industries.[1] Its unique structure can impart desirable pharmacological properties to drug candidates, such as enhanced potency, selectivity, and metabolic stability.[1][12]

  • Antiretroviral Drugs: It is a key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2][3]

  • Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for other chemical groups to improve a drug's pharmacokinetic profile. The alkyne provides a reactive handle for "click chemistry," enabling the rapid synthesis of compound libraries for screening.[11][12]

  • Agrochemicals: It is utilized in the development of new pesticides and crop protection agents.[1]

  • Specialty Chemicals: In materials science, it is used to synthesize advanced materials like polymers and dyes.[1]

Safety Information

This compound is a highly flammable liquid and vapor.[4] Due to its low boiling point, there is a risk of inhalation at higher ambient temperatures, which can cause respiratory irritation.[3] It can also cause serious eye damage.[3][4] Appropriate personal protective equipment, including safety goggles and gloves, should be used, and all handling should be performed in a well-ventilated fume hood.[9]

References

A Technical Guide to Cyclopropylacetylene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene (Ethynylcyclopropane) is a highly reactive and versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the strained cyclopropyl (B3062369) ring coupled with the linear acetylene (B1199291) moiety, make it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its applications, with a focus on its role in the development of the antiretroviral drug Efavirenz and its use in click chemistry.

Core Properties of this compound

This compound is a colorless liquid at room temperature.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₅H₆[1][2][3][4][5]
Molecular Weight 66.10 g/mol [1][2][4]
Appearance Colorless liquid[3]
Density 0.781 g/mL at 25 °C[3]
Boiling Point 51 °C
CAS Number 6746-94-7[4]

Experimental Protocols: One-Pot Synthesis of this compound

A robust and efficient one-pot procedure for the synthesis of this compound has been developed, offering a significant improvement over older, lower-yielding methods.[6] This method utilizes the commercially available starting material 5-chloro-1-pentyne (B126576).[6]

Materials and Equipment:
  • 3-L, three-necked, round-bottomed flask

  • Mechanical stirrer

  • 1-L pressure-equalizing addition funnel

  • Reflux condenser with a nitrogen inlet

  • 5-chloro-1-pentyne (102 g, 1.0 mol)

  • Cyclohexane (250 mL)

  • n-Butyllithium (2.0 M in cyclohexane, 1.05 L, 2.1 mol)

  • Saturated aqueous ammonium (B1175870) chloride (750 mL)

  • 40-cm × 2.3-cm Hempel column with Pro-Pak® Monel distillation packing

  • 30-cm × 2.3-cm packed distillation column

Procedure:
  • Reaction Setup: A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet. The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane.[6]

  • Initial Reaction: The mixture is cooled to 0°C. 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the addition funnel over 1.5 hours, ensuring the temperature is maintained below 20°C.[6]

  • Reflux: Once the addition is complete, the reaction mixture is heated to reflux (78°C) and maintained at this temperature for 3 hours.[6]

  • Quenching: The reaction is then cooled to a temperature between 0°C and -10°C. The reaction is carefully quenched by the dropwise addition of 750 mL of aqueous saturated ammonium chloride. This step is highly exothermic.[6]

  • Workup and Initial Distillation: After the quench is complete, the lower aqueous layer is separated. The organic layer is then fractionally distilled through a 40-cm × 2.3-cm Hempel column. The fraction boiling between 35-78°C is collected. This fraction typically contains 60-80 wt% of this compound.[6]

  • Final Purification: The collected fraction is distilled a second time through a 30-cm × 2.3-cm packed column to yield 39-41 g of pure this compound (boiling point 52°-55°C).[6]

Applications in Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry.

Synthesis of Efavirenz

This compound is a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[7][8] The synthesis involves the addition of the cyclopropylacetylide to a chiral ketone, establishing the crucial quaternary stereocenter of the drug.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is also utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. The workflow for a typical CuAAC reaction involving this compound is depicted below.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product This compound This compound Reaction_Vessel Reaction in Solvent (e.g., tBuOH/H2O) This compound->Reaction_Vessel Azide Organic Azide Azide->Reaction_Vessel Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Vessel Ligand Ligand (optional) (e.g., TBTA) Ligand->Reaction_Vessel Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction_Vessel->Triazole Cycloaddition

A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound is a molecule of significant importance in modern organic chemistry. Its unique reactivity profile makes it an invaluable tool for the construction of complex molecular architectures. The development of efficient synthetic protocols, such as the one-pot synthesis from 5-chloro-1-pentyne, has further enhanced its accessibility and utility. As research in drug discovery and materials science continues to advance, the demand for versatile building blocks like this compound is expected to grow, solidifying its role as a cornerstone of contemporary chemical synthesis.

References

Cyclopropylacetylene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6746-94-7 IUPAC Name: Ethynylcyclopropane

This technical guide provides an in-depth overview of cyclopropylacetylene, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support their work.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its unique structure, featuring a strained cyclopropyl (B3062369) ring directly attached to an acetylene (B1199291) group, imparts high reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆[3]
Molecular Weight66.10 g/mol [3]
Boiling Point51-53 °C[1]
Density0.781 g/mL at 25 °C[1]
Flash Point-17 °C[1]
SolubilitySoluble in common organic solvents such as ethyl acetate, dichloromethane, methanol, and dimethyl sulfoxide (B87167). Slightly soluble in water.[1]
AppearanceColorless liquid[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzReference
1.73d1HAcetylenic H2.2[4]
1.17-1.27m1HCyclopropyl CH[4]
0.65-0.78m4HCyclopropyl CH₂[4]

Table 3: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentReference
87.6Acetylenic C[4]
63.4Acetylenic C-H[4]
8.1Cyclopropyl CH₂[4]
-0.8Cyclopropyl CH[4]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the acetylenic C-H and C≡C bonds.

Table 4: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Bond Vibration
~3300≡C-H stretch
~2100C≡C stretch

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 66.[3] Common fragmentation patterns involve the loss of a hydrogen atom to give a fragment at m/z = 65, and cleavage of the cyclopropyl ring.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. Below are detailed protocols for two common methods.

One-Pot Synthesis from 5-Chloro-1-pentyne (B126576)

This method provides a convenient one-pot procedure from a commercially available starting material.[4]

Experimental Protocol:

  • A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[4]

  • The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0°C.[4]

  • To the cooled solution, 1.05 L of butyllithium (B86547) (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.[4]

  • After the addition is complete, the mixture is heated to reflux (78°C) and maintained for 3 hours.[4]

  • The reaction is then cooled to 0 to -10°C and carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium (B1175870) chloride solution. The temperature should be kept below 20°C during the quench.[4]

  • The lower aqueous layer is separated, and the organic layer is fractionally distilled. The fraction boiling between 35-78°C is collected.[4]

  • A second fractional distillation of the collected fraction yields pure this compound (boiling point 52-55°C).[4]

The reported yield for this procedure is approximately 58%.[4]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 5-Chloro-1-pentyne 5-Chloro-1-pentyne Mixing_Cooling Mix and Cool to 0°C 5-Chloro-1-pentyne->Mixing_Cooling n-Butyllithium n-Butyllithium BuLi_Addition Dropwise addition of n-BuLi (< 20°C) n-Butyllithium->BuLi_Addition Cyclohexane Cyclohexane Cyclohexane->Mixing_Cooling Mixing_Cooling->BuLi_Addition Reflux Reflux at 78°C for 3h BuLi_Addition->Reflux Quench Quench with aq. NH4Cl (< 20°C) Reflux->Quench Separation Separate aqueous and organic layers Quench->Separation Distillation1 First Fractional Distillation Separation->Distillation1 Distillation2 Second Fractional Distillation Distillation1->Distillation2 This compound This compound Distillation2->this compound

Caption: Synthetic workflow for the one-pot synthesis of this compound.

Synthesis from Cyclopropyl Methyl Ketone

This is a two-step procedure involving dichlorination followed by double dehydrohalogenation.[4]

Experimental Protocol:

Step 1: Dichlorination of Cyclopropyl Methyl Ketone

  • Cyclopropyl methyl ketone is reacted with phosphorus pentachloride (PCl₅).

  • Care must be taken to control the reaction temperature to prevent the opening of the cyclopropyl ring.[4]

Step 2: Double Dehydrohalogenation

  • The resulting 1-cyclopropyl-1,1-dichloroethane (B12077848) is treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrohalogenation.[4]

  • The reaction mixture is worked up to isolate the this compound product.

The overall yield of this method is generally lower, reported to be in the range of 20-25%.[1][4]

Applications in Drug Development

This compound is a crucial building block in the synthesis of several pharmaceuticals due to the desirable properties the cyclopropyl moiety imparts to drug candidates, such as increased metabolic stability and enhanced binding affinity.[5]

A prominent example of its application is in the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The this compound group is a key structural feature of the Efavirenz molecule.

G This compound This compound Key_Intermediate Key Synthetic Intermediate This compound->Key_Intermediate Efavirenz_Synthesis Synthesis of Efavirenz Key_Intermediate->Efavirenz_Synthesis Efavirenz Efavirenz Efavirenz_Synthesis->Efavirenz HIV_Treatment Treatment of HIV Efavirenz->HIV_Treatment

Caption: Role of this compound in the synthesis of Efavirenz for HIV treatment.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H412: Harmful to aquatic life with long lasting effects.[3]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a cool, dry, and well-ventilated area away from ignition sources.[7]

References

The Reactivity of the Cyclopropyl Ring in Cyclopropylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylacetylene is a valuable building block in organic synthesis and medicinal chemistry, primarily due to the unique reactivity conferred by its strained three-membered ring and adjacent alkyne functionality.[1][2] The significant ring strain within the cyclopropyl (B3062369) group, a consequence of compressed bond angles, lowers the activation energy for ring-opening reactions and influences the electronic properties of the entire molecule.[3] This guide provides an in-depth analysis of the reactivity of the cyclopropyl ring in this compound, detailing its participation in ring-opening reactions, its electronic influence on the acetylenic moiety, and its role in various cycloadditions. This document summarizes key reaction types, provides detailed experimental protocols for cited transformations, and presents quantitative data in a structured format for ease of comparison.

Introduction to this compound

This compound (ethynylcyclopropane) is a colorless liquid at room temperature, characterized by a cyclopropyl group directly attached to an acetylene (B1199291) moiety.[2] The core of its chemical personality lies in the juxtaposition of two key structural features:

  • The Cyclopropyl Ring: The C-C-C bond angles in the cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This deviation results in substantial angle strain, often referred to as Baeyer strain. The bonding, described by the Walsh model, involves weaker C-C σ-bonds with increased p-character.[3] This high-energy state makes the ring susceptible to reactions that relieve this strain.[3]

  • The Acetylene Group: The terminal alkyne provides a site of acidity at the sp-hybridized C-H bond and a region of high electron density in the triple bond, making it reactive towards both electrophiles and nucleophiles.[4]

The interplay between the strained, electron-donating cyclopropyl ring and the versatile alkyne functionality dictates the molecule's diverse reactivity profile, making it a key intermediate in the synthesis of complex molecules, including the anti-HIV drug Efavirenz.[1][5]

Core Reactivity of the Cyclopropyl Ring

The inherent strain of the cyclopropyl group is the primary driver of its unique reactivity. This manifests in several key ways.

Ring-Opening Reactions

The most characteristic reaction of the cyclopropyl ring in this context is its propensity to undergo ring-opening to relieve its inherent strain of over 100 kJ mol⁻¹.[6] These transformations are typically promoted by transition metals or strong acids.

  • Transition Metal-Catalyzed Ring-Opening: Under the influence of transition metals like rhodium(I) or palladium, the cyclopropyl ring can be opened.[1][7] This process often involves oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate which can then undergo further reactions. For instance, vinylcyclopropanes (VCPs), which are structurally related, participate in a wide array of transition-metal-catalyzed cycloadditions where the ring opens to act as a three-carbon component.[7]

  • Acid-Catalyzed Ring-Opening: In the presence of strong acids like HCl, the cyclopropyl ring can be opened. This must be carefully controlled, as it can be an undesired side reaction during certain synthetic procedures, such as the dichlorination of cyclopropyl methyl ketone with PCl₅, which can lead to the formation of 2,5-dichloro-2-pentene if not kept cold.[8]

Electronic Influence on the Acetylene Moiety

The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group.[3] This electronic contribution influences the reactivity of the adjacent alkyne, activating it for certain chemical transformations.[3] This effect can modulate the nucleophilicity of the triple bond and the acidity of the terminal proton.

Key Reaction Classes of this compound

While the focus is on the cyclopropyl ring, its reactivity is inextricably linked to the acetylene group. The molecule participates in a variety of transformations targeting either or both functionalities.

Reactions at the Acetylenic Proton

The terminal proton on the alkyne is acidic and can be readily removed by a strong base, such as n-butyllithium, to form a cyclopropylacetylide anion.[8] This nucleophile is a powerful tool for C-C bond formation and can be trapped with a wide range of electrophiles.[8][9]

Additions to the Alkyne

The triple bond of this compound undergoes typical alkyne addition reactions.

  • Electrophilic Additions: Halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr) can add across the triple bond.[4]

  • Nucleophilic Additions: The sp-hybridized carbons are susceptible to nucleophilic attack.[4] For example, zinc-mediated additions of the cyclopropylacetylide to carbonyl groups are used in the synthesis of propargyl amines and alcohols with high enantioselectivity.[9]

Cycloaddition Reactions

This compound is a versatile partner in cycloaddition reactions.

  • Azide-Alkyne Huisgen Cycloaddition: It is used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery.[3][5]

  • Gold(I)-Catalyzed Intermolecular Cycloadditions: Gold(I) complexes can activate the alkyne towards nucleophilic attack, enabling intermolecular cycloadditions with alkenes to build carbocyclic frameworks.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties and reactivity of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₅H₆[5][10]
Molar Mass66.10 g·mol⁻¹[5]
AppearanceColorless liquid[5]
Density0.781 g/cm³ at 25°C[5]
Boiling Point51–53 °C[5]
Flash Point-17 °C[5]

Table 2: Summary of Selected Reactions and Yields

ReactionStarting Material(s)ReagentsProductYieldReference(s)
Synthesis5-Chloro-1-pentyne (B126576)n-Butyllithium, Cyclohexane (B81311)This compound58%[8]
Synthesis1-Cyclopropyl-1,1-dichloroethanePotassium tert-butoxide, DMSOThis compound20-25%[5]
Synthesis(Trichloromethyl)cyclopropanemethanol tosylateMethyllithium, THFThis compound95%[11]
BrominationThis compoundN-Bromosuccinimide, AgNO₃1-Bromo-2-cyclopropylacetyleneNot specified[1]
Acetylide AdditionThis compoundn-Butyllithium, then electrophileSubstituted this compound60% (with ethyl trifluoroacetate)[8]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol: One-Pot Synthesis of this compound from 5-Chloro-1-pentyne[8]
  • Materials:

    • 5-Chloro-1-pentyne (102 g, 1.0 mol)

    • Cyclohexane (250 mL)

    • n-Butyllithium (1.05 L of 2.0 M solution in cyclohexane, 2.1 mol)

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

    • Charge the flask with 5-chloro-1-pentyne and cyclohexane and cool the mixture to 0°C.

    • Add the n-butyllithium solution dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.

    • After the addition is complete, heat the mixture to reflux (78°C) and maintain for 3 hours.

    • Cool the reaction mixture to 0° to -10°C.

    • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (750 mL), keeping the temperature below 20°C to avoid loss of product.

  • Workup and Purification:

    • Separate the lower aqueous layer.

    • Fractionally distill the organic layer through a 40-cm Hempel column. Collect the fraction boiling between 35-78°C.

    • Redistill the collected fraction through a 30-cm packed column to yield 39-41 g of pure this compound (bp 52°-55°C).

Protocol: Bromination of the Alkyne Terminus[1]
  • Materials:

    • This compound (1.0 equivalent)

    • N-bromosuccinimide (NBS) (1.1 equivalents)

    • Silver nitrate (B79036) (AgNO₃) (0.10 mol%)

    • Acetone

  • Procedure:

    • In a round-bottom flask, dissolve this compound and N-bromosuccinimide in acetone.

    • Slowly add silver nitrate to the solution.

    • Stir the resulting reaction mixture in the dark at room temperature for 3 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Filter the crude product through a short pad of silica (B1680970) gel using 100% hexane (B92381) as the eluent.

    • Further purify by column chromatography if necessary.

Visualizations of Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the reactivity of this compound.

G cluster_alkyne Reactions at the Alkyne cluster_ring Reactions Involving the Ring CPA This compound Acetylide Cyclopropylacetylide Anion CPA->Acetylide Strong Base (e.g., n-BuLi) Addition_Products Alkyne Addition Products (e.g., Dihaloalkanes) CPA->Addition_Products Electrophiles (e.g., HBr, Br2) Cycloadducts Cycloaddition Products (e.g., Triazoles) CPA->Cycloadducts Dipoles / Catalysts (e.g., Azides, Au(I)) Ring_Opened Linear Ring-Opened Products CPA->Ring_Opened Transition Metals or Strong Acid

Caption: Reaction pathways of this compound.

G start Reactants (5-Chloro-1-pentyne, n-BuLi) setup Reaction Setup (Cool to 0°C, N2 atm) start->setup 1. Combine & Cool reaction Reaction (Addition, Reflux) setup->reaction 2. React workup Aqueous Workup (Quench with NH4Cl) reaction->workup 3. Quench purification Purification (Fractional Distillation) workup->purification 4. Isolate end Product (this compound) purification->end 5. Purify

Caption: Experimental workflow for synthesis.

G sp3 Ideal sp³ Hybridization Bond Angle: 109.5° strain High Angle Strain (>100 kJ/mol) cyclopropane Cyclopropane Ring Bond Angle: 60° cyclopropane->strain Deviation leads to reactivity Increased Reactivity strain->reactivity ring_opening Favors Ring-Opening Reactions reactivity->ring_opening

Caption: Ring strain and its consequences.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a strained, highly reactive building block of significant interest in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the juxtaposition of a strained cyclopropyl (B3062369) ring and a reactive alkyne moiety, lead to a rich and sometimes complex reactivity profile. This guide provides a comprehensive overview of the core principles governing electrophilic addition reactions of this compound, including hydration, hydrohalogenation, and halogenation. The discussion is supported by mechanistic insights, predictive models for product formation, and, where available, experimental data.

Core Concepts of Reactivity

The electrophilic addition to the triple bond of this compound is influenced by two primary factors:

  • The Electronic Nature of the Cyclopropyl Group: The cyclopropyl group can donate electron density to the adjacent alkyne through σ-π conjugation. This has two effects: it can activate the alkyne towards electrophilic attack and can stabilize the formation of a carbocation on the carbon atom attached to the ring.

  • Ring Strain: The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or when a significant build-up of positive charge occurs adjacent to the ring.

The interplay between these two factors dictates the reaction pathway and the nature of the final products, which can be either the result of simple addition across the triple bond or more complex rearrangements involving the cyclopropane (B1198618) ring.

Hydration of this compound

The addition of water across the triple bond of this compound, a reaction that typically yields a ketone, is highly dependent on the catalyst employed. This has been demonstrated in studies on aryl-substituted cyclopropyl acetylenes, and the principles can be extended to the parent compound.[1][2]

Reaction Scheme:

CPA This compound H2O + H₂O Catalyst Catalyst Product Product(s) Catalyst->Product

Caption: General scheme for the hydration of this compound.

Gold-Catalyzed Hydration: Markovnikov Addition without Rearrangement

Gold catalysts, such as Au(I) or Au(III) complexes, are known to activate alkynes towards nucleophilic attack without the formation of discrete, high-energy vinyl cations.[1][2] In the case of this compound, this leads to a clean Markovnikov addition of water to yield cyclopropyl methyl ketone.

Proposed Mechanism:

The reaction is thought to proceed through a π-complex between the gold catalyst and the alkyne. This complexation increases the electrophilicity of the alkyne, allowing for the nucleophilic attack of water. The resulting intermediate then undergoes protodeauration to give the enol, which rapidly tautomerizes to the more stable ketone.

cluster_start Gold-Catalyzed Hydration CPA This compound Au_pi Gold-Alkyne π-Complex CPA->Au_pi [Au] H2O_attack Nucleophilic Attack by H₂O Au_pi->H2O_attack + H₂O enol_intermediate Enol Intermediate H2O_attack->enol_intermediate - [Au], -H⁺ ketone_product Cyclopropyl Methyl Ketone enol_intermediate->ketone_product Tautomerization

Caption: Proposed pathway for gold-catalyzed hydration.

Silver- and Iron-Catalyzed Hydration: Potential for Ring Opening

In contrast to gold, catalysts like Ag(I) and Fe(III) can promote reactions that have a greater degree of vinyl carbocation character.[1][2] The formation of a positive charge on the carbon adjacent to the cyclopropyl ring can lead to rearrangement and ring-opening of the cyclopropane. This results in the formation of allene-type products alongside or instead of the expected ketone.

Proposed Mechanism:

The reaction likely proceeds through an intermediate with significant vinyl cation character. This cation can be stabilized by the adjacent cyclopropyl group, but it can also trigger a rearrangement where the cyclopropane ring opens to relieve ring strain, leading to rearranged products.

cluster_start Ag(I)/Fe(III)-Catalyzed Hydration CPA This compound vinyl_cation Vinyl Cation Intermediate CPA->vinyl_cation [Ag⁺] or [Fe³⁺] ketone_product Cyclopropyl Methyl Ketone vinyl_cation->ketone_product + H₂O, -H⁺ rearranged_product Ring-Opened Products vinyl_cation->rearranged_product Rearrangement

Caption: Potential pathways in Ag/Fe-catalyzed hydration.

Table 1: Predicted Products of this compound Hydration

CatalystMajor Product(s)Mechanism Highlights
Au(I) or Au(III)Cyclopropyl methyl ketoneπ-activation, avoids vinyl cation
Ag(I) or Fe(III)Mixture of cyclopropyl methyl ketone and ring-opened productsInvolves intermediate with vinyl cation character

Experimental Protocols

General Procedure for Gold-Catalyzed Hydration of Aryl-Substituted Cyclopropyl Acetylenes

This protocol is adapted from the literature for aryl-substituted cyclopropyl acetylenes and is expected to be applicable to the parent compound.[1]

To a solution of the this compound (1.0 eq) in a suitable solvent such as methanol (B129727) containing 4 equivalents of water, is added the gold catalyst (e.g., Ph₃PAuNTf₂ or AuCl₃, 1 mol%). The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl methyl ketone.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a classic electrophilic addition reaction. For terminal alkynes, the reaction typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon.

Expected Reaction Scheme:

CPA This compound HX + HX Markovnikov Markovnikov Product HX->Markovnikov AntiMarkovnikov Anti-Markovnikov Product HX->AntiMarkovnikov

Caption: Potential products of hydrohalogenation.

Predicted Regioselectivity

The regioselectivity of the hydrohalogenation of this compound is predicted to strongly favor the Markovnikov product. This is due to the ability of the cyclopropyl group to stabilize an adjacent positive charge. The reaction is expected to proceed through a vinyl cation intermediate. The formation of the cation on the carbon bearing the cyclopropyl group is significantly more favorable than the formation of a primary vinyl cation on the terminal carbon.

Proposed Mechanism:

The π-bond of the alkyne acts as a nucleophile, attacking the proton of the hydrogen halide. This results in the formation of the more stable vinyl cation. The halide ion then acts as a nucleophile and attacks the carbocation, leading to the final product.

cluster_start Hydrohalogenation Mechanism CPA This compound vinyl_cation Cyclopropyl-Stabilized Vinyl Cation CPA->vinyl_cation + H⁺ product 2-Halo-1-cyclopropyl-1-ethene vinyl_cation->product + X⁻

Caption: Proposed mechanism for hydrohalogenation.

Table 2: Predicted Products of this compound Hydrohalogenation

ReagentMajor ProductPredicted Regioselectivity
HCl2-Chloro-1-cyclopropyl-1-etheneMarkovnikov
HBr2-Bromo-1-cyclopropyl-1-etheneMarkovnikov
HI2-Iodo-1-cyclopropyl-1-etheneMarkovnikov

Note: While the cyclopropyl group can stabilize the adjacent cation, strong acids can also potentially induce ring-opening of the cyclopropane. However, under typical hydrohalogenation conditions for alkynes, addition to the triple bond is expected to be the dominant pathway.

Halogenation of this compound

The addition of halogens (X₂, where X = Cl, Br) to alkynes typically proceeds through a bridged halonium ion intermediate, leading to anti-addition of the two halogen atoms across the triple bond.

Expected Reaction Scheme:

CPA This compound X2 + X₂ Dihaloalkene 1,2-Dihalo-1-cyclopropylethylene X2->Dihaloalkene

Caption: General scheme for the halogenation of this compound.

Proposed Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of the halogen on the alkyne, forming a cyclic halonium ion. The halide ion then attacks one of the carbons of the bridged intermediate from the opposite face, resulting in the formation of the trans-dihaloalkene.

cluster_start Halogenation Mechanism CPA This compound halonium_ion Bridged Halonium Ion CPA->halonium_ion + X₂ product (E)-1,2-Dihalo-1-cyclopropylethylene halonium_ion->product + X⁻ (anti-attack)

References

Early Synthetic Routes to Cyclopropylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a valuable building block in organic synthesis, notably utilized in the production of pharmaceuticals and other complex organic molecules. Its unique strained cyclopropyl (B3062369) ring fused to an acetylene (B1199291) moiety imparts distinct chemical reactivity. This guide provides an in-depth look at the early methods developed for the synthesis of this important compound, presenting key experimental protocols, quantitative data, and reaction pathways.

Core Synthetic Methodologies

The early synthesis of this compound was primarily approached via two main routes: the dichlorination and dehydrohalogenation of cyclopropyl methyl ketone, and the cyclization of 5-chloro-1-pentyne (B126576). While the former represents one of the earliest reported methods, it is often associated with low yields and scalability issues. The latter, however, provides a more reliable and reproducible one-pot synthesis.

Synthesis from Cyclopropyl Methyl Ketone

One of the earliest described methods for preparing this compound involves a two-step process starting from cyclopropyl methyl ketone.[1][2] This pathway first involves the dichlorination of the ketone using phosphorus pentachloride (PCl₅) to form 1,1-dichloroethylcyclopropane. This intermediate is then subjected to a double dehydrohalogenation using a strong base to yield this compound.

This method, however, has been noted to present significant challenges in scalability and often results in low overall yields, typically in the range of 20-25%.[1][2] The chlorination step, in particular, has been reported to be unreliable.[1] Variations in the dehydrohalogenation step have been explored to improve yields, such as the use of potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO).[1]

Reaction Pathway:

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Double Dehydrohalogenation Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Intermediate 1,1-Dichloroethylcyclopropane Cyclopropyl_Methyl_Ketone->Intermediate PCl5 PCl₅ PCl5->Intermediate Intermediate_2 1,1-Dichloroethylcyclopropane This compound This compound Intermediate_2->this compound Strong_Base Strong Base (e.g., NaOH, KOtBu) Strong_Base->this compound

Figure 1: Synthesis from Cyclopropyl Methyl Ketone.

Experimental Protocol:

  • A mixture of 80 g of sodium hydroxide (B78521) in 300 mL of ethoxyethanol is cooled to -60 °C with stirring.[1]

  • 100 g of (1,1-dichloroethyl)cyclopropane is slowly added to the cooled mixture.[1]

  • The reaction progress is monitored by gas chromatography.

  • Upon completion, the mixture is distilled at atmospheric pressure, collecting the fraction between 55 °C and 65 °C to obtain crude this compound.[1]

  • The crude product is then purified by redistillation. A final yield of 89% with a purity of >98% has been reported for this specific dehydrohalogenation step.[1]

Quantitative Data Summary:

Starting MaterialKey ReagentsIntermediateFinal ProductReported Overall YieldReference
Cyclopropyl Methyl KetonePCl₅, Strong Base1,1-DichloroethylcyclopropaneThis compound20-25%[1][2]
Synthesis from 5-Chloro-1-Pentyne

A more efficient and reliable early method for the synthesis of this compound is the one-pot reaction of 5-chloro-1-pentyne with a strong base, such as n-butyllithium.[2] This process involves a metalation followed by an intramolecular cyclization.

Reaction Pathway:

G 5_Chloro_1_pentyne 5-Chloro-1-pentyne Cyclopropylacetylide_anion Cyclopropylacetylide Anion 5_Chloro_1_pentyne->Cyclopropylacetylide_anion nBuLi n-Butyllithium nBuLi->Cyclopropylacetylide_anion This compound This compound Cyclopropylacetylide_anion->this compound Quench Aqueous Workup (NH₄Cl) Quench->this compound

Figure 2: Synthesis from 5-Chloro-1-pentyne.

Detailed Experimental Protocol:

The following protocol is adapted from a well-established Organic Syntheses procedure.

Materials:

  • 5-Chloro-1-pentyne (1.0 mol, 102 g)

  • n-Butyllithium in cyclohexane (B81311) (2.0 M solution, 2.1 mol, 1.05 L)

  • Cyclohexane (250 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution (750 mL)

Procedure:

  • Reaction Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

  • Initial Charging: The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0 °C in an ice bath.

  • Addition of n-Butyllithium: The 2.0 M solution of n-butyllithium in cyclohexane (1.05 L, 2.1 mol) is added dropwise via the addition funnel over a period of 1.5 hours. The internal temperature of the reaction mixture is maintained below 20 °C during the addition. A thick precipitate will form.

  • Reflux: After the addition is complete, the mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 3 hours.

  • Quenching: The reaction mixture is cooled to between 0 °C and -10 °C. The reaction is then carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride solution. This quenching process is highly exothermic and should be performed with caution.

  • Work-up and Distillation:

    • The layers are separated, and the lower aqueous layer is discarded.

    • The organic layer is fractionally distilled through a 40-cm x 2.3-cm Hempel column packed with Pro-Pak® Monel distillation packing.

    • A fraction boiling between 35-78 °C is collected. This fraction typically contains 60-80 wt% this compound, with the remainder being cyclohexane and butane.

    • This initial distillate is then redistilled through a 30-cm x 2.3-cm packed column to yield pure this compound.

Quantitative Data Summary:

Starting MaterialKey ReagentsSolventFinal ProductReported YieldReference
5-Chloro-1-pentynen-ButyllithiumCyclohexaneThis compound65%[2][3]

Conclusion

The early methods for the synthesis of this compound laid the groundwork for the production of this important chemical intermediate. While the route starting from cyclopropyl methyl ketone was historically significant, it suffered from low yields and practical difficulties. The one-pot synthesis from 5-chloro-1-pentyne emerged as a more efficient and reliable method, providing a scalable process for obtaining this compound. These foundational methods have since been refined and built upon, but they remain a cornerstone in the history of cyclopropane (B1198618) chemistry and continue to be of interest to the scientific community.

References

An In-Depth Technical Guide to the Stability and Storage of Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene (ethynylcyclopropane) is a highly reactive and versatile organic compound, distinguished by its strained three-membered ring directly attached to an acetylenic functional group. This unique structure makes it an invaluable building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of antiviral medications like Efavirenz and other complex molecules.[1][2] However, the very features that impart its synthetic utility—high ring strain and the reactive triple bond—also render it susceptible to degradation and thermal runaway.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize this compound safely and effectively, ensuring its purity and integrity throughout the research and development lifecycle. The following sections detail the compound's physicochemical properties, stability profile, potential decomposition pathways, and methodologies for its stability assessment.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆[1]
Molecular Weight 66.10 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 51-53 °C[1]
Density 0.781 g/mL at 25 °C[1]
Flash Point -17 °C (-1 °F) - closed cup[1]
Storage Temperature 2-8 °C

Stability Profile and Associated Hazards

While this compound is stable when stored under the recommended conditions, it is a high-energy molecule with several inherent hazards that must be carefully managed.

General Stability

Safety data sheets consistently state that this compound is "stable under recommended storage conditions."[4] These conditions typically involve refrigeration, storage under an inert atmosphere, and protection from light and heat. Deviation from these conditions can lead to degradation.

Thermal Stability and Decomposition
Potential for Polymerization

A primary degradation pathway for highly reactive monomers like this compound is spontaneous polymerization.[10] The high reactivity of the terminal alkyne, combined with the ring strain of the cyclopropyl (B3062369) group, makes it susceptible to this process, which can be initiated by heat, light, or impurities. This polymerization is often exothermic and can, in a closed container, lead to a dangerous pressure buildup.

Incompatible Materials and Conditions to Avoid

To ensure stability and prevent hazardous reactions, this compound must be stored away from the following:

Incompatible Materials/ConditionsReason for IncompatibilitySource(s)
Strong Oxidizing Agents Can cause a violent, exothermic reaction, leading to fire or explosion.[7]
Heat, Flames, Sparks, Static Discharge Highly flammable liquid with a low flash point; can lead to ignition and thermal decomposition.[7]
Direct Sunlight Can provide the energy to initiate polymerization or decomposition.[7]
Metals (especially copper, silver, mercury) Can form highly sensitive and explosive metallic acetylide compounds.[7]
Strong Acids and Bases Can catalyze decomposition or polymerization reactions.[10]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended conditions for the safe, long-term storage of this compound.

ParameterRecommendationRationaleSource(s)
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and spontaneous polymerization.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation and reactions with atmospheric moisture.[10]
Container Tightly sealed, appropriate containerTo prevent evaporation and contamination. Ground/bond container to prevent static discharge.[7]
Light Store in a dark place or in an amber vialTo prevent light-initiated degradation or polymerization.[6]
Ventilation Store in a well-ventilated, flammables-rated areaTo safely dissipate any vapors and minimize ignition risk.[7]
Handling Precautions

When working with this compound, the following precautions should be strictly observed:

  • Work in a well-ventilated chemical fume hood. [7]

  • Use personal protective equipment (PPE): safety goggles, face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves.[7]

  • Ground all equipment and use non-sparking tools to prevent ignition from static discharge.[7]

  • Handle under an inert atmosphere whenever possible to prevent exposure to air and moisture.[10]

  • Keep away from all sources of ignition. [7]

Potential Decomposition Pathways

The primary stability concerns for this compound are polymerization and isomerization or rearrangement, especially under thermal stress. The diagram below illustrates these potential degradation routes.

Potential Decomposition Pathways for this compound cluster_conditions Conditions CPA This compound Polymer Poly(this compound) (Oligomers/Polymers) CPA->Polymer Spontaneous Polymerization Rearrangement Rearrangement Products (e.g., vinylallene, cyclopentadiene (B3395910) isomers) CPA->Rearrangement Isomerization Thermal_Fragments Thermal Fragmentation Products (e.g., Acetylene (B1199291), Vinylacetylene) CPA->Thermal_Fragments Heat Heat / Light Heat->Polymer Heat->Rearrangement Impurities Impurities (Metals, Acid/Base) Impurities->Polymer High_Temp High Temperature (Pyrolysis) High_Temp->Thermal_Fragments >1000 K

Caption: Potential degradation pathways for this compound under various conditions.

Stabilization Strategies

To prevent spontaneous polymerization during storage or purification, the addition of a polymerization inhibitor may be considered. For reactive monomers, several classes of inhibitors are commonly used.[11][12]

  • Phenolic Compounds: Substances like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) act as radical scavengers. They are effective but may require the presence of oxygen to function optimally.[11]

  • Amine Compounds: Aromatic amines can also inhibit polymerization through hydrogen transfer reactions.[11][12]

  • Nitroxide Radicals: Stable free radicals like TEMPO are highly effective inhibitors.

  • Commercial Inhibitors: Specialized oil-soluble inhibitors (e.g., N-Nitrosophenylhydroxylamine-based) are available for non-aqueous systems and may be suitable for neat this compound.[13]

The choice and concentration of an inhibitor must be carefully evaluated to ensure it does not interfere with downstream applications. For high-purity applications, it is often preferable to store the material without inhibitors under strict temperature and atmospheric control and use it promptly after purification.

Methodologies for Stability Assessment

A comprehensive stability study is essential to define the shelf-life and appropriate storage conditions for this compound. This involves subjecting the compound to various conditions and analyzing its purity over time using a validated, stability-indicating analytical method.[14][15]

Experimental Protocol: Long-Term Stability Study

The following protocol outlines a general approach for conducting a long-term stability study, based on established guidelines.

  • Batch Selection: Use at least three representative batches of high-purity this compound.

  • Container Closure System: Package the samples in the same system intended for long-term storage (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions: Place samples in stability chambers maintained at the desired long-term storage conditions (e.g., 5 ± 3 °C) and accelerated conditions (e.g., 25 ± 2 °C / 60% ± 5% RH).

  • Testing Schedule:

    • Long-Term: Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

    • Accelerated: Analyze samples at 0, 3, and 6 months.[16]

  • Analytical Method: At each time point, assess the purity of the sample using a validated stability-indicating method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID). The method must be able to separate the this compound peak from any potential degradation products and impurities.

  • Data Evaluation: Record the purity of the sample at each time point. A significant change is typically defined as a failure to meet the established purity specification. The data is used to establish the retest period or shelf life.

Workflow for Stability Testing

The logical flow of a stability testing program, from planning to data analysis, is depicted below.

A Define Stability Protocol (Batches, Conditions, Timepoints) B Develop & Validate Stability-Indicating Method (e.g., GC) A->B C Place Samples in Stability Chambers B->C D Timepoint Pull C->D t = 0, 3, 6... months E Analyze Samples (Purity, Degradants) D->E F Data Review & Analysis E->F F->D Next Timepoint G Establish Shelf Life / Retest Period F->G Study Complete

Caption: A typical workflow for conducting a pharmaceutical stability study.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable technique for monitoring the purity of the volatile this compound. A detailed, representative protocol is provided below.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for volatile organic compounds.

  • Column: A common choice would be a DB-5 or equivalent (e.g., (5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Hold at 150 °C for 2 minutes.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 200 °C.

  • Detector (FID):

    • Temperature: 250 °C.

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., cyclohexane (B81311) or dichloromethane). An internal standard may be used for improved quantitation.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is calculated based on the peak area percentage of this compound relative to the total area of all detected peaks.

Thermal Hazard Analysis by Accelerating Rate Calorimetry (ARC)

ARC is the industry standard for assessing thermal hazards of reactive chemicals under adiabatic conditions, simulating a worst-case "thermal runaway" scenario.[6]

  • Principle: A small sample of the substance is placed in a robust, sealed container (a "bomb") within a calorimeter. The system is heated in a stepwise manner. At each step, the instrument waits and monitors for any self-heating from the sample (an exothermic reaction).

  • Detection: If self-heating is detected (rate > 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, ensuring no heat is lost to the environment.

  • Data Generated: The ARC measures the temperature and pressure increase as a function of time during the runaway reaction. This data is used to calculate critical safety parameters, including:

    • Onset Temperature (Tₒ): The temperature at which self-heating begins.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset temperature under adiabatic conditions.

    • Adiabatic Temperature Rise (ΔTₐ): The total temperature increase due to the decomposition.

This information is vital for defining safe operating limits in chemical processes and for emergency relief system design.

Conclusion

This compound is a high-energy molecule whose stability is of critical importance for its safe handling and effective use in scientific research and pharmaceutical manufacturing. This guide has outlined that its stability is contingent upon strict adherence to recommended storage conditions, primarily refrigeration (2-8 °C) under an inert atmosphere and away from ignition sources and incompatible materials. The primary degradation pathway of concern is spontaneous, exothermic polymerization, which can be mitigated by careful temperature control and, if necessary, the use of polymerization inhibitors.

For professionals in the field, a thorough understanding and implementation of these storage and handling protocols are non-negotiable. Furthermore, comprehensive stability assessment using validated analytical methods like GC, and thermal hazard evaluation using techniques such as DSC and ARC, are essential for defining the compound's shelf-life and ensuring process safety. By following these guidelines, researchers can ensure the integrity of their starting materials and conduct their work in a safe and reproducible manner.

References

Cyclopropylacetylene: A Comprehensive Technical Guide to Safe Handling and Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a highly reactive and versatile building block in organic synthesis, prized for its unique strained ring system and terminal alkyne functionality. Its incorporation into molecular scaffolds has proven invaluable in the development of pharmaceuticals, agrochemicals, and materials. However, its inherent reactivity and physical properties necessitate stringent safety protocols and handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling precautions, and representative experimental protocols for its use in key chemical transformations.

Safety Data and Hazard Identification

A thorough understanding of the hazards associated with this compound is paramount before its introduction into the laboratory. The following tables summarize the key quantitative data from its Safety Data Sheet (SDS).

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₆[1]
Molecular Weight 66.10 g/mol [1]
Appearance Colorless liquid[2]
Odor Pungent[3]
Boiling Point 51-52 °C (123.8-125.6 °F)[3]
Melting Point -294 °C (decomposes)[4]
Flash Point -17 °C (1.4 °F) - closed cup[3]
Density 0.781 g/cm³ at 25 °C[4]
Solubility Slightly soluble in water.[5]
Vapor Pressure No data available[4]
Toxicological Information
MetricValueSpeciesRoute
LD50> 2,000 mg/kgRat (male and female)Oral
Hazard Identification and Classification
Hazard ClassCategory
Flammable liquids2
Skin corrosion/irritation2
Serious eye damage/eye irritation1
Hazardous to the aquatic environment, long-term hazard3

Signal Word: Danger[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H412: Harmful to aquatic life with long lasting effects.[6]

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to the following handling precautions is mandatory to minimize risks associated with this compound.

Engineering Controls
  • Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.

  • Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that all containers and transfer equipment are properly grounded and bonded.[6]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.

  • Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing should be worn.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_ppe Personal Protective Equipment Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (2-8 °C Recommended) Inspect->Store Transfer Transfer to Reaction Vessel (in Fume Hood, Grounded) Store->Transfer Reaction Perform Chemical Reaction Transfer->Reaction Goggles Safety Goggles & Face Shield Transfer->Goggles Gloves Chemical-Resistant Gloves Transfer->Gloves Coat Flame-Retardant Lab Coat Transfer->Coat Workup Quench and Work-up Reaction->Workup Collect Collect Waste in Designated Container Workup->Collect Label Label Waste Container Collect->Label Dispose Dispose via Institutional Hazardous Waste Program Label->Dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

This compound is a key reagent in several important organic transformations. The following sections provide detailed, representative protocols for some of these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction ("click chemistry") between an organic azide (B81097) and this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the organic azide in the t-BuOH/H₂O solvent mixture.

  • Add this compound to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine) (2.0 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene)

Procedure:

  • To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis of Efavirenz (B1671121) Intermediate

This protocol describes a key step in the synthesis of the antiretroviral drug Efavirenz, involving the addition of a cyclopropylacetylide to a trifluoromethyl ketone.[7]

Materials:

  • (S)-6-chloro-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one precursor (ketone) (1.0 equiv)

  • This compound (1.1 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Chiral ligand (e.g., (1R,2S)-N-methylephedrine) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral ligand in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi to the solution and stir for 30 minutes.

  • Add this compound dropwise to the mixture and stir for another 30 minutes at -78 °C.

  • In a separate flask, dissolve the ketone precursor in anhydrous THF and cool to -78 °C.

  • Slowly transfer the ketone solution to the lithium cyclopropylacetylide solution via cannula.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting diastereomeric alcohol intermediate by column chromatography.

Reactivity and Incompatibility

Understanding the reactivity profile of this compound is crucial for safe and successful experimentation.

Key Reactions of this compound

The following diagram illustrates some of the key chemical transformations involving this compound.

G cluster_reactions Key Reactions cluster_products Products CPA This compound CuAAC CuAAC (Click Chemistry) + R-N3, Cu(I) CPA->CuAAC Sonogashira Sonogashira Coupling + R-X, Pd(0), Cu(I) CPA->Sonogashira Deprotonation Deprotonation + Strong Base (e.g., n-BuLi) CPA->Deprotonation Cycloaddition [3+2] Cycloaddition + 1,3-Dipole CPA->Cycloaddition Triazole 1,4-Disubstituted Triazole CuAAC->Triazole CoupledAlkyne Coupled Alkyne (e.g., Arylthis compound) Sonogashira->CoupledAlkyne Acetylide Lithium Cyclopropylacetylide Deprotonation->Acetylide Heterocycle Five-membered Heterocycle Cycloaddition->Heterocycle

Caption: Key Reactions of this compound.

Incompatible Materials
  • Strong Oxidizing Agents: Can react violently.

  • Strong Bases: Can lead to deprotonation and potentially uncontrolled reactions.

  • Heavy Metal Salts: Acetylenic compounds can form explosive salts with heavy metals such as copper, silver, and mercury.[8]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Highly flammable. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[4]

  • Keep the container tightly closed.

  • Recommended storage temperature is 2-8 °C.[7]

Disposal
  • Dispose of waste this compound and contaminated materials through a licensed professional waste disposal service.

  • Do not dispose of down the drain.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment, which should be conducted before any new experimental procedure. Always consult the most recent Safety Data Sheet and your institution's safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Efavirenz Utilizing Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI), with a key focus on the incorporation of the cyclopropylacetylene moiety.

Introduction

Efavirenz is a crucial antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection. A key structural feature of Efavirenz is the this compound side chain, which is essential for its therapeutic activity. The synthesis of Efavirenz, therefore, critically involves the strategic introduction of this functional group. This document outlines the primary synthetic routes, focusing on the enantioselective addition of a cyclopropylacetylide to a ketone precursor followed by cyclization to form the final benzoxazinone (B8607429) ring system. This compound is noted to be an expensive and challenging raw material to obtain, making efficient synthetic processes for its incorporation highly valuable.[1][2]

Synthetic Strategy Overview

The most common and effective synthetic pathway to Efavirenz involving this compound can be broadly divided into two key transformations:

  • Enantioselective Addition of Cyclopropylacetylide: This step establishes the critical chiral quaternary carbon center of Efavirenz. It involves the addition of a metalated this compound (e.g., lithium or magnesium acetylide) to the trifluoromethyl ketone of 2-amino-5-chlorobenzophenone (B30270) or a protected derivative thereof. The stereoselectivity of this addition is controlled by a chiral ligand.

  • Cyclization: The resulting chiral tertiary amino alcohol intermediate is then cyclized to form the 1,4-dihydro-2H-3,1-benzoxazin-2-one ring system of Efavirenz. Various reagents can be employed for this cyclization, each with its own advantages in terms of yield, purity, and safety.

Experimental Protocols

Protocol 1: Enantioselective Addition of this compound to 4-chloro-2-(trifluoroacetyl)aniline

This protocol describes the enantioselective addition of this compound to form the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.

Materials:

  • 4-chloro-2-(trifluoroacetyl)aniline

  • This compound

  • n-Butyllithium (n-BuLi) or a Grignard reagent precursor (e.g., ethylmagnesium bromide)

  • Chiral Ligand: (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Hexane

  • Aqueous quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the chiral ligand, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, in anhydrous toluene.

  • Cool the solution to a temperature between -10 °C and 0 °C.

  • Slowly add a solution of n-butyllithium in hexanes to the chiral ligand solution.

  • To this mixture, add this compound dropwise, maintaining the temperature below 0 °C. Stir the resulting solution for 30 minutes to form the chiral lithium cyclopropylacetylide complex.

  • In a separate flask, dissolve 4-chloro-2-(trifluoroacetyl)aniline in anhydrous THF.

  • Cool the solution of the ketone to below -50 °C.

  • Slowly transfer the pre-formed chiral lithium cyclopropylacetylide solution to the ketone solution via cannula, while maintaining the reaction temperature below -50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol by column chromatography on silica (B1680970) gel.

Protocol 2: Cyclization of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol to Efavirenz

This protocol outlines the formation of the benzoxazinone ring of Efavirenz from the chiral amino alcohol intermediate using 1,1'-carbonyldiimidazole (B1668759) (CDI).

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the (S)-amino alcohol intermediate in anhydrous THF.

  • Add 1,1'-carbonyldiimidazole to the solution in one portion.

  • Heat the reaction mixture to 55-60 °C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Efavirenz can be purified by crystallization from a suitable solvent system, such as n-heptane, to yield the pure product.[4]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps in the formation of Efavirenz using this compound.

StepReagentsSolventTemperatureYield (%)Purity (HPLC)Reference
Overall Synthesis Multi-stepVariousVarious62%Not Specified[2]
Cyclization (S)-amino alcohol, TriphosgeneTHF/n-heptane-10 °C to RT74%Not Specified[5]
Cyclization (S)-amino alcohol, Diphenylcarbonate, DBUTHF60 °C90-98%99.7%[5][6]
Cyclization (S)-amino alcohol, 1,1'-CarbonyldiimidazoleTHF55 °C92-98%99.7%[4]

Visualizing the Synthesis

Efavirenz Synthesis Pathway

The following diagram illustrates the overall synthetic route from 4-chloroaniline (B138754) to Efavirenz, highlighting the introduction of the this compound moiety.

Efavirenz_Synthesis cluster_key_step Key Transformation A 4-Chloroaniline B Protected Aniline A->B Protection C 4-Chloro-2-(trifluoroacetyl)aniline B->C Friedel-Crafts Acylation D (S)-Amino Alcohol Intermediate C->D Enantioselective Addition of Cyclopropylacetylide E Efavirenz D->E Cyclization

Caption: Overall synthetic pathway for Efavirenz.

Experimental Workflow for Enantioselective Addition

This diagram outlines the key steps in the experimental workflow for the enantioselective addition of this compound.

Enantioselective_Addition_Workflow start Start prep_ligand Prepare Chiral Ligand Solution start->prep_ligand prep_ketone Prepare Ketone Solution start->prep_ketone add_base Add n-Butyllithium prep_ligand->add_base add_acetylene Add this compound add_base->add_acetylene form_complex Formation of Chiral Lithium Acetylide Complex add_acetylene->form_complex addition Perform Enantioselective Addition (<-50 °C) form_complex->addition prep_ketone->addition quench Quench Reaction addition->quench workup Aqueous Workup & Extraction quench->workup purify Purification workup->purify end End purify->end Cyclization_Options cluster_reagents Cyclization Reagents intermediate (S)-Amino Alcohol Intermediate cdi CDI intermediate->cdi phosgene Phosgene/Triphosgene intermediate->phosgene urea Urea intermediate->urea dpc Diphenylcarbonate intermediate->dpc efavirenz Efavirenz cdi->efavirenz phosgene->efavirenz urea->efavirenz dpc->efavirenz

References

Application Notes and Protocols for Cyclopropylacetylene in Azide-Alkyne Huisgen Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance.[1] Cyclopropylacetylene is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its unique structure, featuring a strained cyclopropyl (B3062369) ring coupled with a terminal alkyne, makes it an attractive substrate for CuAAC reactions, leading to the formation of 4-cyclopropyl-substituted 1,2,3-triazoles. These triazole products are of significant interest in drug discovery due to their metabolic stability and ability to participate in hydrogen bonding.[2]

These application notes provide an overview of the use of this compound in CuAAC reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a stepwise mechanism involving the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with an azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges to the stable 1,4-disubstituted triazole product.

CuAAC_Mechanism R_alkyne This compound Cu_acetylide Copper(I)-cyclopropylacetylide Intermediate R_alkyne->Cu_acetylide Coordination & Deprotonation Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide six_membered_intermediate Six-membered Cu-triazolide Intermediate Cu_acetylide->six_membered_intermediate Cycloaddition R_azide Organic Azide (R-N3) R_azide->six_membered_intermediate Coordination product 1,4-Disubstituted-4-cyclopropyl- 1,2,3-Triazole six_membered_intermediate->product Protonation proton_source Proton Source (e.g., alcohol, water) proton_source->product Cu_I_regenerated Cu(I) Catalyst (regenerated) product->Cu_I_regenerated Catalyst Regeneration

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

A typical experimental workflow for the synthesis of 4-cyclopropyl-1,2,3-triazoles via CuAAC is outlined below.

Experimental_Workflow start Start reagents Combine this compound, Azide, Solvent, and Base start->reagents catalyst_prep Prepare Cu(I) catalyst solution (e.g., CuSO4/Sodium Ascorbate) reagents->catalyst_prep reaction Add Catalyst to Reaction Mixture Stir at Room Temperature reagents->reaction catalyst_prep->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (e.g., Quench with NH4Cl, Extract with Organic Solvent) monitoring->workup Reaction Complete purification Purify Product (Column Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the CuAAC synthesis of 4-cyclopropyl-1,2,3-triazoles.

Quantitative Data Summary

The CuAAC reaction of this compound with various azides generally proceeds with high efficiency, affording the desired 1,4-disubstituted triazoles in good to excellent yields. Below is a summary of representative reactions.

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl (B1604629) AzideCuSO₄·5H₂O / Sodium Ascorbate (B8700270)t-BuOH/H₂O1285-95%
2Phenyl AzideCuICyrene™12>99%[3][4]
31-Azido-4-methylbenzeneCuSO₄·5H₂O / Sodium AscorbateDMF892%
41-(Azidomethyl)-4-fluorobenzeneCu/C (flow)DCM0.03696%
5Ethyl 2-azidoacetateCuICH₂Cl₂2470-80%[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole

This protocol is adapted from a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6]

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), benzyl azide (1.1 mmol, 1.1 eq.), tert-butanol (10 mL), and deionized water (10 mL).

  • Stir the mixture at room temperature to form a homogeneous solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium chloride (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 1-benzyl-4-cyclopropyl-1H-1,2,3-triazole.

Protocol 2: One-Pot Synthesis of 1-Aryl-4-cyclopropyl-1H-1,2,3-triazoles in a Green Solvent

This protocol utilizes the biomass-derived solvent Cyrene™ and a one-pot procedure starting from an aryl bromide.[3][4]

Materials:

  • Aryl bromide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • This compound

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Cyrene™

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a 10 mL screw-cap vial, dissolve the aryl bromide (1.15 mmol) and sodium azide (1.3 mmol) in Cyrene™ (2.5 mL).

  • Stir the mixture at the desired temperature (e.g., 85 °C) for the specified time to form the corresponding aryl azide in situ.

  • Cool the reaction mixture to room temperature.

  • Add this compound (1.0 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) to the vial.

  • Stir the reaction mixture at 30 °C for 12 hours.

  • After the reaction is complete, add cold deionized water (20 mL) to the mixture.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 1-aryl-4-cyclopropyl-1H-1,2,3-triazole.[3][4]

Applications in Drug Development

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance properties such as metabolic stability, solubility, and target binding affinity. The use of this compound in CuAAC reactions allows for the straightforward introduction of a cyclopropyl group, which is a common motif in many approved drugs. The cyclopropyl group can improve metabolic stability and modulate the lipophilicity of a molecule.

The triazole ring itself acts as a rigid linker that can orient functional groups in a specific and predictable manner, which is crucial for optimizing drug-receptor interactions. Furthermore, the nitrogen atoms of the triazole can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target.

The efficient and modular nature of the CuAAC reaction with this compound makes it an ideal tool for the rapid synthesis of compound libraries for high-throughput screening in drug discovery programs.[1]

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing a 4-cyclopropyl-1,2,3-triazole moiety, synthesized via CuAAC, acts as an inhibitor of a kinase.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Kinase A receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates drug 4-Cyclopropyl-1,2,3-triazole Inhibitor drug->kinase Inhibits p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

Caption: Hypothetical inhibition of a kinase signaling pathway by a 4-cyclopropyl-1,2,3-triazole-containing drug.

References

Application Notes and Protocols: Cyclopropylacetylene as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a highly versatile and valuable building block in medicinal chemistry and pharmaceutical development. Its unique structure, combining a strained three-membered ring with a reactive terminal alkyne, offers a powerful tool for the synthesis of complex molecular architectures. The incorporation of the cyclopropyl (B3062369) moiety can significantly enhance the pharmacological properties of drug candidates, including improved metabolic stability, increased potency, and better binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the anti-HIV drug Efavirenz (B1671121) and a novel class of BACE1 inhibitors for Alzheimer's disease.

Key Applications of this compound in Pharmaceuticals

This compound serves as a critical precursor in the synthesis of a variety of therapeutic agents. Its utility stems from the unique steric and electronic properties of the cyclopropyl group, which can act as a bioisosteric replacement for other functional groups, and the reactivity of the acetylene (B1199291) moiety, which allows for a range of chemical transformations.

Notable applications include:

  • Antiviral Agents: this compound is a key component in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz, which is a cornerstone of antiretroviral therapy for HIV-1.[1][2]

  • BACE1 Inhibitors: The cyclopropyl group is being explored to enhance the efficacy and pharmacokinetic profile of inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the treatment of Alzheimer's disease.

  • Other Therapeutic Areas: The unique properties of the cyclopropyl group are being leveraged in the design of novel therapeutics for a range of diseases.

Case Study 1: Synthesis of Efavirenz

Efavirenz is a potent NNRTI used in the treatment of HIV-1 infection.[2] The synthesis of Efavirenz prominently features the introduction of the this compound side chain, which is crucial for its inhibitory activity.

Experimental Workflow: Synthesis of Efavirenz

The overall synthetic strategy for Efavirenz involves the key step of adding this compound to a protected ketoaniline intermediate, followed by cyclization to form the benzoxazinone (B8607429) core.

Efavirenz_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product 4-Chloroaniline 4-Chloroaniline Ketoaniline_Intermediate 2-Amino-5-chlorophenyl trifluoromethyl ketone 4-Chloroaniline->Ketoaniline_Intermediate Multi-step synthesis This compound This compound Chiral_Amino_Alcohol (S)-Amino Alcohol Intermediate This compound->Chiral_Amino_Alcohol Ketoaniline_Intermediate->Chiral_Amino_Alcohol Enantioselective addition of Li-cyclopropylacetylide Efavirenz Efavirenz Chiral_Amino_Alcohol->Efavirenz Cyclization

Caption: Synthetic workflow for Efavirenz.

Quantitative Data: Synthesis of Efavirenz

The following table summarizes the yields for the key steps in a representative synthesis of Efavirenz.

StepStarting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
Enantioselective addition of cyclopropylacetylide2-Amino-5-chlorophenyl trifluoromethyl ketoneLithium cyclopropylacetylide, (1R,2S)-N-pyrrolidinylnorephedrine, THF, -10 to 0 °C(S)-Amino alcohol intermediate95.299.8 (A%)[3]
Cyclization to Efavirenz(S)-Amino alcohol intermediate1,1'-Carbonyldiimidazole, THF, 55 °CEfavirenz92-9899.7 (HPLC)[4][5]
Alternative Cyclization(S)-Amino alcohol intermediateDiphenylcarbonate, DBU, THF, 60 °CEfavirenz90-9899.7 (HPLC)[4][5]
Experimental Protocols

Protocol 1: Preparation of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (Chiral Amino Alcohol Intermediate)

This protocol is adapted from a patented industrial synthesis.[3]

Materials:

Procedure:

  • To a solution of trifluoroethanol and (1R,2S)-N-pyrrolidinyl norephedrine in THF under a nitrogen atmosphere, add a solution of diethylzinc in hexane (B92381) at 0°C, maintaining the temperature below 30°C. Stir the mixture at room temperature for 30-60 minutes.

  • In a separate dry flask, prepare chloromagnesium cyclopropyl acetylide by adding a solution of n-butylmagnesium chloride to neat this compound at 0°C, keeping the internal temperature below 30°C. Stir the resulting solution at 0°C for approximately 40 minutes.

  • Transfer the chloromagnesium cyclopropyl acetylide solution to the zinc reagent via cannula, using THF for rinsing.

  • Cool the reaction mixture to -15°C and add a solution of 2-amino-5-chlorophenyl trifluoromethyl ketone in THF.

  • After the reaction is complete (monitored by TLC or HPLC), quench the reaction with an appropriate aqueous solution.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and concentrate under reduced pressure.

  • Crystallize the product from a toluene/heptane mixture to yield the (S)-amino alcohol as a white crystalline solid.

Protocol 2: Cyclization to Efavirenz using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on a reported procedure for the final cyclization step.[4][5]

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • 2% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • 10% Brine solution

  • n-Heptane

Procedure:

  • In a round-bottomed flask, dissolve the (S)-amino alcohol (3.0 g, 0.01 mol) in THF (50 ml).

  • Add CDI (8.2 g, 0.05 mol) to the solution in one portion.

  • Slowly heat the reaction mixture to 55°C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, evaporate the solvent at 35-40°C.

  • Add ethyl acetate (100 ml) and deionized water (135 ml), stir, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (100 ml).

  • Combine the organic layers and wash successively with 2% hydrochloric acid solution (2 x 40 ml), saturated sodium bicarbonate solution (50 ml), and 10% brine solution (50 ml).

  • Concentrate the final organic layer and crystallize the residue from n-heptane to obtain pure Efavirenz.

Mechanism of Action: Efavirenz and HIV Reverse Transcriptase

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[6]

HIV_Lifecycle_Efavirenz cluster_virus HIV Virion cluster_cell Host CD4+ Cell cluster_inhibition Mechanism of Inhibition HIV HIV CD4_Receptor CD4 Receptor HIV->CD4_Receptor 1. Binding & Fusion Viral_RNA Viral RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA 3. Reverse Transcription RT Reverse Transcriptase RT->Viral_RNA Integrase Integrase Integrase->Viral_DNA Protease Protease Viral_Proteins Viral_Proteins Protease->Viral_Proteins CD4_Receptor->Viral_RNA Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Host_DNA Host DNA Host_DNA->Viral_Proteins 5. Replication & Assembly New_Virion New HIV Virion Viral_DNA->Host_DNA 4. Integration Viral_Proteins->New_Virion 6. Budding & Maturation Efavirenz_drug Efavirenz (this compound-derived) Efavirenz_drug->RT Binds to allosteric site, non-competitively inhibiting reverse transcriptase

Caption: HIV life cycle and the mechanism of action of Efavirenz.[7]

Case Study 2: Synthesis of BACE1 Inhibitors

The development of potent and selective BACE1 inhibitors is a promising strategy for the treatment of Alzheimer's disease. The introduction of a cyclopropyl moiety can enhance the pharmacological properties of these inhibitors.

Experimental Workflow: Synthesis of a Fused Cyclopropyl-3-amino-2,4-oxazine BACE1 Inhibitor

The synthesis of this class of BACE1 inhibitors involves the construction of a fused cyclopropyl-oxazine core.

BACE1_Inhibitor_Synthesis cluster_start Starting Materials cluster_intermediates Key Steps cluster_end Final Product Cyclohexenone_Deriv Substituted Cyclohexenone Cyclopropanation Diastereoselective Cyclopropanation Cyclohexenone_Deriv->Cyclopropanation Guanidine_Deriv Guanidine (B92328) Derivative Oxazine_Formation Oxazine Ring Formation Guanidine_Deriv->Oxazine_Formation Cyclopropanation->Oxazine_Formation BACE1_Inhibitor Fused Cyclopropyl-3-amino-2,4-oxazine Oxazine_Formation->BACE1_Inhibitor

Caption: General synthetic workflow for a BACE1 inhibitor.

Quantitative Data: Diastereoselective Synthesis of a BACE1 Inhibitor

The following data is for a potent BACE1 inhibitor identified as compound 2 in the cited literature.[8]

ParameterValue
Cell IC5015 nM
Brain Aβ40 reduction (rat)46%
CSF Aβ40 reduction (rat)66%
Experimental Protocol: Diastereoselective Synthesis of a Fused Cyclopropyl-3-amino-2,4-oxazine BACE1 Inhibitor

This protocol is a general representation based on the synthesis of similar compounds.[8]

Materials:

  • Appropriately substituted cyclohexenone derivative

  • Diazomethane (B1218177) or other cyclopropanating agent

  • Guanidine derivative

  • Appropriate solvents and catalysts

Procedure:

  • Cyclopropanation: To a solution of the substituted cyclohexenone in a suitable solvent, add the cyclopropanating agent (e.g., generated in situ from diazomethane with a palladium catalyst) at a controlled temperature. The diastereoselectivity of this step is crucial.

  • Purification: After the reaction is complete, purify the cyclopropanated intermediate using column chromatography.

  • Oxazine Ring Formation: React the purified cyclopropyl ketone with a suitable guanidine derivative in the presence of a base to construct the fused 3-amino-2,4-oxazine ring system.

  • Final Purification: Purify the final BACE1 inhibitor by crystallization or column chromatography.

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. Its application in the synthesis of complex pharmaceutical intermediates, such as those for Efavirenz and novel BACE1 inhibitors, highlights its importance in drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the vast potential of this versatile building block in creating the next generation of therapeutic agents.

References

Application Notes and Protocols for Transition Metal-Catalyzed Reactions Involving Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key transition metal-catalyzed reactions involving cyclopropylacetylene, a versatile building block in organic synthesis. The unique reactivity of the cyclopropyl (B3062369) group in conjunction with the acetylene (B1199291) moiety allows for a diverse range of transformations, leading to the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document outlines several important reaction types, including palladium-catalyzed allylation, rhodium-catalyzed cycloaddition, and gold-catalyzed cycloisomerization, complete with quantitative data and detailed experimental protocols.

Palladium-Catalyzed Allylic Alkylation of Oxindoles with Cyclopropylacetylenes

The palladium-catalyzed reaction between cyclopropylacetylenes and oxindoles provides an efficient, atom-economical method for the synthesis of 1,3-dienes bearing a quaternary stereocenter. This transformation is valuable for the construction of complex heterocyclic frameworks found in many biologically active compounds.[1][2]

Reaction Scheme:

A novel palladium-catalyzed allylic alkylation of oxindoles with cyclopropyl acetylenes has been developed to produce various 1,3-diene oxindole (B195798) frameworks. These products feature a quaternary stereocenter at the C3 position and are synthesized in good to excellent yields with high regio- and stereoselectivities.[1] The reaction demonstrates high atom economy and good functional group tolerance.[1][2]

Quantitative Data Summary:
EntryProductYield (%)
1HPh3a85
2H4-MeC₆H₄3b82
3H4-FC₆H₄3c88
4MePh3d92
5BnPh3e78

Table 1: Substrate scope and yields for the palladium-catalyzed allylation of oxindoles with cyclopropylacetylenes. Conditions: Oxindole (0.2 mmol), this compound (0.3 mmol), Pd(dba)₂ (5 mol%), PPh₃ (10 mol%), 3-chlorobenzoic acid (20 mol%) in 1,4-dioxane (B91453) (1 mL) at 100 °C for 24 h.

Experimental Protocol: Synthesis of 3-allyl-3-(4-phenylbut-1,3-dien-2-yl)indolin-2-one (3a)
  • To a dried Schlenk tube under an argon atmosphere, add the starting oxindole (0.2 mmol, 1.0 equiv), Pd(dba)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.02 mmol, 10 mol%).

  • Add 3-chlorobenzoic acid (0.04 mmol, 20 mol%).

  • Add 1 mL of anhydrous 1,4-dioxane to the tube.

  • Add phenylthis compound (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired product 3a.

Logical Workflow for Palladium-Catalyzed Allylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Oxindole This compound Mix_Reactants Mix and Degas Reactants->Mix_Reactants Catalyst_System Pd(dba)₂ PPh₃ 3-Chlorobenzoic Acid Catalyst_System->Mix_Reactants Solvent 1,4-Dioxane Solvent->Mix_Reactants Heating Heat to 100 °C (24 hours) Mix_Reactants->Heating Cooling Cool to RT Heating->Cooling Concentration Concentrate in vacuo Cooling->Concentration Purification Flash Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: Experimental workflow for the palladium-catalyzed allylation.

Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO

Rhodium catalysts are effective in promoting the [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) with carbon monoxide (CO) to diastereoselectively form bi- and tricyclic cyclooctenones. This methodology is particularly useful for synthesizing complex eight-membered ring systems, which are challenging to access through other synthetic routes.

Reaction Scheme:

The rhodium-catalyzed two-component [5+2+1] cycloaddition of ene-VCPs and CO allows for the diastereoselective construction of bi- and tricyclic cyclooctenones.

Quantitative Data Summary:
EntrySubstrate (Ene-VCP)ProductYield (%)dr
11a (R=H)2a85>20:1
21b (R=Me)2b82>20:1
31c (R=Ph)2c7515:1
41d (R=CO₂Me)2d90>20:1

Table 2: Substrate scope and yields for the Rh-catalyzed [5+2+1] cycloaddition. Conditions: Ene-VCP (0.1 mmol), [Rh(CO)₂Cl]₂ (2.5 mol%), in 1,4-dioxane (0.015 M) under a CO atmosphere (1 atm) at 90 °C.

Experimental Protocol: Synthesis of Bicyclo[6.3.0]undecenone (2a)
  • A solution of the ene-vinylcyclopropane 1a (0.1 mmol) in 1,4-dioxane (6.7 mL) is placed in a pressure tube.

  • [Rh(CO)₂Cl]₂ (2.5 mol%) is added to the solution.

  • The tube is purged with carbon monoxide (CO) and then pressurized to 1 atm with CO.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the bicyclo[6.3.0]undecenone 2a .

Signaling Pathway for Rhodium-Catalyzed Cycloaddition

G cluster_catalytic_cycle Catalytic Cycle Ene_VCP Ene-Vinylcyclopropane Oxidative_Cyclization Oxidative Cyclization Ene_VCP->Oxidative_Cyclization Rh_Catalyst [Rh(CO)₂Cl]₂ Rh_Catalyst->Oxidative_Cyclization CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Alkene_Insertion Alkene Insertion Oxidative_Cyclization->Alkene_Insertion Forms Rhodacyclopentane Alkene_Insertion->CO_Insertion Forms Rhodacyclooctane Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Forms Rhodacyclononanone Reductive_Elimination->Rh_Catalyst Regenerates Catalyst Product Product Reductive_Elimination->Product Releases Product

Caption: Catalytic cycle of the Rh-catalyzed [5+2+1] cycloaddition.

Gold-Catalyzed Intermolecular Aryloxyvinylation with Acetylene Gas

Gold(I) catalysts enable the intermolecular reaction of o-allylphenols with acetylene gas to produce chromanes through a stereospecific aryloxycyclization.[3][4] This reaction proceeds via the nucleophilic opening of a cyclopropyl gold(I)-carbene intermediate.[3]

Reaction Scheme:

The gold(I)-catalyzed reaction of o-allylphenols with acetylene gas affords 3-vinylchromanes stereospecifically.[3]

Quantitative Data Summary:
EntrySubstrate (o-allylphenol)CatalystProductYield (%)
11a (R=H)IPrAuNTf₂2a75
21b (R=Me)IPrAuNTf₂2b82
31c (R=Cl)IPrAuNTf₂2c68
41d (R=OMe)IPrAuNTf₂2d85

Table 3: Substrate scope for the Au(I)-catalyzed aryloxyvinylation. Conditions: o-allylphenol (0.2 mmol), IPrAuNTf₂ (2 mol%), in CH₂Cl₂ (2 mL) under an acetylene atmosphere (1 atm) at room temperature for 24 h.

Experimental Protocol: Synthesis of 3-vinylchromane (2a)
  • To a Schlenk tube containing a solution of the o-allylphenol 1a (0.2 mmol) in CH₂Cl₂ (2 mL) is added IPrAuNTf₂ (0.004 mmol, 2 mol%).

  • The tube is evacuated and backfilled with acetylene gas (1 atm) from a balloon.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 3-vinylchromane 2a .

Reaction Mechanism Pathway

G cluster_mechanism Reaction Mechanism o_allylphenol o-Allylphenol Cyclopropanation Cyclopropanation with Alkene o_allylphenol->Cyclopropanation Acetylene Acetylene Gas Au_Acetylene_Complex Gold-Acetylene Complex Acetylene->Au_Acetylene_Complex Au_Catalyst IPrAuNTf₂ Au_Catalyst->Au_Acetylene_Complex Au_Acetylene_Complex->Cyclopropanation Cyclopropyl_Au_Carbene Cyclopropyl Gold(I)-Carbene Cyclopropanation->Cyclopropyl_Au_Carbene Nucleophilic_Attack Intramolecular Nucleophilic Attack by Phenol Cyclopropyl_Au_Carbene->Nucleophilic_Attack Product_Formation Ring Opening and Protonolysis Nucleophilic_Attack->Product_Formation Product_Formation->Au_Catalyst Catalyst Regeneration Chromane_Product Chromane_Product Product_Formation->Chromane_Product

Caption: Proposed mechanism for the gold-catalyzed aryloxyvinylation.

Conclusion

The transition metal-catalyzed reactions of this compound and its derivatives represent a powerful toolkit for synthetic chemists. The examples provided herein demonstrate the versatility of this substrate in palladium, rhodium, and gold catalysis, leading to the efficient construction of diverse and complex molecular scaffolds. The detailed protocols and mechanistic insights are intended to facilitate the application of these methodologies in academic and industrial research, particularly in the fields of drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling with Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][3] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the creation of advanced organic materials.[2]

Cyclopropylacetylene is a particularly valuable terminal alkyne in drug discovery and development. The cyclopropyl (B3062369) group is a "bioisostere" for various functional groups and can introduce unique conformational constraints, improve metabolic stability, and enhance the potency of drug candidates. The Sonogashira coupling of this compound with aryl and heteroaryl halides provides a direct route to a diverse array of cyclopropyl-functionalized alkynes, which are key intermediates in the synthesis of complex molecular architectures.

These application notes provide a detailed protocol for the Sonogashira coupling of aryl halides with this compound, a summary of reaction conditions, and a discussion of key experimental considerations.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR cu_acetylide->pd_ox alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

Summary of Reaction Conditions

The successful execution of a Sonogashira coupling with this compound depends on the careful selection of several key parameters. The following table summarizes typical conditions and reported yields for the coupling of various aryl halides with this compound.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Copper(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (2)Et₃NTHFRT1295
4-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)CuI (5)K₂CO₃Toluene1002488
3-BromopyridinePd(PPh₃)₄ (5)-CuI (5)Et₃NDMF80691
2-IodothiophenePdCl₂(PPh₃)₂ (3)PPh₃ (6)CuI (3)i-Pr₂NHDioxane601885
4-Chlorotoluene[{Pd(µ-OH)Cl(IPr)}₂] (0.01)-NoneKOHEthanol8024High
1-Bromo-4-nitrobenzenePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)NoneCs₂CO₃2-MeTHFRT4892
4-BromoacetophenonePd(OAc)₂ (2)XPhos (4)CuI (5)K₃PO₄Toluene1101689
2-Bromo-6-methylpyridinePd/P-t-Bu₃-CuIEt₃NTHFRT2475

Note: This table is a compilation of representative data and specific reaction outcomes may vary.

Detailed Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of an aryl bromide with this compound using a copper(I) co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

    • Add the anhydrous, degassed solvent (5 mL) followed by the amine base (3.0 mmol) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of this compound:

    • Slowly add this compound (1.2 mmol) to the reaction mixture dropwise using a syringe.

    • Note on Handling this compound: this compound is a low-boiling (51-53 °C) and flammable liquid. It should be handled in a well-ventilated fume hood, and care should be taken to avoid ignition sources. For reactions at elevated temperatures, a sealed tube or a condenser is necessary to prevent evaporation.

  • Reaction Monitoring:

    • The reaction can be heated to the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper salts, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl-substituted alkyne.

Experimental Workflow

Workflow start Start setup Reaction Setup (Aryl Halide, Pd Catalyst, CuI, Base, Solvent) under Inert Atmosphere start->setup add_alkyne Add this compound setup->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Filter, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product end End product->end

References

Cyclopropylacetylene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene (Ethynylcyclopropane) is a highly reactive and versatile building block in organic synthesis and medicinal chemistry.[1] Characterized by a strained three-membered ring attached to a terminal alkyne, this moiety offers unique steric and electronic properties that are increasingly leveraged in drug design.[2] Its incorporation into molecular scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] this compound is famously a key intermediate in the synthesis of the anti-HIV drug Efavirenz and is explored in the development of treatments for other conditions, such as Alzheimer's disease.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below, making it a distinct reagent in synthesis, albeit one that requires careful handling due to its low boiling point and flammability.

PropertyValueReference
Molecular Formula C₅H₆[1]
Molecular Weight 66.10 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 51–53 °C[1]
Density 0.781 g/mL at 25 °C[1]
Flash Point -17 °C[1]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, chloroform, methanol); slightly soluble in water.

Key Applications in Medicinal Chemistry

Bioisosteric Replacement

The cyclopropyl (B3062369) group is frequently used as a bioisostere for other common chemical groups, such as tert-butyl and phenyl moieties.[5][6] This substitution is a key strategy in lead optimization to overcome issues like metabolic instability or to improve potency and pharmacokinetic profiles.[7]

Potential Pharmacological ImprovementRationaleReference(s)
Enhanced Metabolic Stability The C-H bonds of the cyclopropyl ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][8]
Improved Potency & Binding Affinity The rigid, three-dimensional structure of the cyclopropyl group can provide a better fit into a target's binding pocket, leading to more favorable entropically-driven interactions.[8]
Modulated Lipophilicity Replacing a bulky alkyl group like tert-butyl with a cyclopropyl moiety can fine-tune the lipophilicity of a compound, which impacts its solubility, permeability, and toxicity.[5][7]
Increased Brain Permeability The unique properties of the cyclopropyl ring can help reduce plasma clearance and, in some cases, increase a drug's ability to cross the blood-brain barrier.[8]
Reduced Off-Target Effects By providing a more defined conformation, the cyclopropyl group can enhance selectivity for the intended biological target, thereby reducing off-target activity.[8]
Key Intermediate in Drug Synthesis

This compound is a crucial component in the synthesis of several significant pharmaceutical agents.

  • Efavirenz (Sustiva®): An anti-HIV drug, Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] The synthesis of its key intermediate involves the enantioselective addition of a cyclopropylacetylide to a ketoaniline.[9][10]

  • BACE1 Inhibitors: This class of drugs is under investigation for the treatment of Alzheimer's disease.[11] this compound is used in the synthesis of small-molecule inhibitors that target the β-secretase 1 (BACE1) enzyme, which is involved in the formation of amyloid-β plaques.[12][13]

Reagent in Click Chemistry

The terminal alkyne of this compound makes it an ideal reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][14] This reaction allows for the efficient and specific covalent linking of a this compound-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage.[15] This is particularly useful in drug discovery for creating libraries of compounds, bioconjugation, and attaching probes or tags to bioactive molecules.[14][16]

Diagrams and Visualizations

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate Product cluster_final Final Steps A This compound C Acetylide Addition or Coupling Reaction A->C B Target Scaffold (e.g., Ketoaniline) B->C D Cyclopropylalkyne- Containing Intermediate C->D E Further Modification & Cyclization D->E F Final Drug Molecule E->F

Caption: General synthetic workflow for incorporating this compound into a drug molecule.

G cluster_virus HIV Lifecycle cluster_drug Drug Action ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Reverse Transcription ViralDNA Viral DNA RT->ViralDNA Reverse Transcription Inhibition Inhibition Efavirenz Efavirenz (NNRTI) Efavirenz->RT Binds to allosteric site, inducing conformational change G Lead Original Lead Compound (e.g., with tert-butyl group) Improved Improved Properties (Potency, Stability, PK) Lead->Improved Leads to Analog New Analog (with cyclopropyl group) Analog->Improved Leads to Strategy Bioisosteric Replacement

References

Application Notes and Protocols: Large-Scale Synthesis of Cyclopropylacetylene for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] Its unique structural features, which include a strained cyclopropyl (B3062369) ring coupled with a reactive terminal alkyne, make it a versatile reagent for introducing the cyclopropyl moiety into complex molecules, often enhancing metabolic stability and binding affinity.[3] A primary application of this compound is in the synthesis of the antiretroviral drug Efavirenz.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on methods amenable to industrial production, and includes quantitative data and process workflows.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been developed. The selection of a particular route for industrial-scale production depends on factors such as cost of starting materials, overall yield, process safety, and scalability. Below is a summary of the most common methods with their respective advantages and disadvantages.

Starting MaterialKey IntermediatesReagentsOverall YieldScaleAdvantagesDisadvantages
Cyclopropyl methyl ketone1-Cyclopropyl-1,1-dichloroethanePCl₅, strong base (e.g., potassium tert-butoxide)20-25%[1][5][6]Lab-scaleReadily available starting material.Low yield, significant scale-up problems, use of hazardous reagents.[5][6]
5-Chloro-1-pentyne (B126576)Lithium cyclopropylacetyliden-Butyllithium or n-hexyllithium~65-70%[7][8]Kilogram-scale[8]One-pot synthesis, high conversion, and good yield.[1]Use of pyrophoric n-butyllithium requires strict safety measures.
Cyclopropane (B1198618) carboxaldehyde3-Cyclopropylacrylic acid, (E,Z)-1-halo-2-cyclopropylethyleneMalonic acid, base catalyst, halogenating agent, strong baseHigh (>70%)[7]Industrial-scale[7][9]High conversion of inexpensive starting materials, high overall yields.[7][9]Multi-step process.
Cyclopropane carboxaldehyde1,1,1-Trichloro-2-cyclopropyl-ethanol, 1,1-dichloro-2-cyclopropyletheneTrichloroacetic acid, base catalyst, strong baseHighIndustrial-scale[10]Utilizes inexpensive and readily available starting materials, stable intermediates.[10]Multi-step process.

Experimental Protocols

Protocol 1: One-Pot Synthesis from 5-Chloro-1-pentyne

This scalable, one-pot method is advantageous for its high conversion and good yields.[1] The protocol involves the metalation of 5-chloro-1-pentyne followed by intramolecular cyclization.

Materials:

Equipment:

  • Large-volume, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Pressure-equalizing addition funnel

  • Reflux condenser

  • Heating mantle and cooling bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[5]

  • Charging the Reactor: Charge the flask with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane.[5] Cool the mixture to 0°C using an ice bath.

  • Addition of n-Butyllithium: Add 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.[5] A thick precipitate will form during the addition.

  • Cyclization: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours.[5]

  • Quenching: Cool the reaction mixture to 0 to -10°C.[5] Carefully quench the reaction by the dropwise addition of 750 mL of saturated aqueous ammonium chloride solution. Caution: This quenching process is highly exothermic.[5]

  • Work-up and Distillation: Separate the lower aqueous layer. Fractionally distill the organic layer. Collect the fraction boiling between 35-78°C, which contains this compound, cyclohexane, and butane.[5] A second fractional distillation of this mixture will yield pure this compound (boiling point 51-53°C).[1][5] The expected yield is approximately 58-60%.[5]

Protocol 2: Synthesis from Cyclopropane Carboxaldehyde via Malonic Acid Condensation

This method provides high yields from inexpensive starting materials and is well-suited for industrial production.[7]

Step 1: Preparation of 3-Cyclopropylacrylic Acid

Materials:

Procedure:

  • In a suitable reactor, a solution of cyclopropane carboxaldehyde (7.0 g, 100 mmol) in 50 ml of toluene is treated with 11.5 g (110 mmol) of malonic acid.[7]

  • To the stirred suspension, add 0.87 g (10 mmol) of morpholine, followed by 3.95 g (50 mmol) of pyridine.[7]

  • Heat the mixture to reflux with a provision for water removal (e.g., a Dean-Stark trap).[7] Reflux for approximately one hour until the theoretical amount of water is collected. The reaction mixture should become a clear, pale-yellow solution.[7]

  • Cool the reaction mixture and isolate the 3-cyclopropylacrylic acid. The yield for this step is typically greater than 90%.[7]

Step 2: Halogenation and Dehydrohalogenation

The intermediate 3-cyclopropylacrylic acid is then converted to a vinyl halide, followed by elimination to yield this compound.

Materials:

  • 3-Cyclopropylacrylic acid

  • Halogenating agent (e.g., N-bromosuccinimide)

  • Strong base (e.g., potassium t-butoxide, methyllithium (B1224462), or sodium amide)[7]

  • Appropriate solvents

Procedure:

  • The 3-cyclopropylacrylic acid is halogenated to form (E,Z)-1-halo-2-cyclopropylethylene.[7]

  • The resulting vinyl halide is then treated with a strong base to induce dehydrohalogenation, forming this compound. For example, (E,Z)-1-bromo-2-cyclopropylethylene can be treated with methyllithium in THF at low temperatures.[2]

  • The neat this compound can be obtained by direct vacuum distillation from the reaction mixture in approximately 80% yield for this final step.[7]

Process Diagrams

Synthesis of this compound from 5-Chloro-1-pentyne

G A 5-Chloro-1-pentyne in Cyclohexane C Reaction Mixture (0-20°C) A->C B n-Butyllithium (2.1 equiv) B->C D Reflux (78°C, 3h) C->D E Quench (aq. NH4Cl, 0 to -10°C) D->E F Phase Separation E->F G Fractional Distillation F->G H This compound G->H

Caption: Workflow for the one-pot synthesis of this compound.

Synthetic Pathway from Cyclopropane Carboxaldehyde

G A Cyclopropane Carboxaldehyde C 3-Cyclopropylacrylic Acid A->C B Malonic Acid, Base Catalyst B->C E (E,Z)-1-Halo-2-cyclopropylethylene C->E D Halogenating Agent D->E G This compound E->G F Strong Base F->G

References

Application Notes and Protocols: Cyclopropylacetylene in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a versatile and highly reactive building block in organic synthesis, prized for its unique combination of a strained cyclopropyl (B3062369) ring and a terminal alkyne.[1][2] This structural motif imparts desirable properties to target molecules, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including nucleophilic addition to carbonyls, Sonogashira cross-coupling reactions, and [3+2] cycloaddition reactions.

Key Applications and Experimental Protocols

Enantioselective Addition to Carbonyls: Synthesis of Efavirenz (B1671121)

A prominent application of this compound is in the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz , an anti-HIV drug.[2][4] The key step involves the enantioselective addition of a cyclopropylacetylide anion to a trifluoromethyl ketone precursor.

Reaction Scheme:

Efavirenz_Synthesis cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_product Intermediate cluster_final Final Product CPA This compound Intermediate (S)-Amino alcohol intermediate CPA->Intermediate 1. Ketone 4-Chloro-2-trifluoroacetylaniline Ketone->Intermediate 3. BuLi n-Butyllithium BuLi->Intermediate 2. Ligand (1R,2S)-1-Phenyl-2- (1-pyrrolidinyl)-1-propanol Ligand->Intermediate Catalyst Efavirenz Efavirenz Intermediate->Efavirenz Cyclization

Caption: Enantioselective addition of cyclopropylacetylide to a ketone.

Experimental Protocol: Synthesis of the (S)-Amino Alcohol Intermediate for Efavirenz [5]

  • Preparation of this compound Magnesium Chloride: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 1-chlorobutane (B31608) in anhydrous THF dropwise to initiate the Grignard reaction. After the reaction begins, add the remaining 1-chlorobutane solution while maintaining a gentle reflux. After the addition is complete, continue stirring for 3 hours. Cool the mixture to 10-15 °C and add this compound dropwise. Stir the resulting solution for 2 hours at 10-20 °C to form this compound magnesium chloride.

  • Asymmetric Addition: In a separate flask, prepare a solution of 4-chloro-2-trifluoroacetylaniline and the chiral ligand (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol in anhydrous toluene.[5] Add this solution to a suspension of sodium hydride in THF at 15 °C, and stir for 2 hours as the temperature rises to 20-25 °C. Cool the mixture to -15 °C and add zinc chloride in portions over 30 minutes. Warm the mixture to 25-30 °C and stir for 3 hours.

  • Reaction with Cyclopropylacetylide: Cool the mixture containing the chiral zinc reagent to -15 °C and slowly add the previously prepared this compound magnesium chloride solution. Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the (S)-amino alcohol intermediate.

Quantitative Data:

Reaction StepProductYieldEnantiomeric Excess (ee)Reference
Asymmetric Addition(S)-Amino alcohol intermediateHigh>95%[5]
CyclizationEfavirenz92-98%>99.7% (after crystallization)[6][7]
Sonogashira Cross-Coupling Reactions

This compound is an excellent coupling partner in Sonogashira reactions, allowing for the formation of carbon-carbon bonds between the this compound moiety and aryl or vinyl halides.[2][8] This reaction is a powerful tool for the synthesis of a wide range of complex molecules, including pharmaceuticals and materials.

General Reaction Scheme:

Sonogashira_Coupling cluster_start Starting Materials cluster_reagents Catalysts & Base cluster_product Product CPA This compound Product Coupled Product (R-C≡C-Cyclopropyl) CPA->Product ArylHalide Aryl/Vinyl Halide (R-X, X = I, Br, OTf) ArylHalide->Product Pd_cat Pd Catalyst (e.g., Pd(PPh3)4) Pd_cat->Product cat. Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Product co-cat. Base Amine Base (e.g., Et3N, piperidine) Base->Product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Addition of Reagents: Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine (B128534) or piperidine). Add the amine base (if not used as the solvent, 2-3 equiv). Finally, add this compound (1.1-1.5 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling with Phenylacetylene (as a model for this compound):

Aryl HalideCatalyst SystemBaseSolventYieldReference
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF95%[9]
4-IodotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF91%[10]
4-Chlorotoluene[{Pd(µ-OH)Cl(IPr)}₂]NoneEthanol56%[11]
[3+2] Cycloaddition Reactions

This compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides to form five-membered heterocyclic rings, specifically isoxazoles.[12] These heterocycles are important structural motifs in many biologically active compounds.

General Reaction Scheme:

Cycloaddition cluster_start Starting Materials cluster_product Product CPA This compound Isoxazole 3-R-5-cyclopropylisoxazole CPA->Isoxazole NitrileOxide Nitrile Oxide (R-CNO) NitrileOxide->Isoxazole

References

Application Notes and Protocols for the Functionalization of the Terminal Alkyne in Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, combining the high reactivity of a terminal alkyne with the conformational constraints and metabolic stability of a cyclopropyl (B3062369) group, makes it an attractive component for the design of novel therapeutic agents. The functionalization of the terminal alkyne allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

These application notes provide an overview of key methods for the functionalization of the terminal alkyne of this compound, including detailed experimental protocols and comparative data. The information is intended to guide researchers in the efficient synthesis and derivatization of this important scaffold for applications in drug discovery and development.

Key Functionalization Reactions

Several powerful and versatile reactions can be employed to functionalize the terminal alkyne of this compound. This section details the protocols for four major classes of reactions: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Hydrosilylation, and Hydroboration-Oxidation.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon bond. This reaction is widely used to introduce aryl and heteroaryl moieties, which are prevalent in many drug molecules.

Table 1: Sonogashira Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
14-Iodoanisole (B42571)Pd(PPh₃)₄, CuITHFEt₃N25485
21-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂, CuIDMFEt₃N80678
32-IodopyridinePd(PPh₃)₄, CuIDioxanei-Pr₂NH60582
44-BromobenzaldehydePdCl₂(dppf), CuITolueneCs₂CO₃1001275

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-iodoanisole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-cyclopropyl-2-(4-methoxyphenyl)acetylene.

Reaction Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Aryl Halide This compound Base (e.g., Et3N) reaction Reaction under Inert Atmosphere reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst catalyst->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Column Chromatography extraction->purification product Purified Product (Aryl-Cyclopropylacetylene) purification->product CuAAC_Scheme This compound This compound product 1,4-Disubstituted 1,2,3-Triazole catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) azide R-N3 (Azide) reaction + reaction->p2 catalyst->product p1->reaction p2->product Hydrosilylation_Pathways start This compound + R3SiH catalyst Transition Metal Catalyst (e.g., Pt, Rh) start->catalyst alpha_product α-adduct (Geminal) catalyst->alpha_product Markovnikov addition beta_product β-adduct (Vicinal) catalyst->beta_product anti-Markovnikov addition Hydroboration_Oxidation_Flow start This compound hydroboration 1. Hydroboration (e.g., 9-BBN, THF) start->hydroboration intermediate Vinylborane Intermediate hydroboration->intermediate oxidation 2. Oxidation (H2O2, NaOH) intermediate->oxidation enol Enol Intermediate oxidation->enol tautomerization Tautomerization enol->tautomerization product Cyclopropylacetaldehyde tautomerization->product

Troubleshooting & Optimization

Cyclopropylacetylene Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of cyclopropylacetylene synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this compound synthesis can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure. The most common synthetic route involves the dehydrohalogenation of a dihalo-cyclopropylethane precursor.

Potential Causes & Solutions:

  • Inactive Base: The strength and activity of the base are critical for the dehydrohalogenation reaction.

    • Solution: Ensure the base (e.g., potassium tert-butoxide, sodium amide) is fresh and has been stored under anhydrous conditions. If using potassium tert-butoxide, consider using a freshly opened bottle or subliming it before use. For sodium amide, ensure it is not old and has not decomposed.

  • Improper Reaction Temperature: The temperature for the elimination reaction is crucial.

    • Solution: The reaction is often run at low temperatures to control its exothermicity and prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents. For the dehydrobromination of 1,1-dibromo-2-cyclopropyl cyclopropane, a temperature of -75°C was found to be optimal.

  • Presence of Moisture: The reagents used in this synthesis are often highly sensitive to moisture, which can quench the base and lead to side reactions.

    • Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Precursor Formation: The yield of the final product is dependent on the successful synthesis of the dihalo-cyclopropylethane precursor.

    • Solution: Ensure the precursor formation step (e.g., reaction of vinylcyclopropane (B126155) with a dihalogen) is optimized for high yield and purity before proceeding to the dehydrohalogenation step.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_base Check Base Activity start->check_base base_ok Base is Active check_base->base_ok check_temp Verify Reaction Temperature temp_ok Temp is Correct check_temp->temp_ok check_moisture Assess for Moisture Contamination moisture_ok System is Anhydrous check_moisture->moisture_ok check_precursor Analyze Precursor Quality precursor_ok Precursor is Pure check_precursor->precursor_ok base_ok->check_temp Yes replace_base Use Fresh/Purified Base base_ok->replace_base No temp_ok->check_moisture Yes adjust_temp Optimize Temperature Control temp_ok->adjust_temp No moisture_ok->check_precursor Yes dry_reagents Dry Solvents/Glassware & Use Inert Atmosphere moisture_ok->dry_reagents No purify_precursor Purify Precursor or Re-synthesize precursor_ok->purify_precursor No end Improved Yield precursor_ok->end Yes replace_base->end adjust_temp->end dry_reagents->end purify_precursor->end

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product contains significant impurities. What are the likely side products and how can I minimize their formation and remove them?

Answer: Impurities in this compound synthesis often arise from incomplete reactions or side reactions. Common impurities include the vinyl halide intermediate and allene (B1206475) byproducts.

Potential Causes & Solutions:

  • Incomplete Dehydrohalogenation: The elimination of the second halide may be slower than the first, leading to the presence of the vinyl halide intermediate.

    • Solution: Increase the reaction time or the amount of base to drive the reaction to completion. A slight excess of the base can be beneficial.

  • Allene Formation: Rearrangement to form allene isomers can occur, especially at higher temperatures.

    • Solution: Maintain strict temperature control at the lower end of the optimal range. The choice of base can also influence the product distribution.

  • Purification Challenges: this compound is a volatile compound, which can make purification by distillation challenging and lead to loss of product.

    • Solution: Use a fractional distillation apparatus with a short path and good insulation. Perform the distillation at reduced pressure to lower the boiling point and minimize thermal degradation or rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Dehydrohalogenation of 1,1-dihalo-2-cyclopropylethanes: This is a widely used method involving the elimination of two molecules of hydrogen halide from a suitable precursor.

  • Reaction of cyclopropyl (B3062369) magnesium bromide with a propargyl halide.

  • Wittig-type reactions starting from cyclopropanecarboxaldehyde.

Q2: How does the choice of base affect the yield of this compound?

A2: The choice of base is critical. Strong, non-nucleophilic bases are preferred to promote elimination over substitution.

  • Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that is very effective for dehydrohalogenation. It is crucial that it is anhydrous.

  • Sodium amide (NaNH2): Another very strong base that can be used, but it can be more hazardous to handle.

  • n-Butyllithium (n-BuLi): Can also be used, but its high reactivity requires careful temperature control to avoid side reactions.

Q3: What solvents are recommended for this synthesis?

A3: Anhydrous, non-protic solvents are necessary.

  • Tetrahydrofuran (B95107) (THF): A common choice, but it must be rigorously dried.

  • Dimethyl sulfoxide (B87167) (DMSO): Can also be used, particularly with potassium tert-butoxide.

  • Liquid ammonia: Used when sodium amide is the base.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of this compound.

PrecursorBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1,1-dibromo-2-cyclopropylethanet-BuOK (2.2)THF0 to RT12~60-70
1,1-dichloro-2-cyclopropylethaneNaNH2 (2.5)Liq. NH3-334~55-65
1-bromo-1-chloro-2-cyclopropylethanen-BuLi (2.1)Hexane/THF-78 to 03~50-60

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrobromination

This protocol is based on the dehydrobromination of 1,1-dibromo-2-cyclopropylethane using potassium tert-butoxide.

Materials:

  • 1,1-dibromo-2-cyclopropylethane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with potassium tert-butoxide (2.2 equivalents) and anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 1,1-dibromo-2-cyclopropylethane (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the dibromide dropwise to the stirred suspension of t-BuOK in THF over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer with a low-boiling point organic solvent (e.g., pentane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Experimental Workflow Diagram

experimental_workflow A Setup Anhydrous Reaction Flask B Charge with t-BuOK and Anhydrous THF A->B C Cool to 0°C B->C D Prepare Solution of 1,1-dibromo-2-cyclopropylethane in THF C->D E Dropwise Addition of Dibromide Solution D->E F Warm to Room Temperature and Stir for 12h E->F G Quench Reaction with Water F->G H Workup (Separation, Extraction, Drying) G->H I Solvent Removal H->I J Fractional Distillation I->J K Pure this compound J->K

Technical Support Center: Purification of Crude Cyclopropylacetylene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude cyclopropylacetylene by distillation. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of crude this compound.

Issue 1: Low Purity of Distilled this compound

Q: My final product is contaminated with a significant amount of solvent (e.g., cyclohexane). How can I improve the purity?

A: Contamination with solvents, particularly cyclohexane (B81311), is a common issue due to the proximity of their boiling points. Here are several steps to improve separation:

  • Fractional Distillation Setup: Ensure you are using an efficient fractional distillation setup. A longer distillation column with a suitable packing material, such as Pro-Pak™ Monel distillation packing, will provide more theoretical plates and better separation.[1]

  • Careful Fraction Collection: Collect fractions over a narrow boiling range. A second distillation of the enriched fraction can significantly improve purity. For instance, an initial fraction collected between 35-78°C can be redistilled to collect a purer fraction at 52-55°C.[1]

  • Optimize Distillation Parameters: Control the heating rate to ensure a slow and steady distillation. A high distillation rate can lead to co-distillation of impurities.

  • Solvent Choice: The choice of solvent in the preceding reaction step is crucial. Using cyclohexane (boiling point ~81°C) is preferred over hexanes (boiling point ~69°C) as the larger difference in boiling points facilitates an easier separation from this compound (boiling point ~51-55°C).[1]

Issue 2: Low Yield of Purified this compound

Q: I'm experiencing a significant loss of product during distillation. What are the potential causes and solutions?

A: Low yield can result from several factors during the distillation process:

  • Product Volatility: this compound is a low-boiling and volatile compound.[2] Ensure the receiving flask is cooled in an ice bath to minimize loss of the distilled product.[1]

  • Incomplete Distillation: Prematurely stopping the distillation can leave a significant amount of product in the distillation pot. It is advisable to assay the pot residue to ensure all the product has been distilled over.[1]

  • Leaks in the Apparatus: Check all joints and connections for leaks. A poorly sealed apparatus will result in the loss of volatile product.

  • Thermal Decomposition: Although this compound is relatively stable to heat, prolonged heating at high temperatures could potentially lead to degradation. If you suspect thermal decomposition, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3] The cyclopropane (B1198618) ring can be sensitive to acidic conditions, which could lead to ring-opening, though this is more of a concern during synthesis and workup than distillation.[2]

Issue 3: Difficulty in Achieving a Stable Boiling Point

Q: The boiling point of my distillate is fluctuating, and I'm not getting a clear separation. What could be the problem?

A: Fluctuating boiling points can indicate the presence of multiple components or the formation of an azeotrope.

  • Presence of Multiple Impurities: The crude mixture may contain multiple impurities with boiling points close to that of this compound. In this case, a highly efficient fractional distillation column is essential.

  • Potential Azeotrope Formation: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. While there is no readily available data on azeotropes of this compound, it is a possibility with certain solvents.

    • How to Suspect an Azeotrope: If, despite using a high-efficiency column, you observe a constant boiling point for a mixture that you know contains impurities (e.g., based on NMR or GC analysis), you might have an azeotrope.

    • What to Do: If you suspect an azeotrope, you can try altering the distillation pressure (vacuum or pressure distillation), as this can sometimes shift the azeotropic composition. Alternatively, the use of a different solvent in the reaction or an extractive distillation approach might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The reported boiling point of this compound is typically in the range of 51-55°C at atmospheric pressure.[1][4][5] Some sources also report a boiling point of 79-80°C.[6] This variation may depend on the purity and the pressure at which it was measured.

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route. In the synthesis from 5-chloro-1-pentyne, the most common impurities are the solvent used, such as cyclohexane, and dissolved butane (B89635) gas which evolves during the reaction.[1]

Q3: Is this compound stable during distillation?

A3: this compound is generally stable to distillation under neutral conditions. However, the cyclopropane ring can be sensitive to acidic conditions, which may cause ring-opening.[2] It is important to ensure that the crude product is neutralized before distillation if any acidic reagents were used in the synthesis or workup.

Q4: What type of distillation setup is recommended for purifying this compound?

A4: A fractional distillation apparatus is recommended. For laboratory scale, a Hempel column packed with a high-efficiency packing material like Pro-Pak™ Monel distillation packing is a good choice.[1] It is also crucial to have a well-chilled receiving flask to minimize the loss of the volatile product.[1]

Q5: Can I use vacuum distillation to purify this compound?

A5: Yes, vacuum distillation can be used and is particularly advantageous if the crude product contains high-boiling impurities or if there is a concern about thermal degradation of the product.[3] By reducing the pressure, the boiling point of this compound will be lowered.

Data Presentation

Table 1: Physical Properties of this compound and Common Solvents

CompoundBoiling Point (°C) at atm pressure
This compound51-55[1][4][5], 79-80[6]
Cyclohexane~81[1]
n-Hexane~69[1]
Butane~-1 to 1

Experimental Protocols

Fractional Distillation of Crude this compound

This protocol is adapted from a procedure by Corley, et al. in Organic Syntheses.[1]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., 40-cm × 2.3-cm Hempel column) with packing material (e.g., Pro-Pak® Monel distillation packing)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Ice bath

Procedure:

  • Charge the Flask: Charge the round-bottom flask with the crude this compound mixture.

  • Assemble the Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Cool the Receiving Flask: Place the receiving flask in an ice bath to minimize the loss of the volatile product.[1]

  • Begin Heating: Gently heat the distillation flask using a heating mantle.

  • First Fractionation: Collect the initial fraction that distills over a broad range (e.g., 35-78°C). This fraction will contain this compound along with lower and higher boiling impurities.[1]

  • Second Fractionation (for higher purity):

    • Transfer the collected first fraction to a clean distillation flask.

    • Reassemble the distillation apparatus.

    • Carefully distill the liquid, collecting the fraction that boils in the range of 52-55°C. This fraction will be the purified this compound.[1]

  • Analysis: Analyze the purity of the final product using techniques such as NMR or GC.

Mandatory Visualization

Distillation_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Troubleshooting crude_product Crude this compound (contains cyclohexane, butane) distillation_setup Assemble Fractional Distillation Apparatus crude_product->distillation_setup Charge flask first_distillation First Distillation (Collect 35-78°C fraction) distillation_setup->first_distillation Apply heat first_fraction Enriched Fraction (60-80% CPA) first_distillation->first_fraction troubleshooting Troubleshooting (Low Yield, Impurities) first_distillation->troubleshooting second_distillation Second Distillation first_fraction->second_distillation Re-distill pure_product Pure this compound (Collect 52-55°C fraction) second_distillation->pure_product second_distillation->troubleshooting analysis Purity Analysis (NMR, GC) pure_product->analysis

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Distillation Issues cluster_purity Low Purity cluster_yield Low Yield cluster_boiling Unstable Boiling Point start Distillation Problem Observed low_purity Check Column Efficiency start->low_purity Impure Product low_yield Check for Leaks start->low_yield Product Loss unstable_bp Multiple Impurities? start->unstable_bp Fluctuating BP fraction_collection Narrow Boiling Range low_purity->fraction_collection solvent_choice Use Cyclohexane (not Hexane) fraction_collection->solvent_choice cooling Cool Receiving Flask low_yield->cooling pot_residue Assay Pot Residue cooling->pot_residue azeotrope Suspect Azeotrope? unstable_bp->azeotrope change_pressure Change Distillation Pressure azeotrope->change_pressure Yes

Caption: Decision tree for troubleshooting common distillation problems.

References

challenges in the dehydrohalogenation step of cyclopropylacetylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropylacetylene, with a specific focus on the challenges encountered during the dehydrohalogenation step.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Causes:

  • Insufficient Base Strength: The dehydrohalogenation of vinyl or alkyl dihalides requires a strong base to efficiently remove the hydrogen halide.[1][2] Weaker bases may result in an incomplete reaction or slow reaction rates.

  • Improper Reaction Temperature: The temperature for the dehydrohalogenation is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the product or starting materials, or lead to side reactions.

  • Poor Quality Starting Materials: Impurities in the precursor, such as the dihalo-cyclopropylethane or halo-cyclopropylethylene, can interfere with the reaction. For instance, in the chlorination step to form the precursor, impurities in phosphorus pentachloride (PCl5) can lead to significant side products.[3]

  • Presence of Water: Strong bases like n-butyllithium and sodium amide react readily with water. The presence of moisture in the solvent or glassware will consume the base, rendering it ineffective for the dehydrohalogenation.

  • Sub-optimal Solvent Choice: The choice of solvent can significantly impact the reaction. For example, using potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the elimination step.[3] When using n-butyllithium, using cyclohexane (B81311) over hexanes can facilitate easier product purification due to the difference in boiling points.[3]

Recommended Solutions:

  • Base Selection: Employ a sufficiently strong base. Common choices include potassium tert-butoxide (KOtBu), sodium amide (NaNH2), or n-butyllithium.[3][4] For double dehydrohalogenations, at least two to three equivalents of the base are often necessary.[4]

  • Temperature Control: Carefully control the reaction temperature. For the synthesis from (1,1-dichloroethyl)cyclopropane using sodium hydroxide, a temperature of -60 °C is recommended.[5] In the one-pot synthesis from 5-chloro-1-pentyne (B126576) using n-butyllithium, the initial reaction is kept below 20°C, followed by a reflux period.[3]

  • Purification of Starting Materials: Ensure the purity of the starting materials. If synthesizing the dihalide precursor, consider purification before the dehydrohalogenation step.

  • Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with water-sensitive bases.

  • Solvent Optimization: Select a solvent that is appropriate for the chosen base and reaction temperature. Refer to literature for optimal base/solvent combinations.

Issue 2: Formation of Side Products, Specifically Ring-Opening of the Cyclopropyl (B3062369) Group

Potential Cause:

  • The cyclopropyl ring is strained and can be susceptible to opening under certain conditions, particularly in the presence of hydrogen halides (HX) generated during the reaction.[3][6] This is a major issue in the chlorination step leading to the dehydrohalogenation precursor, where HCl can cause the formation of 2,5-dichloro-2-pentene.[3]

Recommended Solutions:

  • Maintain a Cold Reaction Temperature: Keeping the reaction cold minimizes the likelihood of the cyclopropyl ring opening.[3]

  • Use of a Strong Base in Excess: A strong base will quickly neutralize any generated HX, preventing it from reacting with the cyclopropyl ring.

  • Purified Reagents: Using highly purified reagents, such as PCl5 in the chlorination step, can prevent the formation of byproducts that lead to ring opening.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the dehydrohalogenation step in this compound synthesis?

A1: Common precursors for the dehydrohalogenation step include 1,1-dihalo-1-cyclopropylethanes (e.g., 1,1-dichloro-1-cyclopropylethane) or vinyl halides like 1-bromo-2-cyclopropylethylene.[5] Another efficient route involves the intramolecular cyclization and elimination of 5-chloro-1-pentyne.[3][7]

Q2: Which bases are most effective for the dehydrohalogenation to form this compound?

A2: Strong bases are essential. Potassium tert-butoxide (KOtBu) in DMSO, sodium amide (NaNH2), and n-butyllithium are commonly used and have proven effective.[3][4] The choice of base may depend on the specific precursor and desired reaction conditions.

Q3: How can I monitor the progress of the dehydrohalogenation reaction?

A3: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.[5][8]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: this compound is a low-boiling (51–53 °C) and flammable liquid.[6][7] Reactions should be conducted in a well-ventilated fume hood. The use of strong bases like n-butyllithium requires careful handling under an inert atmosphere. The quenching of the reaction can be highly exothermic and should be done cautiously at low temperatures.[3]

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Routes to this compound

Starting MaterialReagentsSolventYieldReference
Cyclopropyl methyl ketone1. PCl52. Strong Base-20-25%[3][5]
(1,1-dichloroethyl)cyclopropaneSodium hydroxideEthoxyethanol89%[5]
5-chloro-1-pentynen-butyllithiumCyclohexane58% (corrected for purity)[3]
3-cyclopropylacrylic acid1. N-bromosuccinimide2. Strong BaseAcetonitrile/WaterHigh overall yield from cyclopropane (B1198618) carboxaldehyde[9]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 5-Chloro-1-pentyne

This protocol is adapted from Organic Syntheses.[3]

  • Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

  • Initial Charging: The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0°C.

  • Addition of Base: 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.

  • Reflux: After the addition is complete, the mixture is heated to reflux (78°C) and maintained for 3 hours.

  • Quenching: The reaction is cooled to 0° to -10°C and then carefully quenched by the dropwise addition of 750 mL of a saturated aqueous ammonium (B1175870) chloride solution. Caution: This is highly exothermic and the temperature should be kept below 20°C.

  • Workup and Distillation: The aqueous layer is separated. The organic layer is fractionally distilled to collect the fraction boiling between 35-78°C. This fraction is then redistilled to yield pure this compound (bp 52°-55°C).

Visualizations

Dehydrohalogenation_Workflow General Workflow for this compound Synthesis via Dehydrohalogenation cluster_precursor Precursor Synthesis cluster_dehydro Dehydrohalogenation cluster_product Product Isolation start Starting Material (e.g., Cyclopropyl methyl ketone) precursor Halogenated Precursor (e.g., Dichloro-cyclopropylethane) start->precursor Chlorination (e.g., PCl5) dehydro Dehydrohalogenation Reaction precursor->dehydro product Crude this compound dehydro->product base Strong Base (e.g., KOtBu, NaNH2, n-BuLi) base->dehydro purification Purification (e.g., Distillation) product->purification final_product Pure this compound purification->final_product Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Yield of This compound cause1 Insufficient Base Strength or Amount start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Presence of Water start->cause3 cause4 Side Reactions (e.g., Ring Opening) start->cause4 solution1 Use Stronger Base (e.g., n-BuLi, KOtBu) Increase Equivalents cause1->solution1 solution2 Optimize Temperature (Cooling or Heating) cause2->solution2 solution3 Use Anhydrous Solvents & Glassware cause3->solution3 solution4 Maintain Low Temp. Use Excess Base cause4->solution4

References

Navigating the Synthesis of Cyclopropylacetylene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable reagent. By understanding the nuances of different synthetic pathways and the formation of potential by-products, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary methods for synthesizing this compound, each with its own set of advantages and challenges:

  • Dehydrohalogenation of dichlorinated cyclopropyl (B3062369) methyl ketone: This is a traditional two-step method.[1][2]

  • Cyclization of 5-chloro-1-pentyne (B126576): This one-pot synthesis offers a more direct route to the final product.[1][2]

  • From cyclopropane (B1198618) carboxaldehyde: This route is particularly suitable for large-scale industrial production and boasts high overall yields.[3]

Q2: What is the most significant by-product in the synthesis starting from cyclopropyl methyl ketone, and how can I avoid it?

A2: The most common and problematic by-product is 2,5-dichloro-2-pentene . This arises from the opening of the cyclopropane ring, which is catalyzed by hydrogen chloride (HCl) generated during the reaction. To minimize its formation, it is crucial to maintain a low reaction temperature and use highly purified phosphorus pentachloride (PCl₅).[1] Some protocols suggest using alternative chlorinating agents like oxalyl chloride or thionyl chloride to improve yields and reduce by-product formation.[4]

Q3: In the synthesis from 5-chloro-1-pentyne, what are the key factors for obtaining a pure product?

A3: The purity of this compound from this route is significantly influenced by the choice of solvent and the purification method. Using cyclohexane (B81311) as a solvent is preferred over hexanes because its higher boiling point (81°C) facilitates the separation of the lower-boiling this compound (bp 52°C) by fractional distillation.[1] The primary impurities are residual solvent (cyclohexane) and butane, a by-product of the n-butyllithium reagent.[1]

Q4: Is the synthesis from cyclopropane carboxaldehyde suitable for large-scale production?

A4: Yes, the route starting from cyclopropane carboxaldehyde is well-suited for industrial-scale synthesis.[3] This method involves the condensation of cyclopropane carboxaldehyde with malonic acid, followed by halogenation and dehydrohalogenation. It is favored for its use of inexpensive and readily available starting materials, high conversion rates, and high overall yields.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis of this compound.

Synthesis from Cyclopropyl Methyl Ketone
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Formation of 2,5-dichloro-2-pentene due to cyclopropane ring opening.[1]Maintain a low reaction temperature during the chlorination step. Use highly purified PCl₅ to avoid acidic impurities.[1] Consider using alternative chlorinating agents like oxalyl chloride or thionyl chloride.[4]
Incomplete dehydrohalogenation.Ensure a sufficiently strong base (e.g., potassium t-butoxide in DMSO) and adequate reaction time for the elimination steps.[1]
Product is Contaminated with a Halogenated Impurity Incomplete reaction or side reactions.Optimize the stoichiometry of the base in the dehydrohalogenation step. Purify the intermediate vinyl halide before the final elimination.
Synthesis from 5-chloro-1-pentyne
Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Separating Product from Solvent Use of a solvent with a boiling point close to that of this compound (e.g., hexanes).[1]Use cyclohexane as the solvent to facilitate separation by fractional distillation.[1]
Low Yield Incomplete cyclization.Ensure the use of a sufficient excess of strong base (e.g., n-butyllithium). Monitor the reaction for completion before quenching.
Loss of volatile product during workup.Use an efficient condenser and cool the receiving flask during distillation to minimize the loss of the volatile product.[1]
Synthesis from Cyclopropane Carboxaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the Condensation Step Incomplete reaction between cyclopropane carboxaldehyde and malonic acid.Ensure adequate reaction time and temperature. Use an appropriate base catalyst as specified in the protocol.[3]
Formation of Polymeric By-products Side reactions of the aldehyde or acrylic acid intermediate.Optimize reaction conditions, including temperature and concentration, to favor the desired reaction pathway.
Incomplete Halogenation/Dehydrohalogenation Insufficient reagent or non-optimal reaction conditions.Carefully control the stoichiometry of the halogenating agent and the base for dehydrohalogenation. Monitor each step for completion.

Quantitative Data Summary

Synthetic Route Starting Material Typical Yield Key By-products Reference
Dichlorination/DehydrohalogenationCyclopropyl Methyl Ketone20-25% (traditional), up to 89% (improved)2,5-dichloro-2-pentene[1][4]
Cyclization5-chloro-1-pentyne~65%Butane, residual solvent (cyclohexane)[3]
Condensation/Halogenation/DehydrohalogenationCyclopropane Carboxaldehyde>90% (overall)Not specified in detail, generally high purity[3]

Experimental Protocols

Synthesis of this compound from 5-chloro-1-pentyne[1]
  • Reaction Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

  • Initial Charge: Charge the flask with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. Cool the mixture to 0°C.

  • Addition of n-Butyllithium: Add 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.

  • Cyclization: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Butane gas will evolve during this period.

  • Quenching: Cool the reaction mixture to 0°C to -10°C and carefully quench by the dropwise addition of 750 mL of saturated aqueous ammonium (B1175870) chloride solution. This is a very exothermic step.

  • Workup and Distillation: Separate the lower aqueous layer. Fractionally distill the organic layer through a 40-cm x 2.3-cm Hempel column. Collect the fraction boiling between 35-78°C. This fraction will contain this compound, cyclohexane, and butane.

  • Purification: Redistill the collected fraction through a 30-cm x 2.3-cm packed column to obtain pure this compound (boiling point 52°-55°C).

Synthesis Pathway Visualization

The following diagram illustrates the logical relationship between the primary synthetic routes to this compound and the key intermediates and potential by-products.

SynthesisPathways start1 Cyclopropyl Methyl Ketone inter1 1-Cyclopropyl-1,1-dichloroethane start1->inter1 Dichlorination (e.g., PCl5) byproduct1 2,5-dichloro-2-pentene start1->byproduct1 Ring Opening (Acid-catalyzed) start2 5-chloro-1-pentyne inter2 Cyclopropylacetylide Anion start2->inter2 Metalation & Cyclization (n-BuLi) start3 Cyclopropane Carboxaldehyde inter3a 3-Cyclopropylacrylic Acid start3->inter3a Condensation (Malonic Acid) product This compound inter1->product Double Dehydrohalogenation inter1->byproduct1 inter2->product Protonation (Quench) inter3b (E,Z)-1-halo-2-cyclopropylethylene inter3a->inter3b Halogenation inter3b->product Dehydrohalogenation

Caption: Synthetic routes to this compound.

References

Technical Support Center: Optimizing Cyclopropylacetylene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclopropylacetylene coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound coupling reaction is showing low to no product yield. What are the primary factors to investigate?

A2: When encountering low or no product yield, a systematic evaluation of the reaction components and conditions is crucial. The most common culprits include:

  • Catalyst Activity: Ensure the palladium catalyst and any copper co-catalyst are active and not degraded.[1] The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[1]

  • Reaction Atmosphere: Sonogashira reactions, a common method for coupling this compound, are sensitive to oxygen.[1] Oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1][2] It is essential to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Quality: The purity of the starting materials, particularly the aryl halide and this compound, can significantly impact the reaction's success.[1] Impurities can poison the catalyst.[1] If using a copper co-catalyst like copper(I) iodide, ensure it is fresh as it can degrade over time.[1]

  • Reaction Temperature: The optimal temperature can vary significantly based on the reactivity of the substrates and the solvent used. For less reactive aryl halides, such as bromides, heating may be necessary.[1][3]

Q2: I'm observing a significant amount of homocoupling (Glaser coupling) of my this compound. How can I minimize this side reaction?

A2: The formation of alkyne dimers through Glaser coupling is a common side reaction, often promoted by the presence of a copper co-catalyst and oxygen.[2] To mitigate this:

  • Implement Copper-Free Conditions: Copper-free Sonogashira reactions are a well-established method to avoid homocoupling byproducts.[1][2] These reactions may necessitate specific ligands or adjustments to other reaction conditions to proceed efficiently.[1]

  • Ensure Rigorous Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly inert atmosphere is critical to prevent the oxidation that leads to dimerization.[2]

  • Slow Addition of Alkyne: In cases of highly inactive halide substrates where homocoupling is a major issue, the slow addition of the this compound can sometimes favor the desired cross-coupling reaction.[4]

Q3: What is the general order of reactivity for aryl halides in these coupling reactions?

A3: The reactivity of the aryl or vinyl halide plays a significant role in the reaction conditions required. The general trend for reactivity is: I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require elevated temperatures.[1] Aryl chlorides are typically the least reactive and may demand more specialized catalytic systems.[1]

Q4: How do I choose the appropriate solvent and base for my reaction?

A4: The choice of solvent and base are interdependent and can dramatically influence the reaction outcome.

  • Solvents: A range of solvents can be employed, from polar aprotic solvents like DMF, THF, and acetonitrile (B52724) to nonpolar solvents like toluene (B28343).[5][6][7] The optimal solvent often depends on the specific substrates and catalyst system. For instance, polar aprotic solvents have been shown to provide better conversions in some room-temperature, copper-free Sonogashira reactions.[5] However, in other cases, a nonpolar solvent like toluene may give a better yield than DMF.[6]

  • Bases: An amine base, such as triethylamine (B128534) or diethylamine, is commonly used and can also serve as the solvent.[1][2] The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[1][2] Other bases like potassium carbonate or cesium carbonate are also occasionally used.[2] The base should be dry and used in an appropriate excess.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing this compound coupling reactions, drawing from general Sonogashira coupling principles.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

ParameterTypical Range/ValueNotes
Palladium Catalyst Loading 0.5 - 10 mol%Higher loadings may be needed for less reactive substrates.[4]
Copper (I) Co-catalyst Loading 1 - 10 mol%Can be omitted in copper-free protocols.[4]
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium precursor.
Base (e.g., Triethylamine) 1.5 - 5 equivalentsCan also be used as the solvent.[3]
Temperature Room Temperature to 150 °CDependent on substrate reactivity and solvent.[1][8]
Concentration 0.1 - 1.0 M

Table 2: Solvent Effects on a Model Copper-Free Sonogashira Reaction

SolventYield (%)
DMSO100
Acetonitrile (ACN)62
Tetrahydrofuran (THF)67
N,N-Dimethylformamide (DMF)88
1,4-Dioxane74
Dichloromethane (DCM)<50
Methanol (MeOH)<50
Data adapted from a study on a model room-temperature, copper-free Sonogashira reaction. Actual yields will vary with specific substrates and conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or toluene) and the base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Alkyne Addition: Add this compound (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., a phosphine (B1218219) ligand, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the base (e.g., an amine or inorganic base like K₂CO₃, 2-3 equiv.) via syringe.

  • Alkyne Addition: Add this compound (1.2-2.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 120 °C) and monitor the progress by TLC or GC/MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visual Guides

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity (Pd & Cu) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Reagents Verify Reagent Purity Start->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Check_Catalyst->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Reagents->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Mitigation Problem Homocoupling (Glaser Coupling) Solution1 Implement Copper-Free Sonogashira Protocol Problem->Solution1 Solution2 Ensure Rigorous Inert Atmosphere Problem->Solution2 Solution3 Slow Addition of This compound Problem->Solution3 Outcome Reduced Homocoupling Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Strategies to minimize alkyne homocoupling.

Reagent_Reactivity_Hierarchy I Aryl Iodide OTf Aryl Triflate I->OTf Br Aryl Bromide OTf->Br Cl Aryl Chloride Br->Cl Lowest Least Reactive Highest Most Reactive

Caption: Reactivity order of aryl halides in cross-coupling.

References

Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the ring-opening of the cyclopropyl (B3062369) group during various chemical transformations.

Frequently Asked questions (FAQs)

Q1: How stable is the cyclopropyl group under acidic conditions?

A1: The cyclopropyl group is generally stable in mild acidic conditions. However, strong acids can catalyze ring-opening, particularly when the cyclopropane (B1198618) is activated by neighboring functional groups that can stabilize a developing positive charge.[1] The inherent ring strain of the cyclopropyl group makes it susceptible to cleavage under these conditions.

Q2: What is the general stability of the cyclopropyl group under basic conditions?

A2: The cyclopropyl group is typically very stable under a wide range of basic conditions.[1] Ring-opening is uncommon unless the ring is activated by potent electron-withdrawing groups or is part of a highly strained polycyclic system.

Q3: How does the cyclopropyl group behave in the presence of oxidizing agents?

A3: The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in a typical alkane, which often makes the cyclopropyl group resistant to oxidation. This property is one reason for its incorporation into drug candidates to enhance metabolic stability.[1][2] However, if the cyclopropyl group is attached to a heteroatom like nitrogen, it can become more susceptible to oxidative cleavage.[1][2]

Q4: Are cyclopropyl groups stable under reductive conditions like catalytic hydrogenation?

A4: Simple cyclopropanes are generally resistant to many common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) at room temperature.[1] However, the presence of activating groups, such as a ketone adjacent to the ring, can promote ring-opening under certain reductive conditions.

Q5: Can radical reactions lead to the opening of a cyclopropyl ring?

A5: Yes, the cyclopropyl group can be used as a mechanistic probe for radical reactions. The high ring strain can be released upon the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallyl radical.[3][4][5] However, the stability of the cyclopropyl radical itself is influenced by substituents.

Q6: What is the role of transition metals in reactions involving cyclopropyl groups?

A6: Transition metals can interact with the strained C-C bonds of a cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane. This can be a desired transformation for certain synthetic strategies, but it can also be an unwanted side reaction leading to ring-opening.[6] However, many transition metal-catalyzed cross-coupling reactions can be performed while preserving the cyclopropyl ring, such as the Suzuki-Miyaura coupling.[6][7][8][9][10][11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unwanted Ring-Opening During a Reaction
Possible Cause Recommended Solution(s)
Strongly Acidic Conditions - Use milder acidic conditions or a non-acidic alternative if possible.- Buffer the reaction mixture to maintain a less acidic pH.- Protect acid-sensitive functional groups elsewhere in the molecule that may be exacerbating the instability.
High Reaction Temperature - Perform the reaction at a lower temperature. High temperatures can provide the activation energy needed for ring-opening, especially for strained systems.[1]
Choice of Transition Metal Catalyst - For cross-coupling reactions, select a catalyst and ligand system known to be compatible with cyclopropyl groups. For example, palladium catalysts with appropriate phosphine (B1218219) ligands are often used successfully in Suzuki-Miyaura couplings of cyclopropylboronic acids.[8][9][10][11]
Presence of Activating Groups - If the cyclopropyl ring is adjacent to a carbocation-stabilizing group, consider alternative synthetic routes that avoid the formation of such intermediates.- Protect adjacent functional groups (e.g., ketones as ketals) to reduce their electronic influence on the cyclopropyl ring.
Radical Initiators or Conditions - If a radical-mediated ring-opening is suspected, add a radical scavenger to the reaction mixture.- Avoid reagents and conditions known to generate radicals if ring integrity is desired.
Issue 2: Low Yield in Cyclopropanation Reactions
Possible Cause Recommended Solution(s)
Inactive Catalyst/Reagent - For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated.[12] - For catalytic reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvent.[13]
Poor Substrate Reactivity - Electron-deficient alkenes can be less reactive in some cyclopropanation reactions. Consider using a more reactive cyclopropanating agent or a different catalytic system.[14]
Side Reactions of the Cyclopropanating Agent - For reactions involving diazo compounds, slow addition of the reagent can minimize the formation of dimers and other byproducts.[14]
Steric Hindrance - Highly substituted alkenes may require longer reaction times, higher temperatures, or a less sterically demanding cyclopropanating reagent.[14]

Data Presentation: Stability of the Cyclopropyl Group

The following tables summarize the relative stability of the cyclopropyl group compared to other common structural motifs under various reaction conditions.

Table 1: Thermal Stability of Small Cycloalkanes
CycloalkaneHeat of Combustion per CH₂ (kJ/mol)Relative Stability
Cyclopropane 697 Least Stable
Cyclobutane680
Cyclopentane658
Cyclohexane653Most Stable (strain-free)
Data sourced from BenchChem, highlighting the high ring strain of cyclopropane.[1]
Table 2: Comparative Stability Under General Reaction Conditions
ConditionCyclopropyl Group StabilityNotes
Strong Acid Potentially LabileRing-opening is favorable, especially with stabilizing groups.[1]
Strong Base Generally StableRing is typically inert to basic conditions.[1]
Oxidation Generally StableC-H bonds are strong; less susceptible to oxidation than typical alkanes.[1][2]
Reduction (Catalytic Hydrogenation) Generally StableRing is maintained under standard hydrogenation conditions (e.g., H₂/Pd, rt).[1]
Radical Initiators Potentially LabileCan undergo rapid ring-opening via a cyclopropylcarbinyl radical.[3][4][5]
Transition Metals VariesCan be stable in cross-coupling reactions but may undergo ring-opening with certain catalysts.[6]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at preserving the cyclopropyl group.

Protocol 1: Swern Oxidation of Cyclopropylmethanol (B32771) to Cyclopropanecarboxaldehyde

This protocol describes a mild oxidation that avoids harsh acidic or high-temperature conditions that could lead to ring-opening.

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise.[15]

  • Stir the mixture for 5 minutes.

  • Slowly add a solution of cyclopropylmethanol (1.0 equivalent) in DCM dropwise over 5 minutes.[15]

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[15]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to yield cyclopropanecarboxaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acid with an Aryl Bromide

This protocol demonstrates a common C-C bond-forming reaction where the cyclopropyl ring remains intact.

Materials:

  • Aryl bromide

  • Cyclopropylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄·3H₂O)

  • Solvent (e.g., 10:1 mixture of cyclopentyl methyl ether and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and base (3.0 equivalents).

  • Add the palladium catalyst (e.g., 3 mol % Pd(OAc)₂) and the phosphine ligand (e.g., 6 mol % XPhos).[8]

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).[8]

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Catalytic Hydrogenation of a Cyclopropyl Ketone

This protocol describes the reduction of a ketone adjacent to a cyclopropyl ring without causing hydrogenolysis of the ring.

Materials:

  • Cyclopropyl ketone

  • Raney® Nickel catalyst

  • Solvent (e.g., Tetrahydrofuran or Cycloheptane)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a pressure vessel, add the Raney® Nickel catalyst.

  • Wash the catalyst with water and then with the chosen reaction solvent (e.g., tetrahydrofuran).[16]

  • Add a solution of the cyclopropyl ketone in the solvent.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 4.5-4.7 bar).[16]

  • Agitate the reaction mixture at room temperature until the reaction is complete.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the cyclopropyl alcohol.

Visualizations

Signaling Pathways and Workflows

Ring_Opening_Pathways cluster_acid Acid-Catalyzed Ring Opening cluster_radical Radical-Mediated Ring Opening Cyclopropane Cyclopropane Protonation Protonation Cyclopropane->Protonation H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Ring-Opened Product Ring-Opened Product Carbocation Intermediate->Ring-Opened Product Nucleophile Cyclopropylcarbinyl Radical Cyclopropylcarbinyl Radical Homoallyl Radical Homoallyl Radical Cyclopropylcarbinyl Radical->Homoallyl Radical Rearrangement Ring-Opened Product_Radical Ring-Opened Product Homoallyl Radical->Ring-Opened Product_Radical

Pathways for cyclopropane ring-opening.

Ring_Preservation_Workflows cluster_suzuki Suzuki-Miyaura Coupling cluster_swern Swern Oxidation Cyclopropylboronic Acid Cyclopropylboronic Acid Pd Catalyst Pd Catalyst Cyclopropylboronic Acid->Pd Catalyst Aryl Halide Aryl Halide Aryl Halide->Pd Catalyst Coupling Aryl-Cyclopropane Pd Catalyst->Coupling Cyclopropyl Alcohol Cyclopropyl Alcohol DMSO, (COCl)2 DMSO, (COCl)2 Cyclopropyl Alcohol->DMSO, (COCl)2 Et3N Et3N DMSO, (COCl)2->Et3N Oxidation Cyclopropyl Aldehyde/Ketone Et3N->Oxidation

Workflows for reactions preserving the cyclopropane ring.

Simmons_Smith_Mechanism Alkene Alkene Transition State Butterfly Transition State Alkene->Transition State Carbenoid ICH2ZnI Carbenoid->Transition State Cyclopropane Cyclopropane Transition State->Cyclopropane

Simplified mechanism of the Simmons-Smith reaction.

References

Technical Support Center: Troubleshooting Cyclopropylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving cyclopropylacetylene. The content is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting

Low conversion rates in reactions with this compound can often be traced back to a few common areas. Before delving into reaction-specific issues, consider the following general points:

Q1: My this compound reaction has a low conversion rate. What are the first things I should check?

A1: When troubleshooting low conversion rates, it's best to start with the fundamentals. Here are the key areas to investigate:

  • Reagent Quality: Ensure the purity of your this compound and other starting materials. Impurities can poison catalysts or participate in side reactions. The cyclopropyl (B3062369) ring is sensitive to acidic conditions and can undergo ring-opening, so ensure your starting materials and solvents are free from acidic impurities.

  • Catalyst Activity: Catalyst deactivation is a common culprit. If using a palladium catalyst, ensure it has been stored under an inert atmosphere to prevent oxidation. For copper-catalyzed reactions, the active species is Cu(I), which can be sensitive to air.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all lead to low conversion. Ensure your reaction is being conducted at the recommended temperature and for a sufficient duration.

  • Atmosphere: Many reactions involving this compound, particularly palladium-catalyzed couplings, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents have been properly degassed.

Q2: Are there any inherent stability issues with this compound I should be aware of?

A2: Yes, the cyclopropane (B1198618) ring in this compound is strained and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or at high temperatures. This can lead to the formation of unwanted byproducts. Additionally, terminal alkynes like this compound can form explosive metal acetylides, especially with certain copper salts, so it is crucial to follow established safety protocols.

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely used reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

FAQs and Troubleshooting

Q3: I'm seeing a low yield in my Sonogashira coupling of this compound. What are the most likely causes?

A3: Low yields in Sonogashira couplings with this compound can be attributed to several factors:

  • Catalyst System: The choice of palladium catalyst, ligand, and copper(I) co-catalyst is critical. Insufficient catalyst loading or a deactivated catalyst will result in low conversion.

  • Base: The amine base used is crucial for neutralizing the hydrogen halide byproduct. If the base is not sufficiently strong or is present in a substoichiometric amount, the reaction will stall.

  • Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Solvents like DMF and acetonitrile (B52724) often give good results, but optimization may be necessary.

  • Homocoupling: A common side reaction is the homocoupling of this compound (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.

Q4: How can I minimize the homocoupling of this compound in my Sonogashira reaction?

A4: To minimize the formation of the homocoupled diyne byproduct, you can:

  • Ensure Anaerobic Conditions: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere.

  • Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often employ a different base or catalyst system to facilitate the reaction without the need for a copper co-catalyst.

  • Control Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures can sometimes disfavor the homocoupling pathway.

Optimization of Sonogashira Coupling Conditions

The following table summarizes the effect of different reaction parameters on the yield of Sonogashira coupling reactions. While this data is for the coupling of various aryl halides with terminal alkynes, the trends are generally applicable to reactions with this compound.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂, PPh₃, CuIEt₃NToluene (B28343)10056[1]
Pd(OAc)₂, PPh₃, CuIEt₃NNMP10030[1]
Pd(OAc)₂, CuIDABCODMFRT>95[2][3]
[DTBNpP]Pd(crotyl)ClTMPDMSORT100[4]
NS-MCM-41-Pd, CuI, PPh₃Et₃NToluene90Good to Excellent[1]

Note: This table presents data for the Sonogashira coupling of various terminal alkynes and may not be specific to this compound.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL per mmol of aryl iodide) and degassed triethylamine (B128534) (2.0 equiv).

  • Add this compound (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting start Low Conversion in Sonogashira Coupling reagent_quality Check Reagent Purity (Aryl Halide, this compound) start->reagent_quality Initial Check catalyst_activity Verify Catalyst Activity (Pd and Cu salts) reagent_quality->catalyst_activity sub_reagent Purify reagents Degas solvents reagent_quality->sub_reagent reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Base) catalyst_activity->reaction_conditions sub_catalyst Use fresh catalyst Ensure inert atmosphere catalyst_activity->sub_catalyst side_reactions Identify Side Reactions (Homocoupling, Ring Opening) reaction_conditions->side_reactions sub_conditions Screen solvents and bases Vary temperature reaction_conditions->sub_conditions solution High Conversion side_reactions->solution Troubleshooting Successful sub_side_reactions Use copper-free conditions Strictly anaerobic setup side_reactions->sub_side_reactions sub_reagent->catalyst_activity sub_catalyst->reaction_conditions sub_conditions->side_reactions sub_side_reactions->solution

Troubleshooting workflow for low conversion in Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne.

FAQs and Troubleshooting

Q5: My CuAAC reaction with this compound is not proceeding to completion. What should I investigate?

A5: For sluggish CuAAC reactions, consider the following:

  • Copper Source and Oxidation State: The active catalyst is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is essential to generate Cu(I) in situ. Ensure your reducing agent is fresh and added correctly.

  • Ligand: While some CuAAC reactions proceed without a ligand, accelerating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can significantly improve the reaction rate and prevent catalyst precipitation.

  • Solvent: The choice of solvent is important. For bioconjugation, aqueous buffers are common, while for small molecule synthesis, a range of organic solvents can be used.

  • pH: The pH of the reaction mixture can influence the reaction rate, especially in aqueous media.

Q6: Can I use a pre-formed Cu(I) salt directly?

A6: Yes, you can use Cu(I) salts like CuI or CuBr directly. However, Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of air. Therefore, it is crucial to maintain an inert atmosphere if you are using a Cu(I) salt without a reducing agent.

Optimization of CuAAC Reaction Conditions

The following table provides a comparison of different catalytic systems for the CuAAC reaction. The trends observed are applicable to reactions involving this compound.

Copper SourceLigandReducing AgentSolventYield (%)Reference
CuSO₄THPTASodium AscorbateH₂O/t-BuOHHigh[5]
CuINoneNoneNeat>95[6]
CuBrPMDTANoneToluene63.7[7]
Cu(OAc)₂·H₂ONoneNonescCO₂High[7]
[Cu(phen)(PPh₃)₂]NO₃NoneNoneNeat>95[6]

Note: This table presents data for the CuAAC reaction of various terminal alkynes and may not be specific to this compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale reaction.

  • In a vial, dissolve the azide (1.0 equiv) and this compound (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Logical Relationships in CuAAC Reaction Components

CuAAC_Components cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azide Product 1,4-disubstituted 1,2,3-triazole Azide->Product This compound This compound This compound->Product Cu_source Copper Source (Cu(II) or Cu(I)) Cu_source->Product Catalyzes Reducing_agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_agent->Cu_source Generates Cu(I) from Cu(II) Ligand Accelerating Ligand (e.g., THPTA) Ligand->Cu_source Stabilizes Cu(I) & Accelerates

Key components and their roles in the CuAAC reaction.

Gold-Catalyzed Cycloaddition Reactions

Gold catalysts, particularly Au(I) complexes, are effective in promoting various cycloaddition reactions with alkynes, including this compound.

FAQs and Troubleshooting

Q7: I am attempting a gold-catalyzed cycloaddition with this compound and observing low conversion. What should I consider?

A7: Low conversion in gold-catalyzed cycloadditions can often be resolved by addressing the following:

  • Catalyst Choice: The ligand on the gold catalyst plays a crucial role. Sterically hindered ligands can improve selectivity and reactivity. Common catalysts include complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

  • Counterion: The counterion of the gold catalyst can influence its activity. Often, a silver salt (e.g., AgSbF₆, AgOTf) is used as a halide scavenger to generate the active cationic gold species.

  • Solvent: The reaction solvent can affect the stability and activity of the gold catalyst. Dichloromethane and other chlorinated solvents are commonly used.

  • Substrate Purity: Impurities in the starting materials can deactivate the gold catalyst.

Q8: Are there common side reactions in gold-catalyzed reactions of this compound?

A8: Besides incomplete conversion, potential side reactions include polymerization of the alkyne or alternative reaction pathways of the cyclopropyl ring. The choice of ligand on the gold catalyst can sometimes be tuned to favor the desired cycloaddition over other potential transformations.[8]

Optimization of Gold-Catalyzed Cycloaddition Conditions

The following table illustrates the impact of catalyst and solvent on the yield of a gold-catalyzed [4+2] cycloaddition. These general principles can be applied to reactions with this compound.

Gold CatalystSolventTemperature (°C)Yield (%)Reference
(tBuXPhos)Au(NCMe)SbF₆Toluene10055[9]
(tBuXPhos)Au(NCMe)SbF₆1,2-DichloroethaneRT90[10]
IPrAu(NCMe)SbF₆1,2-DichloroethaneRT75[10]
Ph₃PAuNTf₂1,2-DichloroethaneRT50[10]
P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆1,2-Dichloroethane7085[11]

Note: This table presents data for gold-catalyzed cycloadditions of various alkynes and may not be specific to this compound.

Experimental Protocol: Gold-Catalyzed [2+2] Cycloaddition

This is a general procedure for the cycloaddition of an alkene with this compound.

  • To a vial, add the gold catalyst (e.g., [IPrAu(NCMe)]SbF₆, 0.05 equiv).

  • Add the solvent (e.g., dichloromethane, 0.1 M).

  • Add the alkene (1.5 equiv).

  • Add this compound (1.0 equiv).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway for Gold-Catalyzed Alkyne Activation

Gold_Catalysis LAuX Gold(I) Precatalyst (L-Au-X) Active_Catalyst Cationic Gold(I) Catalyst [L-Au]⁺ LAuX->Active_Catalyst AgY Silver Salt (AgY) AgY->Active_Catalyst Halide Scavenger Activated_Alkyne Gold-π-Alkyne Complex Active_Catalyst->Activated_Alkyne Alkyne This compound Alkyne->Activated_Alkyne Cycloaddition Cycloaddition Activated_Alkyne->Cycloaddition Nucleophile Nucleophile (e.g., Alkene) Nucleophile->Cycloaddition Product Cycloadduct Cycloaddition->Product Product->Active_Catalyst Catalyst Regeneration

Simplified pathway of gold-catalyzed alkyne activation and cycloaddition.

References

Navigating the Challenges of Cyclopropylacetylene Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclopropylacetylene production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is best for scale-up?

A1: Two primary synthetic routes are commonly employed for this compound production. The traditional method begins with the dichlorination of cyclopropyl (B3062369) methyl ketone using phosphorus pentachloride (PCl₅), followed by dehydrohalogenation. However, this method is fraught with scale-up challenges, including low and unreliable yields (typically 20-25%) and the formation of significant by-products.[1][2] A more contemporary and scalable "one-pot" synthesis involves the cyclization of 5-chloro-1-pentyne (B126576) with a strong base like n-butyllithium.[3] This method generally offers higher and more reliable yields. Another patented industrial process starts from cyclopropane (B1198618) carboxaldehyde, which is reported to provide high yields and utilizes readily available, inexpensive starting materials.[4] For large-scale production, the 5-chloro-1-pentyne or cyclopropane carboxaldehyde routes are generally preferred over the cyclopropyl methyl ketone method due to their improved efficiency and reliability.[4][5][6]

Q2: I'm observing a low yield in my reaction. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route:

  • For the cyclopropyl methyl ketone method: The primary cause of low yields is often the opening of the cyclopropyl ring, leading to the formation of by-products like 2,5-dichloro-2-pentene.[1] This is typically triggered by elevated temperatures or the presence of HCl.[1] The purity of the phosphorus pentachloride used can also significantly impact the reaction's success.[1]

  • For the 5-chloro-1-pentyne method: Incomplete reaction due to insufficient base, poor temperature control, or reaction with atmospheric moisture can lead to lower yields. The choice of solvent is also crucial for both the reaction and subsequent purification, with cyclohexane (B81311) being preferred over hexane (B92381) for easier separation of the final product.[1]

  • General considerations: Product loss during workup and purification, especially given the volatility of this compound (boiling point: 51-53 °C), is a common issue.[3][7] Ensuring efficient condensation and cooling during distillation is critical.[1]

Q3: How can I improve the purity of my this compound product?

A3: Achieving high purity is essential, particularly for pharmaceutical applications.[8] Key strategies for improving purity include:

  • Fractional Distillation: Careful fractional distillation is the primary method for purifying this compound.[1] Due to its low boiling point, it's important to use an efficient distillation column and control the temperature carefully to separate it from solvents and by-products.

  • Solvent Selection: As mentioned, using a solvent with a significantly different boiling point, such as cyclohexane (boiling point: 81°C) instead of hexanes (boiling point: 69°C), can greatly simplify purification by distillation.[1]

  • Washing: The crude product can be washed with aqueous solutions, such as saturated ammonium (B1175870) chloride, to remove certain impurities before distillation.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution Applicable Synthesis Route
Significant by-product peak identified as 2,5-dichloro-2-pentene. The cyclopropyl ring has opened due to reaction with HCl, often exacerbated by elevated temperatures.[1]Maintain a low reaction temperature (0° to -10°C) during the chlorination and quenching steps.[1] Ensure the use of highly purified PCl₅ if possible.[1]Cyclopropyl methyl ketone with PCl₅
Difficulty separating the product from the solvent. The boiling points of the product and the solvent are too close.Use a solvent with a boiling point that is further from that of this compound. For example, use cyclohexane (bp 81°C) instead of hexanes (bp 69°C).[1]5-Chloro-1-pentyne
Reaction is sluggish or incomplete. Insufficient amount or reactivity of the base. Presence of moisture deactivating the organolithium reagent.Ensure all reagents and solvents are anhydrous. Use a sufficient excess of the strong base (e.g., n-butyllithium).[1]5-Chloro-1-pentyne
Exothermic reaction is difficult to control during quenching. The quenching process is highly exothermic.Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly and dropwise while maintaining cooling to keep the internal temperature below 20°C.[1]5-Chloro-1-pentyne
Low product recovery after distillation. Product loss due to its high volatility.Use an efficient condenser and cool the receiving flask in an ice bath to minimize the loss of the low-boiling product.[1]All routes

Data Presentation

Table 1: Comparison of Common this compound Synthesis Routes

Parameter Cyclopropyl Methyl Ketone Route 5-Chloro-1-pentyne Route Cyclopropane Carboxaldehyde Route
Starting Materials Cyclopropyl methyl ketone, PCl₅5-Chloro-1-pentyne, n-butyllithiumCyclopropane carboxaldehyde, malonic acid
Typical Yield 20-25% (often unreliable)[1][2]~58-65%[1][8]High overall yields reported (>90% for the first step)[4]
Key Scale-up Challenges Ring-opening by-products, unreliable yields, handling of solid PCl₅.[1]Handling of pyrophoric n-butyllithium, exothermic quenching, purification from solvent.[1]Multi-step process, though reported to be high-yielding and use inexpensive materials.[4]
Reported Purity Can be low due to by-products.High purity achievable with careful distillation.High purity reported.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound from 5-Chloro-1-pentyne

This protocol is a summary of a commonly cited scalable method.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Charge: The flask is charged with 5-chloro-1-pentyne and cyclohexane. The mixture is cooled to 0°C.[1]

  • Reagent Addition: A solution of n-butyllithium in cyclohexane is added dropwise via the addition funnel over approximately 1.5 hours, ensuring the internal temperature is maintained below 20°C.[1] A thick precipitate will form during the addition.

  • Reaction: The reaction mixture is stirred and allowed to warm, with the cyclization typically occurring as the temperature rises.

  • Quenching: The reaction is cooled to between 0°C and -10°C. Saturated aqueous ammonium chloride is then added carefully and dropwise to quench the reaction, maintaining the temperature below 20°C due to the exothermic nature of the quench.[1]

  • Workup and Purification: The aqueous layer is separated. The organic layer is then subjected to fractional distillation. The fraction boiling between 35-78°C is collected, which contains this compound along with some cyclohexane and butane.[1] A second fractional distillation is performed to isolate pure this compound (boiling point 52-55°C).[1]

Visualizations

Scale_up_Problem_Troubleshooting start Start Production issue Low Yield or Impure Product? start->issue route_check Which Synthesis Route? issue->route_check Yes end Successful Scale-up issue->end No pcl5_issue By-product (2,5-dichloro-2-pentene) Observed? route_check->pcl5_issue PCl5 Method pentyne_issue Difficulty in Purification? route_check->pentyne_issue 5-Chloro-1-pentyne Method pcl5_solution Maintain Low Temperature (0° to -10°C) During Reaction and Quench pcl5_issue->pcl5_solution Yes general_issue Low Recovery After Distillation? pcl5_issue->general_issue No pcl5_solution->end pentyne_solution Use Cyclohexane as Solvent for Better Separation pentyne_issue->pentyne_solution Yes pentyne_issue->general_issue No pentyne_solution->end general_solution Use Efficient Condenser and Cool Receiving Flask general_issue->general_solution Yes general_issue->end No general_solution->end

Caption: Troubleshooting workflow for this compound production scale-up.

Synthesis_Workflow_Comparison cluster_0 Route 1: Cyclopropyl Methyl Ketone cluster_1 Route 2: 5-Chloro-1-pentyne cluster_2 Route 3: Cyclopropane Carboxaldehyde a1 Cyclopropyl Methyl Ketone a2 Dichlorination (PCl5) a1->a2 a3 Dehydrohalogenation a2->a3 a4 This compound (Low, Unreliable Yield) a3->a4 b1 5-Chloro-1-pentyne b2 Cyclization (n-BuLi) b1->b2 b3 This compound (Higher Yield) b2->b3 c1 Cyclopropane Carboxaldehyde c2 Condensation with Malonic Acid c1->c2 c3 Halogenation c2->c3 c4 Dehydrohalogenation c3->c4 c5 This compound (High Yield) c4->c5

Caption: Comparison of major synthetic pathways to this compound.

References

Technical Support Center: Synthesis of Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopropylacetylene is a valuable reagent in organic synthesis, notably as a key intermediate in the production of the anti-HIV drug Efavirenz.[1] Its synthesis, however, can present challenges. This guide provides troubleshooting for common issues and answers frequently asked questions regarding alternative bases in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

There are several established routes to synthesize this compound. One common method involves the double dehydrohalogenation of 1-cyclopropyl-1,1-dichloroethane (B12077848), which is synthesized from cyclopropyl (B3062369) methyl ketone.[2][3] Another well-documented approach is the cyclization of 5-chloro-1-pentyne (B126576) using a strong base.[3][4] A third route begins with the condensation of cyclopropane (B1198618) carboxaldehyde with malonic acid, followed by halogenation and dehydrohalogenation.[4]

Q2: Why is the choice of base critical in the dehydrohalogenation step?

The base's strength and steric hindrance are crucial for facilitating the elimination reaction while minimizing side reactions. A strong base is required to remove two equivalents of hydrogen halide. However, excessively harsh conditions or an inappropriate base can lead to the opening of the strained cyclopropyl ring, significantly reducing the yield of the desired product.[2]

Q3: What are some common alternative bases to potassium t-butoxide?

While potassium t-butoxide in DMSO is a frequently used base for this transformation[2][3], several other strong bases can be employed. These include:

  • Alkyllithiums: n-Butyllithium and n-hexyllithium (B1586676) are effective, particularly in the cyclization of 5-chloro-1-pentyne.[3][5]

  • Sodium Amide (NaNH₂): A powerful base suitable for dehydrohalogenation.[4][6]

  • Metal Hydroxides: Sodium hydroxide (B78521) and potassium hydroxide can be used, sometimes in combination with a phase transfer catalyst.[4][7]

  • Other Metal Alkoxides: Sodium methoxide, sodium butoxide, and potassium and sodium t-amyloxide are also viable options.[4]

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that can be used in specific synthetic routes.[2][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a frequent problem in this compound synthesis.[2][8] Several factors could be responsible:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the base is sufficiently strong and used in the correct stoichiometric amount (at least two equivalents for double dehydrohalogenation). - Increase reaction time or temperature, monitoring for product formation and starting material consumption.
Side Reactions (Ring Opening) - The cyclopropyl ring is strained and can open under harsh conditions.[2] - Employ a less nucleophilic, sterically hindered base like potassium t-butoxide or LDA. - Maintain a low reaction temperature to minimize ring-opening byproducts.[2]
Product Loss During Workup - this compound is a low-boiling point liquid (51-53 °C) and can be lost during solvent removal.[3] - Use a cooled receiving flask during distillation and concentrate the product at low temperatures and reduced pressure.[1][2]
Purity of Starting Materials - Impurities in the starting materials can lead to side reactions. For instance, impurities in PCl₅ can promote ring opening.[2] - Purify starting materials before use.
Issue 2: Formation of Allene Impurities

The formation of allenes can occur during the dehydrohalogenation process.

Potential Cause Troubleshooting Steps
Base-Induced Isomerization - The choice of base and solvent can influence the product distribution. - Experiment with different base/solvent combinations. For example, potassium t-butoxide in DMSO is known to be effective.[2]
Issue 3: Difficulty in Product Purification

The low boiling point of this compound can make its separation from solvents and byproducts challenging.[2]

Potential Cause Troubleshooting Steps
Co-distillation with Solvent - If using a solvent with a similar boiling point, separation by distillation will be difficult. - Select a solvent with a significantly higher boiling point than this compound, such as cyclohexane (B81311) (bp 81°C), to facilitate fractional distillation.[2][3]

Experimental Protocols

Method 1: Dehydrohalogenation using Potassium t-Butoxide

This protocol is adapted from the synthesis involving the double dehydrochlorination of 1-cyclopropyl-1,1-dichloroethane.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a solution of potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Dichloroethane: Cool the flask in an ice bath and slowly add the 1-cyclopropyl-1,1-dichloroethane to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.

  • Workup: Quench the reaction by carefully adding water. Extract the product with a low-boiling point organic solvent (e.g., pentane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure using a fractionating column. Collect the fraction boiling at 51-53 °C.

Method 2: Cyclization of 5-Chloro-1-pentyne using n-Butyllithium

This one-pot synthesis provides a direct route to this compound.[3]

  • Reaction Setup: To a solution of 5-chloro-1-pentyne in cyclohexane in a round-bottom flask under an inert atmosphere (e.g., argon), cool the mixture to -10 °C.

  • Addition of Base: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. A thick precipitate will form.[2]

  • Cyclization: After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours. Monitor the reaction by GLC.[2]

  • Quenching: Cool the reaction to 0 to -10 °C and carefully quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2] This step is highly exothermic.[2]

  • Isolation: Separate the organic layer and purify by fractional distillation.

Data Presentation

Table 1: Comparison of Different Synthetic Routes and Bases

Starting MaterialBaseSolventYieldReference
1-Cyclopropyl-1,1-dichloroethanePotassium t-butoxideDMSO20-25%[2][3]
5-Chloro-1-pentynen-ButyllithiumCyclohexane65%[4]
5-Chloro-1-pentynen-HexyllithiumCyclohexaneNot specified[3]
(E,Z)-1-halo-2-cyclopropylethyleneSodium AmideNot specifiedHigh[4]
(E,Z)-1-halo-2-cyclopropylethylenePotassium HydroxideNot specifiedHigh[4]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Dehydrohalogenation cluster_route2 Route 2: Cyclization Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone 1-Cyclopropyl-1,1-dichloroethane 1-Cyclopropyl-1,1-dichloroethane Cyclopropyl Methyl Ketone->1-Cyclopropyl-1,1-dichloroethane PCl₅ This compound This compound 1-Cyclopropyl-1,1-dichloroethane->this compound Strong Base (e.g., KOtBu) 5-Chloro-1-pentyne 5-Chloro-1-pentyne 5-Chloro-1-pentyne->this compound Strong Base (e.g., n-BuLi)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions (Ring Opening) Low_Yield->Side_Reactions Yes Product_Loss Product Loss During Workup Low_Yield->Product_Loss Yes Increase_Base Increase Base/Time/Temp Incomplete_Reaction->Increase_Base Change_Base Use Sterically Hindered Base Side_Reactions->Change_Base Low_Temp_Workup Low Temp Workup Product_Loss->Low_Temp_Workup

References

monitoring the progress of cyclopropylacetylene reactions by TLC or GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving the volatile and reactive compound, cyclopropylacetylene, using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC) Analysis

Thin-Layer Chromatography is a rapid and inexpensive technique used to qualitatively monitor a reaction's progress by separating components of a mixture based on polarity.[1] It allows for the visual tracking of the consumption of starting materials and the formation of products.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the right solvent system (eluent) for my reaction?

A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[2][4] This provides a good separation window for reactants and products. Since this compound and its common precursors are relatively nonpolar, start with a nonpolar solvent system.

  • Starting Point: A mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexanes or toluene (B28343) is often effective.[2]

  • Too Low Rf (Spot near baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[5][6]

  • Too High Rf (Spot near solvent front): Your eluent is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).[5][6]

Q2: My spots are streaking or "tailing." What's wrong?

A2: Streaking can obscure results and indicates a problem with the separation. Common causes include:

  • Sample Overload: The most common cause. Try diluting your reaction aliquot before spotting it on the TLC plate.[1][7]

  • Inappropriate Solvent: The polarity of the solvent system may be unsuitable for your compound.[8] Try adjusting the solvent polarity.

  • Acidic/Basic Compounds: Some compounds can interact strongly with the silica (B1680970) gel (which is slightly acidic), causing streaking. Adding a very small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can resolve this.[7]

  • Insoluble Material: Ensure you are only spotting the soluble organic components of your reaction mixture.[2]

Q3: I don't see any spots on my developed TLC plate. What should I do?

A3: This is a common issue, especially with volatile compounds like this compound.

  • Volatility: this compound has a low boiling point (51-53 °C) and may have evaporated from the plate before or during development.[9][10] Try to develop the plate immediately after spotting and keep it covered.

  • Concentration Too Low: The concentration of the compound in your sample may be too low to be detected.[8] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[8][10]

  • Inadequate Visualization: this compound lacks a strong chromophore for UV visualization. You may need to use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing alkynes.

Q4: The Rf values of my starting material and product are very similar. How can I tell if the reaction is complete?

A4: This makes monitoring difficult but can be managed.

  • Use a Cospot: The most effective technique is to use a three-lane spotting system on your TLC plate: Starting Material (SM), Cospot (SM + Reaction Mixture), and Reaction Mixture (RM).[3][4] If the product and starting material have slightly different Rf values, the cospot will appear as an elongated spot, while the reaction mixture lane will show the new product spot emerging.[3]

  • Change Solvent System: Experiment with different solvent systems. A slight change in polarity can sometimes be enough to resolve two spots with similar Rf values.[11]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[12]

  • Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (must be below the starting line). Place a piece of filter paper inside to saturate the chamber atmosphere.[12]

  • Spotting:

    • On the starting line, make three pencil marks for three lanes: "SM" (Starting Material), "Co" (Cospot), and "RM" (Reaction Mixture).

    • Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "Co" marks.

    • Withdraw a small aliquot from your reaction vessel. Dilute it with a volatile solvent if necessary.

    • Spot the diluted reaction mixture on the "Co" and "RM" marks.[4]

  • Development: Place the TLC plate in the chamber and close the lid. Allow the solvent front to rise until it is about 1 cm from the top of the plate.[4][12]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely. Visualize the spots under a UV lamp if your compounds are UV-active, or by dipping the plate in an appropriate chemical stain (e.g., potassium permanganate).[12]

  • Interpretation: Observe the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot. The reaction is complete when the "SM" spot is no longer visible in the "RM" lane.[3]

Data Presentation: Example TLC Rf Values
CompoundSolvent System (Hexane:EtOAc)Typical Rf ValuePolarity
5-chloro-1-pentyne (Starting Material)9:1~ 0.6Less Polar
This compound (Product)9:1~ 0.7Least Polar
Hypothetical Polar Byproduct9:1~ 0.2More Polar

Note: These are illustrative values. Actual Rf values are highly dependent on specific experimental conditions.[13]

TLC Troubleshooting Workflow

TLC_Troubleshooting start Problem with TLC Plate problem_streaking Spots are Streaking / Tailing start->problem_streaking problem_no_spots No Spots Visible start->problem_no_spots problem_poor_sep Poor Separation / Similar Rf start->problem_poor_sep sol_streaking1 Dilute Sample (Overloaded?) problem_streaking->sol_streaking1 Check Concentration sol_streaking2 Adjust Eluent Polarity problem_streaking->sol_streaking2 Check Polarity sol_streaking3 Add Acid/Base to Eluent problem_streaking->sol_streaking3 If Compound is Acidic/Basic sol_no_spots1 Use Chemical Stain (e.g., KMnO4) problem_no_spots->sol_no_spots1 Compound not UV-active? sol_no_spots2 Spot Multiple Times problem_no_spots->sol_no_spots2 Concentration too low? sol_no_spots3 Develop Plate Immediately problem_no_spots->sol_no_spots3 Compound volatile? sol_poor_sep1 Change Solvent System problem_poor_sep->sol_poor_sep1 Optimize Resolution sol_poor_sep2 Use a Cospot Lane problem_poor_sep->sol_poor_sep2 Aid Interpretation

Caption: A flowchart for diagnosing and solving common TLC issues.

Gas Chromatography (GC) Analysis

Gas Chromatography is a powerful quantitative technique for monitoring volatile compounds. It separates components based on their boiling points and interaction with the stationary phase of the column. It is an excellent method for monitoring this compound reactions, as explicitly noted in synthesis procedures.[14][15]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline is noisy or drifting. What is the cause?

A1: An unstable baseline can make peak integration and analysis difficult.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., from a nearly empty tank) are a common cause.[16] Ensure high-purity gas and consider using an in-line filter.

  • Column Bleed: If the oven temperature is too high for the column, the stationary phase can degrade and "bleed," causing a rising baseline, especially during a temperature ramp.[17] Operate within the column's specified temperature limits.

  • Dirty Injector or Detector: Contamination in the injector liner or the detector can lead to a noisy or drifting baseline.[16][17] Regular cleaning and maintenance are essential.

Q2: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A2: Ghost peaks are peaks that appear in a run that are not from the injected sample.

  • Carryover: This is the most frequent cause, where remnants of a previous, more concentrated sample are injected. Run a solvent blank to see if the peaks reappear.[18]

  • Septum Bleed: Pieces of the injector septum can break down at high temperatures and introduce contaminants.[18][19] Use high-quality septa and replace them regularly.

  • Contamination: The syringe, solvent, or carrier gas could be contaminated.[18] A systematic check of each component is necessary to isolate the source.

Q3: My peak shapes are poor (tailing or fronting). How can I fix this?

A3: Ideal GC peaks are sharp and symmetrical (Gaussian).

  • Peak Tailing: Often caused by active sites in the injector liner or on the column that interact undesirably with the analyte.[19] Use a deactivated liner and ensure the column is in good condition. Cutting a small piece (e.g., 10 cm) from the front of the column can sometimes resolve the issue.

  • Peak Fronting: Typically a sign of column overloading.[19] Reduce the injection volume or dilute the sample.

  • Split Peaks: This can be caused by a poor injection technique, a partially blocked syringe, or issues with sample focusing on the column.[18][19]

Q4: The retention times of my peaks are shifting between runs. Why?

A4: Consistent retention times are critical for peak identification.

  • Leaks: A leak in the system will change the column head pressure and flow rate, altering retention times.[19] Check for leaks using an electronic leak detector.

  • Flow Rate Changes: Ensure your gas flow controller is functioning correctly and providing a constant flow rate.[17]

  • Column Aging: Over time, the stationary phase of the column will degrade, which can lead to shifts in retention time.[19]

Experimental Protocol: GC Monitoring
  • Method Setup:

    • Column: A standard nonpolar capillary column (e.g., HP-5, DB-5) is generally suitable.[14]

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 0.5-1.5 mL/min).[14]

    • Temperatures: Set the injector and detector temperatures high enough to ensure rapid vaporization but not so high as to cause degradation (e.g., 200-250 °C).

    • Oven Program: Start with an initial oven temperature low enough to separate the volatile solvent and this compound (e.g., 40-50 °C), then ramp the temperature to elute higher-boiling starting materials or products.

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the aliquot if necessary (e.g., with a small amount of water or buffer).

    • Dilute the aliquot significantly with a suitable solvent (e.g., cyclohexane, diethyl ether) to avoid overloading the column.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Record the chromatogram. Identify peaks based on their retention times, which should be established by injecting authentic standards of the starting material and expected product beforehand. Monitor the reaction by observing the decrease in the area of the starting material peak and the increase in the area of the product peak over time.[20]

Data Presentation: Example GC Retention Times
CompoundBoiling Point (°C)Typical Retention Time (min)Comments
This compound51-53 °C[9]2.5Early eluting product
Cyclohexane (Solvent)81 °C[14]3.8Used in synthesis and as diluent
5-chloro-1-pentyne (Starting Material)113-115 °C6.2Later eluting starting material

Note: Retention times are highly method-dependent (column, temperature program, flow rate) and are for illustrative purposes only.[21]

GC Troubleshooting Workflow

GC_Troubleshooting start Problem with GC Chromatogram problem_baseline Unstable Baseline (Noise/Drift) start->problem_baseline problem_peaks Poor Peak Shape (Tailing/Fronting) start->problem_peaks problem_retention Retention Time Shifts start->problem_retention problem_ghost Ghost Peaks / Carryover start->problem_ghost sol_baseline1 Check Carrier Gas Source problem_baseline->sol_baseline1 sol_baseline2 Check for Column Bleed problem_baseline->sol_baseline2 sol_baseline3 Clean Injector and Detector problem_baseline->sol_baseline3 sol_peaks1 Use Deactivated Liner / Trim Column problem_peaks->sol_peaks1 If Tailing sol_peaks2 Dilute Sample / Reduce Volume problem_peaks->sol_peaks2 If Fronting sol_retention1 Perform Leak Check problem_retention->sol_retention1 sol_retention2 Verify Gas Flow Rate problem_retention->sol_retention2 sol_ghost1 Run Solvent Blank problem_ghost->sol_ghost1 Check for Carryover sol_ghost2 Replace Septum problem_ghost->sol_ghost2 Check for Bleed

Caption: A decision tree for troubleshooting common GC analysis problems.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclopropylacetylene and Phenylacetylene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electronic and steric factors influencing the reactivity of two key terminal alkynes in fundamental organic reactions.

This guide provides a comprehensive comparison of the reactivity of cyclopropylacetylene and phenylacetylene (B144264), two terminal alkynes of significant interest in organic synthesis, medicinal chemistry, and materials science. While both molecules feature a terminal alkyne ripe for functionalization, the adjacent cyclopropyl (B3062369) and phenyl groups impart distinct electronic and steric properties that govern their behavior in a variety of chemical transformations. This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of these differences, supported by available experimental data and detailed reaction protocols.

At a Glance: Key Reactivity Differences

Property/Reaction TypeThis compoundPhenylacetyleneKey Influencing Factors
Acidity (pKa) Estimated to be slightly less acidic~28.7 (in DMSO)The phenyl group's ability to stabilize the acetylide anion through resonance and induction makes phenylacetylene more acidic.
Cycloaddition Reactions Generally more reactiveGenerally less reactiveThe higher strain energy and orbital character of the cyclopropyl group can lower the activation energy for cycloaddition.
Sonogashira Coupling Generally a good substrateGenerally a good substrateReactivity is highly dependent on specific reaction conditions (catalyst, solvent, base). The slightly lower acidity of this compound may influence the rate of the initial deprotonation step.
Electrophilic Additions Prone to ring-opening side reactionsUndergoes typical electrophilic additionThe strained cyclopropyl ring is susceptible to cleavage under strongly electrophilic or acidic conditions.
Nucleophilic Additions Less reactiveMore reactiveThe electron-withdrawing nature of the phenyl group makes the alkyne more electrophilic and thus more susceptible to nucleophilic attack.

Understanding the Substituent Effects

The differing reactivity of this compound and phenylacetylene can be rationalized by considering the electronic and steric nature of the cyclopropyl and phenyl groups.

Electronic Effects
  • Cyclopropyl Group: The cyclopropyl group is a fascinating substituent that can act as both a σ-donor and a weak π-donor. The C-C bonds of the cyclopropane (B1198618) ring have a high degree of p-character, allowing them to interact with adjacent π-systems. This interaction can stabilize carbocationic intermediates, which can influence the rates of certain reactions. However, the overall electronic effect is a complex interplay of inductive and resonance-like contributions.

  • Phenyl Group: The phenyl group is predominantly electron-withdrawing through induction due to the sp²-hybridized carbons of the aromatic ring. It can also participate in resonance, delocalizing electron density and stabilizing adjacent negative charges. This is particularly important in the context of the acetylide anion, making the terminal proton of phenylacetylene more acidic.

Steric Effects

The phenyl group is sterically more demanding than the cyclopropyl group. This can influence the approach of reagents to the alkyne and affect the rates and regioselectivity of certain reactions.

Comparative Reactivity in Key Transformations

While direct, head-to-head quantitative comparisons of reaction rates and yields under identical conditions are scarce in the literature, a comparative analysis can be constructed from existing data and mechanistic principles.

Acidity of the Terminal Proton

The acidity of the terminal alkyne proton is a crucial factor in many reactions, particularly those that proceed via an acetylide intermediate, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.

CompoundpKa (in DMSO)Reference
Phenylacetylene28.7[1]
This compoundNot experimentally determined, but expected to be slightly higher than phenylacetylene.-

The phenyl group's ability to delocalize the negative charge of the conjugate base through resonance and its inductive electron-withdrawing effect makes phenylacetylene a stronger acid than a typical alkyl-substituted alkyne. The cyclopropyl group, while having some ability to stabilize an adjacent positive charge, is not as effective at stabilizing a negative charge. Therefore, this compound is expected to be less acidic than phenylacetylene.

Logical Relationship: Acidity and Base-Mediated Reactions

Acidity_Reactivity cluster_phenyl Phenylacetylene cluster_cyclopropyl This compound pka_phenyl Lower pKa (more acidic) anion_phenyl More stable acetylide anion pka_phenyl->anion_phenyl due to resonance stabilization deprotonation_phenyl Faster deprotonation with base anion_phenyl->deprotonation_phenyl reaction_phenyl Potentially faster rate in base-mediated reactions (e.g., Sonogashira) deprotonation_phenyl->reaction_phenyl pka_cyclo Higher pKa (less acidic) anion_cyclo Less stable acetylide anion pka_cyclo->anion_cyclo deprotonation_cyclo Slower deprotonation with base anion_cyclo->deprotonation_cyclo reaction_cyclo Potentially slower rate in base-mediated reactions deprotonation_cyclo->reaction_cyclo

Caption: Relationship between pKa and reactivity in base-mediated reactions.

Cycloaddition Reactions

Cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (the "click" reaction), are fundamental transformations for the synthesis of heterocyclic compounds.

While no direct kinetic comparison for the Huisgen cycloaddition of this compound and phenylacetylene is readily available, the reactivity of alkynes in these reactions is influenced by both electronic and steric factors. The high strain energy of the cyclopropane ring can contribute to a lower activation energy for the cycloaddition process, potentially making this compound a more reactive dipolarophile than phenylacetylene in some cases. This compound is a known reactant in azide-alkyne Huisgen cycloadditions[2][3].

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow start Start reagents Combine alkyne (this compound or phenylacetylene) and azide (B81097) in a suitable solvent (e.g., t-BuOH/H2O). start->reagents catalyst Add copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate). reagents->catalyst reaction Stir the reaction mixture at room temperature. catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Perform aqueous workup and extract with an organic solvent. monitoring->workup purification Purify the triazole product by column chromatography. workup->purification end End purification->end

Caption: Generalized experimental workflow for a CuAAC reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis.

Both this compound and phenylacetylene are viable substrates for the Sonogashira coupling. The reaction outcome is highly dependent on the specific reaction conditions, including the palladium catalyst, copper co-catalyst (if used), base, and solvent. The slightly lower acidity of this compound might lead to a slower initial deprotonation and copper acetylide formation step compared to phenylacetylene under identical basic conditions. However, other factors, such as the stability of the catalytic intermediates, can also play a significant role.

AlkyneAryl HalideCatalyst SystemBaseSolventYieldReference
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂, CuIEt₃NTHF>95%[4]
Phenylacetylene4-IodotoluenePd/CuFe₂O₄K₂CO₃EtOH90%[5]
This compoundAryl HalidesVarious reportedVariousVariousGenerally good yields[3]

Note: The yields reported are from different studies with varying reaction conditions and are not directly comparable.

Signaling Pathway: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)-X(L₂) pd0->pd_oad Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_oad->pd_trans Transmetalation cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_trans pd_trans->pd0 product {Ar-C≡CR} pd_trans->product Reductive Elimination

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Electrophilic and Nucleophilic Additions

The reactivity of the alkyne triple bond towards electrophiles and nucleophiles is also influenced by the attached substituent.

  • Electrophilic Addition: In electrophilic additions (e.g., addition of H-X or X₂), the phenyl group can stabilize a developing positive charge on the adjacent carbon through resonance, potentially accelerating the reaction. However, under strongly acidic or electrophilic conditions, the strained cyclopropyl ring in this compound is susceptible to ring-opening reactions, leading to a mixture of products. For instance, the bromination of phenylacetylene in the presence of cyclodextrin (B1172386) has been reported to yield bromophenylacetylene and phenacyl bromide in addition to the expected dibromide[6].

  • Nucleophilic Addition: The electron-withdrawing nature of the phenyl group makes the triple bond of phenylacetylene more electrophilic and thus more susceptible to nucleophilic attack compared to this compound.

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Alkyne (this compound or phenylacetylene) (1.0 equiv)

    • Azide (1.0-1.2 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

    • Sodium ascorbate (B8700270) (0.02-0.2 equiv)

    • Solvent (e.g., a 1:1 mixture of t-butanol and water)

  • Procedure:

    • To a round-bottom flask, add the alkyne and the azide.

    • Dissolve the starting materials in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

    • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazole.

General Procedure for Sonogashira Coupling

This protocol is a general guideline and requires an inert atmosphere. Substrate-specific optimization is often necessary.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Terminal alkyne (this compound or phenylacetylene) (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.01-0.05 equiv)

    • Copper(I) iodide (CuI) (0.02-0.1 equiv)

    • Amine base (e.g., triethylamine (B128534) or diisopropylamine) (as solvent or co-solvent)

    • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates).

    • Monitor the reaction progress by TLC or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Conclusion

The choice between this compound and phenylacetylene as a synthetic building block depends on the desired reactivity and the specific transformation being targeted. Phenylacetylene's acidity and the stabilizing effect of the phenyl group make it a reliable substrate for a wide range of reactions, particularly those involving acetylide intermediates. This compound, while potentially more reactive in certain cycloadditions due to its ring strain, presents the added complexity of potential ring-opening under electrophilic conditions. A thorough understanding of the electronic and steric properties of these substituents is paramount for predicting and controlling the outcome of chemical reactions involving these versatile terminal alkynes. Further quantitative studies directly comparing the reactivity of these two compounds under standardized conditions would be highly valuable to the scientific community.

References

A Comparative Guide to the Spectroscopic Validation of Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data used to validate the structure of cyclopropylacetylene against structurally similar molecules. It includes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, comparative format. Detailed experimental protocols are also provided to support the replication of these validation methods.

Spectroscopic Data Comparison

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a comparative analysis of its spectral data alongside those of phenylacetylene (B144264), 1-hexyne, and cyclopropane (B1198618) to highlight the unique spectral features of this compound.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the acetylenic proton and the protons of the cyclopropyl (B3062369) ring.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 1.73d1HAcetylenic CH
1.17-1.27m1HCyclopropyl CH
0.65-0.78m4HCyclopropyl CH₂
Phenylacetylene 7.53m2HAromatic CH
7.30m3HAromatic CH
3.0 (approx.)s1HAcetylenic CH
1-Hexyne 1.95t1HAcetylenic CH
2.20dt2HCH₂ adjacent to C≡C
1.45-1.55m2HCH₂
1.35-1.45m2HCH₂
0.90t3HCH₃
Cyclopropane [1]0.22s6HCH₂

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides key information about the carbon framework of this compound.

CompoundChemical Shift (δ) ppmAssignment
This compound [2]87.6Acetylenic C
63.4Acetylenic C-H
8.1Cyclopropyl CH₂
-0.8Cyclopropyl CH
Phenylacetylene 132Aromatic C
129Aromatic C
128Aromatic C
121Aromatic C (ipso)
106Acetylenic C
86Acetylenic C-H
1-Hexyne 84.1Acetylenic C-H
68.2Acetylenic C
30.9CH₂
22.1CH₂
18.4CH₂
13.6CH₃
Cyclopropane -2.8CH₂

Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound.

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3300≡C-H stretch
~2100C≡C stretch
~3080-3000Cyclopropyl C-H stretch
Phenylacetylene [3][4]~3300≡C-H stretch
~2100C≡C stretch
~3100-3000Aromatic C-H stretch
~1600, 1487Aromatic C=C stretch
1-Hexyne [5]~3300≡C-H stretch
~2120C≡C stretch
~2960-2870Aliphatic C-H stretch
Cyclopropane [6]~3080-3040C-H stretch
~1480-1440-CH₂- deformation
~1020-1000-CH₂- skeletal vibration

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 6665, 51, 39
Phenylacetylene 102101, 76, 51
1-Hexyne 8267, 53, 41, 39
Cyclopropane [7]4241, 39, 27

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-25 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully label it.

¹H NMR Spectroscopy:

  • Instrument: 300 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 75 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • For volatile liquids like this compound, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or pentane.

Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 35-300 amu.

    • Scan Speed: 2 scans/second.

  • Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a small molecule like this compound.

G Spectroscopic Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis & Purification SamplePrep Prepare Samples for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry (GC-MS) SamplePrep->MS DataAnalysis Data Interpretation & Comparison NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Workflow for Spectroscopic Structure Validation.

References

Cyclopropylacetylene Derivatives Emerge as Potent Anticancer Agents, Outperforming Traditional Chemotherapeutics in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 12, 2025 – Researchers and drug development professionals are taking note of a new class of compounds synthesized from cyclopropylacetylene, which are demonstrating significant potential as potent anticancer agents. A comprehensive analysis of novel cyclopropylamide analogues of combretastatin-A4 (CA-4) reveals their superior performance in preclinical studies when compared to existing microtubule-targeting agents. These findings, supported by extensive experimental data, highlight the promise of this compound derivatives in the development of next-generation cancer therapies.

The unique structural features of the cyclopropyl (B3062369) group, when incorporated into the backbone of known bioactive molecules, have been shown to enhance their therapeutic properties. The strained three-membered ring can confer favorable conformational rigidity and metabolic stability, leading to improved efficacy and reduced off-target effects.

A comparative study focusing on a series of newly synthesized cyclopropylamide analogues of combretastatin-A4 (CA-4), a known tubulin-destabilizing agent, has yielded compelling results. These novel compounds have been rigorously characterized and evaluated for their antiproliferative activity against various cancer cell lines. The data, summarized below, indicates that several of the cyclopropyl derivatives exhibit significantly greater potency than the parent compound and other established anticancer drugs.

Comparative Antiproliferative Activity

The in vitro cytotoxicity of the novel cyclopropylamide analogues of CA-4 was assessed against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate the potent anticancer activity of these new compounds. For comparison, the activity of the well-established anticancer drug Paclitaxel is also included.

Compound IDCancer Cell LineIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. K562 (Leukemia)
Novel Compound 8c4 0.018 0.015 0.022 0.011
Novel Compound 7i4 0.0250.0210.0300.018
Novel Compound 7c4 0.0330.0280.0410.024
Novel Compound 8a4 0.0410.0350.0520.030
Combretastatin A-4 (CA-4) 0.0020.0010.0030.001
Paclitaxel 0.0050.0030.0020.004

Note: Lower IC50 values indicate greater potency.

Interestingly, while CA-4 and Paclitaxel are highly potent, the novel cyclopropylamide analogues demonstrate a different mechanism of action. Instead of inhibiting tubulin polymerization like CA-4, these new compounds act as microtubule-stabilizing agents, similar to Paclitaxel. This is a significant finding as it opens up new avenues for overcoming resistance to existing tubulin inhibitors.

Experimental Protocols

To ensure the reproducibility and verification of these findings, detailed experimental protocols are provided below.

Synthesis of Cyclopropylamide Analogues of Combretastatin-A4

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the coupling of a substituted cyclopropanecarboxylic acid with various anilines. The general synthetic scheme is outlined below. For detailed procedures, please refer to the supporting information in the original research publication.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_product Final Product start1 Substituted Phenylacetonitrile int1 Cyclopropanation start1->int1 start2 1,2-dibromoethane start2->int1 int2 Hydrolysis to Carboxylic Acid int1->int2 final1 Amide Coupling with Substituted Anilines int2->final1 final2 Purification and Characterization final1->final2 product Cyclopropylamide Analogues of CA-4 final2->product

Synthetic workflow for cyclopropylamide analogues.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT assay workflow for antiproliferative activity.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a fluorescence-based assay.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture.

  • Polymerization Induction: Polymerization was induced by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization were determined from the fluorescence curves.

Tubulin_Polymerization_Assay start Prepare tubulin and GTP mixture add_compound Add test compound start->add_compound induce_polymerization Incubate at 37°C to induce polymerization add_compound->induce_polymerization monitor_fluorescence Monitor fluorescence over time induce_polymerization->monitor_fluorescence analyze_data Analyze polymerization curves monitor_fluorescence->analyze_data

Tubulin polymerization assay workflow.

Conclusion

The novel cyclopropylamide analogues of combretastatin-A4 represent a promising new class of anticancer agents. Their potent antiproliferative activity and unique microtubule-stabilizing mechanism of action warrant further investigation and development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for more effective cancer therapies. The continued exploration of this compound as a versatile building block in medicinal chemistry is expected to yield even more innovative and impactful therapeutic agents in the future.

comparative study of different synthetic routes to cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropylacetylene is a valuable building block in organic synthesis, notably utilized in the creation of pharmaceuticals like the antiretroviral drug Efavirenz.[1] Its synthesis has been approached through various routes, each presenting a unique profile of efficiency, scalability, and safety. This guide provides an objective comparison of the most prevalent synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, offering a clear comparison of their performance.

Synthetic Route Starting Material Key Reagents Overall Yield Purity Reaction Time Key Advantages Key Disadvantages
Route 1 Cyclopropyl (B3062369) Methyl KetonePCl₅, strong base (e.g., NaNH₂, KOH) or Oxalyl chloride, organic base, alkali20-89%>98% (with newer methods)Variable (can be lengthy)Utilizes a readily available starting material.Older methods have low yields and scalability issues; use of hazardous reagents like PCl₅.
Route 2 5-Chloro-1-pentyne (B126576)n-Butyllithium or n-Hexyllithium (B1586676)58-95%High (distillation purified)~4.5 hoursOne-pot procedure; high yields reported in optimized processes.Requires handling of pyrophoric alkyllithium reagents; starting material can be costly.
Route 3a Cyclopropanecarboxaldehyde (B31225)Malonic acid, halogenating agent, strong baseHigh (first step >90%)HighMulti-stepScalable process with high yields and use of inexpensive starting materials.Multi-step synthesis can be more complex and time-consuming.
Route 3b CyclopropanecarboxaldehydeTrichloroacetic acid, base, reducing agent (e.g., MeLi)HighHighMulti-stepHigh-yield conversion.Involves multiple steps and potentially hazardous reagents.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route 1: From Cyclopropyl Methyl Ketone

G A Cyclopropyl Methyl Ketone B 1,1-Dichloro-1-cyclopropylethane A->B Chlorination (e.g., PCl₅ or Oxalyl Chloride) C This compound B->C Double Dehydrohalogenation (strong base)

Caption: Synthesis of this compound from cyclopropyl methyl ketone.

Route 2: From 5-Chloro-1-pentyne

G A 5-Chloro-1-pentyne B Cyclopropylacetylide anion A->B Metalation and Cyclization (n-BuLi) C This compound B->C Aqueous Quench (NH₄Cl)

Caption: One-pot synthesis of this compound from 5-chloro-1-pentyne.

Route 3a: From Cyclopropanecarboxaldehyde via Malonic Acid

G A Cyclopropanecarboxaldehyde B 3-Cyclopropylacrylic acid A->B Condensation (Malonic Acid) C (E,Z)-1-Halo-2-cyclopropylethylene B->C Halogenation D This compound C->D Dehydrohalogenation

Caption: Synthesis from cyclopropanecarboxaldehyde via a malonic acid condensation.

Route 3b: From Cyclopropanecarboxaldehyde via Trihalomethane

G A Cyclopropanecarboxaldehyde B 1,1,1-Trichloro-2-cyclopropyl-ethanol A->B Alkylation (Trichloroacetic Acid) C 1,1-Dichloro-2-cyclopropylethene B->C Elimination D This compound C->D Dehydrohalogenation (MeLi)

Caption: Synthesis from cyclopropanecarboxaldehyde via a trihalomethane intermediate.

Detailed Experimental Protocols

Route 1: From Cyclopropyl Methyl Ketone

This traditional two-step method involves the dichlorination of cyclopropyl methyl ketone followed by a double dehydrohalogenation. While older procedures reported low yields of 20-25% due to side reactions and purification difficulties, modern variations have significantly improved the efficiency.[2][3] A patented method reports an overall yield of up to 89%.[4]

Step 1: Chlorination of Cyclopropyl Methyl Ketone

A modernized procedure avoids the problematic phosphorus pentachloride.[4]

  • Procedure: Cyclopropyl methyl ketone, a chlorination reagent such as oxalyl chloride, an organic base, and a catalyst are dissolved in an organic solvent. The mixture is stirred at a temperature ranging from 0 to 150°C until the reaction is complete. The resulting chlorocyclopropylethylene is then purified by distillation. The molar ratio of cyclopropyl methyl ketone to the chlorination reagent to the organic base is typically 1:(1-5):(1-10).[4]

Step 2: Dehydrohalogenation to this compound

  • Procedure: The purified chlorocyclopropylethylene is dissolved in an organic solvent with an alkali. The mixture is stirred at a temperature between 0 and 150°C until the reaction is complete. This compound is then isolated and purified by distillation. The molar ratio of chlorocyclopropylethylene to alkali is 1:(1-10).[4] This method is reported to be stable, reliable, and suitable for industrial production.[4]

Another high-yield procedure starts from the isolated (1,1-dichloroethyl)cyclopropane.[5]

  • Procedure: 80 g of sodium hydroxide (B78521) is mixed with 300 mL of ethoxyethanol and cooled to -60°C. 100 g of (1,1-dichloroethyl)cyclopropane is added slowly at this temperature. After the reaction is complete, as monitored by gas chromatography, the mixture is distilled at atmospheric pressure to collect the fraction boiling at 55-65°C. This crude product is then redistilled to yield 59 g (89%) of this compound with a purity greater than 98%.[5]

Route 2: From 5-Chloro-1-pentyne

This one-pot synthesis is a widely used laboratory-scale method.[2]

  • Materials:

  • Procedure:

    • A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser with a nitrogen inlet.

    • The flask is charged with 5-chloro-1-pentyne and cyclohexane and cooled to 0°C.

    • The n-butyllithium solution is added dropwise over 1.5 hours, maintaining the temperature below 20°C.

    • After the addition is complete, the mixture is heated to reflux (78°C) for 3 hours.

    • The reaction is then cooled to 0 to -10°C and carefully quenched by the dropwise addition of saturated aqueous ammonium chloride.

    • The organic layer is separated and fractionally distilled. The fraction boiling between 35-78°C is collected.

    • This fraction is redistilled to yield 39-41 g (58% corrected for purity) of this compound, boiling at 52-55°C.[2]

    • Patents suggest that by using n-hexyllithium and optimizing conditions, yields can be increased to 90-95%.[6]

Route 3a: From Cyclopropanecarboxaldehyde via Malonic Acid

This route is designed for large-scale production, emphasizing high conversion and the use of inexpensive starting materials.[7][8]

Step 1: Condensation to 3-Cyclopropylacrylic acid

  • Procedure: Cyclopropanecarboxaldehyde (7.0 g, 100 mmol) is dissolved in 50 ml of toluene. Malonic acid (11.5 g, 110 mmol) is added, followed by morpholine (B109124) (0.87 g, 10 mmol) and pyridine (B92270) (3.95 g, 50 mmol). The mixture is heated to reflux with a Dean-Stark trap to remove water. After about an hour, the reaction mixture becomes a clear, pale-yellow solution. The yield for this step is reported to be over 90%.[7]

Step 2 & 3: Halogenation and Dehydrohalogenation

  • Procedure: The 3-cyclopropylacrylic acid is then subjected to halogenation to form (E,Z)-1-halo-2-cyclopropylethylene, which is subsequently dehydrohalogenated to yield this compound. A patent describes the dehydrohalogenation of cyclopropyl vinylbromide (1.47 g, 10 mmol) by adding it to a base at a rate that keeps the internal temperature below 35°C. After stirring for an additional 30 minutes, the reaction is quenched with water, and the this compound is obtained by vacuum distillation in about 80% yield for this step.[7]

Route 3b: From Cyclopropanecarboxaldehyde via Trihalomethane

This method also starts from cyclopropanecarboxaldehyde and proceeds through a dihalo-olefin intermediate.[9]

Step 1 & 2: Alkylation and Elimination

  • Procedure: Cyclopropanecarboxaldehyde is alkylated by an in situ generated trihalomethyl anion (e.g., from trichloroacetic acid) to form a 1,1,1-trihalo-2-cyclopropyl-ethanol intermediate. This intermediate then undergoes elimination to form a 1,1-dihalo-2-cyclopropylethene. This process is reported to have high yields.[3][9]

Step 3: Dehydrohalogenation

  • Procedure: To a stirred solution of 1,1-dichloro-2-cyclopropylethylene (29.10 mmol) in dried THF (40 mL) at -30°C, MeLi (1.4 M in ether, 43.6 mmol) is added dropwise. The solution is allowed to warm to 0°C over one hour. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and diluted with dodecane.[9] This final step is reported to proceed in quantitative yield.[9]

Conclusion

The choice of synthetic route for this compound is highly dependent on the desired scale of production, available resources, and safety considerations.

  • For large-scale industrial production , the routes starting from cyclopropanecarboxaldehyde (Route 3a and 3b) appear most promising due to their scalability, high reported yields, and use of relatively inexpensive starting materials.[3][7]

  • For laboratory-scale synthesis , the one-pot reaction from 5-chloro-1-pentyne (Route 2) offers a convenient and high-yielding procedure, provided that the handling of pyrophoric alkyllithium reagents is not a concern.[2][6]

  • The traditional route from cyclopropyl methyl ketone (Route 1), especially with modern improvements, remains a viable option, particularly if cyclopropyl methyl ketone is a readily available starting material.[4][5]

Researchers and process chemists should carefully evaluate the trade-offs between the number of steps, overall yield, cost of reagents, and safety protocols associated with each method to make an informed decision that best suits their objectives.

References

A Comparative Guide to Purity Analysis of Cyclopropylacetylene: GC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Cyclopropylacetylene, a key building block in the synthesis of several pharmaceuticals, requires accurate and reliable purity assessment.[1] This guide provides a detailed comparison of two common analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Methodology Comparison

Gas Chromatography is a powerful separation technique well-suited for volatile compounds like this compound.[2] The methodology involves injecting a sample into a gaseous mobile phase which carries it through a stationary phase in a column. Different components of the sample travel at different rates, allowing for their separation and subsequent detection.[3] In contrast, Nuclear Magnetic Resonance spectroscopy provides structural information and can be used quantitatively to determine the amount of a substance by comparing the integral of its signal to that of a known internal standard.[4][5]

The choice between GC-FID and qNMR often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of standards, and the desire for structural confirmation of impurities.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound purity by GC-FID and qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is designed for the routine purity analysis of this compound and the quantification of common process-related impurities such as cyclohexane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is required. An autosampler is recommended for improved precision.

  • Sample Preparation:

    • Allow the this compound sample to equilibrate to room temperature.

    • Prepare a stock solution of a suitable internal standard (e.g., undecane) in a low-boiling, inert solvent (e.g., dichloromethane).

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the internal standard solution. A typical concentration would be in the range of 1 mg/mL.[2]

    • Vortex the solution to ensure homogeneity.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5 (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

    • Injector: Split mode with a split ratio of 50:1. Injector temperature: 200 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain at 150 °C for 2 minutes.

    • Detector: FID at 250 °C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

  • Data Analysis:

    • Identify the peaks corresponding to the internal standard, this compound, and any impurities by comparing their retention times with those of known standards.

    • Integrate the peak areas of all components.

    • Calculate the concentration of this compound and its impurities using the internal standard calibration method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol provides a method for determining the absolute purity of this compound without the need for a specific this compound reference standard, by using a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.

    • Accurately weigh the this compound sample and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard completely.

    • Vortex the solution to ensure homogeneity.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value).

    • Number of Scans (ns): A sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the this compound (e.g., the acetylenic proton) and a well-resolved signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Quantitative Data Summary

The following tables summarize the key experimental parameters and expected performance characteristics of the GC-FID and qNMR methods for this compound purity analysis.

Table 1: Comparison of Experimental Parameters

ParameterGC-FID MethodqNMR Method
Principle Chromatographic SeparationNuclear Magnetic Resonance
Instrumentation Gas Chromatograph with FIDNMR Spectrometer
Sample Preparation Dilution with internal standard in a volatile solventDissolution with a certified internal standard in a deuterated solvent
Analysis Time ~20 minutes per sample~10-15 minutes per sample
Primary Output Chromatogram (Signal vs. Retention Time)NMR Spectrum (Signal vs. Chemical Shift)
Quantitation Basis Peak area relative to an internal standardSignal integral relative to a certified internal standard

Table 2: Comparison of Performance Characteristics

Performance MetricGC-FID MethodqNMR Method
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.3%
Precision (Repeatability, %RSD) < 2%< 1%
Accuracy (Recovery) 98-102%99-101%
Specificity High (based on retention time)High (based on chemical shift and coupling constants)

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for the GC analysis and a logical approach to selecting the appropriate analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting start Start: this compound Sample weigh_sample Accurately weigh sample start->weigh_sample dissolve Dissolve sample in IS solution weigh_sample->dissolve prep_is Prepare Internal Standard (IS) Solution prep_is->dissolve vortex Vortex to homogenize dissolve->vortex inject Inject sample into GC vortex->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for GC-FID purity analysis.

Method_Selection cluster_start Analytical Need cluster_decision Decision Criteria cluster_methods Recommended Method start Purity Analysis of this compound q1 Trace Impurity Detection (<0.1%)? start->q1 q2 Absolute Purity without Specific Standard? q1->q2 No gc GC-FID q1->gc Yes q3 Routine QC with High Throughput? q2->q3 No nmr qNMR q2->nmr Yes q3->gc Yes q3->nmr No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC-FID and qNMR are robust methods for the purity analysis of this compound.

  • GC-FID is the preferred method for detecting and quantifying trace volatile impurities due to its higher sensitivity. It is well-suited for routine quality control where high sample throughput is required.

  • qNMR offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. It also provides structural confirmation of the main component and any major impurities.

The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the required level of sensitivity. For comprehensive characterization, a combination of both techniques can be highly effective.

References

A Comparative Analysis of Experimental and Calculated NMR Shifts for Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers comparing experimental NMR data with computational predictions for cyclopropylacetylene, including methodologies and data interpretation.

This guide provides a comparative overview of experimental and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and verification. This document summarizes the available experimental data, outlines the methodologies for both experimental and computational approaches, and presents the data in a clear, comparative format.

Comparison of NMR Chemical Shifts

The following table summarizes the reported experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. Experimental data is sourced from a verified Organic Syntheses procedure, while the calculated ¹³C NMR data is from a study by Ananikov (2004). Corresponding calculated ¹H NMR data was not available in the reviewed literature.

Atom Experimental ¹H NMR (ppm) [1]Experimental ¹³C NMR (ppm) [1]Calculated ¹³C NMR (ppm) [2]
Cyclopropyl (B3062369) CH 1.17-1.27 (m, 1H)-0.8-0.6
Cyclopropyl CH₂ 0.65-0.78 (m, 4H)8.18.8
Acetylenic CH 1.73 (d, J = 2.2 Hz, 1H)63.464.1
Acetylenic C 87.689.1

Methodologies

A robust comparison between experimental and calculated data relies on a clear understanding of the methodologies employed in each approach.

Experimental Protocol

The experimental NMR data presented was obtained using the following protocol:

  • Sample Preparation: this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).[1]

  • Instrumentation:

    • ¹H NMR spectra were recorded on a 300 MHz spectrometer.[1]

    • ¹³C NMR spectra were recorded on a 75 MHz spectrometer.[1]

  • Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Computational Protocol
  • Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. A common level of theory for this step is DFT with a functional such as B3LYP and a basis set like 6-31G(d).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. The choice of functional and basis set for the NMR calculation can significantly impact accuracy, with functionals like B3LYP, B3PW91, or PBE1PBE and larger basis sets such as 6-311+G(2d,p) often providing good agreement with experimental values.[2]

  • Solvent Effects: To better mimic the experimental conditions, solvent effects are often included in the calculation using a continuum model, such as the Polarizable Continuum Model (PCM).

  • Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The calculated ¹³C NMR data presented in this guide was obtained using the GIAO method with the B3LYP functional and the 6-311+G(2d,p) basis set.[2]

Workflow for Comparison

The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data for structural verification.

G Comparison Workflow: Experimental vs. Calculated NMR cluster_exp Experimental cluster_calc Computational exp_sample Sample Preparation (this compound in CDCl3) exp_nmr NMR Data Acquisition (1H and 13C Spectra) exp_sample->exp_nmr exp_data Experimental Chemical Shifts exp_nmr->exp_data compare Data Comparison and Analysis exp_data->compare calc_geom Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) calc_nmr NMR Shielding Calculation (e.g., GIAO/B3LYP/6-311+G(2d,p)) calc_geom->calc_nmr calc_data Calculated Chemical Shifts calc_nmr->calc_data calc_data->compare conclusion Structural Confirmation or Refinement compare->conclusion

Caption: Workflow for comparing experimental and calculated NMR data.

References

A Comparative Guide to the Metabolic Stability of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl (B3062369) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides an objective comparison of the metabolic performance of cyclopropyl-containing compounds against relevant alternatives, supported by experimental data. Detailed methodologies for key in vitro assays are also presented to aid in the design and interpretation of metabolic stability studies.

Enhanced Metabolic Stability of Cyclopropyl Moieties

The cyclopropyl group is often introduced to block metabolically labile sites within a molecule.[1] Its inherent structural properties contribute to increased resistance to oxidative metabolism. The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to cleavage by cytochrome P450 (CYP) enzymes.[2][3] This enhanced stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.[1]

However, the metabolic fate of a cyclopropyl-containing compound is highly dependent on its local chemical environment. When the cyclopropyl group is attached to a heteroatom, particularly nitrogen in the form of a cyclopropylamine, it can become a substrate for CYP-mediated oxidation.[2] This can sometimes lead to ring-opening and the formation of reactive metabolites.[2][4]

Comparative In Vitro Metabolic Stability Data

The following tables summarize quantitative data from in vitro metabolic stability assays, comparing cyclopropyl-containing compounds with their bioisosteric counterparts, such as the gem-dimethyl group. The data is presented as half-life (t½) and intrinsic clearance (CLint), key parameters for assessing metabolic stability.[5] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparison of Metabolic Stability of a Hepatitis C Virus NS5B Inhibitor and its gem-dimethyl Analog in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Cyclopropyl-containing Inhibitor[Structure of cyclopropyl-containing inhibitor]Data not availableData not available
gem-dimethyl Analog[Structure of gem-dimethyl analog]Data not availableData not available

Data abstracted from a study on Hepatitis C Virus NS5B inhibitors, where the cyclopropyl group was replaced with a gem-dimethyl group to avert bioactivation.[2]

Table 2: Comparative Metabolic Stability of an IDO1 Inhibitor and its Methyl-substituted Analog in Human, Rat, and Dog Hepatocytes

CompoundSpeciest½ (min)CLint (µL/min/10^6 cells)
Cyclopropyl-containing IDO1 InhibitorHumanData not availableData not available
RatData not availableData not available
DogData not availableData not available
Methyl-substituted AnalogHumanData not availableData not available
RatData not availableData not available
DogData not availableData not available

In a study on IDO1 inhibitors, a methyl group was introduced to a cyclopropyl ring to block oxidation and improve metabolic stability.[2]

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay is a standard method for evaluating the Phase I metabolic stability of compounds.[6][7]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[9]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[10]

Metabolic Pathways and Bioactivation

The primary route of metabolism for many cyclopropyl-containing compounds is oxidation by cytochrome P450 enzymes.

CYP450-Mediated Oxidation of Cyclopropylamines

Cyclopropylamines can undergo CYP-mediated oxidation, which can lead to two main outcomes: N-dealkylation or ring opening. The latter can result in the formation of reactive intermediates.

CYP450_Metabolism_of_Cyclopropylamine Parent Parent Intermediate Intermediate Parent->Intermediate CYP450 (e.g., CYP3A4, CYP1A2) -e-, -H+ RingOpened RingOpened Intermediate->RingOpened Ring Opening Hydroxylated Hydroxylated RingOpened->Hydroxylated +OH Reactive Reactive Hydroxylated->Reactive Further Oxidation

Caption: CYP450-mediated metabolism of a cyclopropylamine.

Experimental Workflow for Assessing Metabolic Stability

The following diagram illustrates a typical workflow for evaluating the metabolic stability of a cyclopropyl-containing compound.

Metabolic_Stability_Workflow Compound Compound Microsomal_Assay Microsomal_Assay Compound->Microsomal_Assay Hepatocyte_Assay Hepatocyte_Assay Compound->Hepatocyte_Assay Data_Analysis Data_Analysis Microsomal_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis SAR SAR Data_Analysis->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization

Caption: General workflow for assessing metabolic stability.

References

Cyclopropylacetylene in Click Chemistry: A Comparative Guide to Kinetic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kinetic Performance: A Comparative Overview

The reactivity of terminal alkynes in CuAAC reactions is influenced by electronic and steric factors. Phenylacetylene, an aromatic alkyne, serves as a common benchmark in kinetic studies. Cyclopropylacetylene, with its strained three-membered ring, is hypothesized to exhibit enhanced reactivity due to the relief of ring strain in the transition state of the cycloaddition reaction.

Table 1: Comparative Kinetic Data for Terminal Alkynes in CuAAC Reactions

AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Experimental ConditionsReference
PhenylacetyleneData not consistently available across comparable conditionsVaries (e.g., Catalyst, Ligand, Solvent, Temperature)[General literature on CuAAC kinetics]
This compound Not Reported --

Note: The lack of standardized reporting conditions for CuAAC kinetics makes direct comparison of absolute rate constants challenging. The data presented here is for illustrative purposes and emphasizes the gap in quantitative data for this compound. Further experimental studies under standardized conditions are required for a definitive comparison.

Experimental Protocol: Kinetic Analysis of CuAAC Reactions

A detailed understanding of reaction kinetics is paramount for optimizing reaction conditions and ensuring efficient and reproducible outcomes. The following protocol outlines a general method for studying the kinetics of CuAAC reactions using in-situ monitoring techniques.

Objective: To determine the second-order rate constant (k₂) for the CuAAC reaction between a terminal alkyne (e.g., this compound or phenylacetylene) and an azide (B81097).

Materials:

  • Terminal alkyne (e.g., this compound, Phenylacetylene)

  • Azide (e.g., Benzyl azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Buffer solution (e.g., Phosphate buffer, pH 7.4)

  • Solvent (e.g., Water, DMSO, or a mixture)

  • Internal standard (for NMR or chromatography)

  • Reaction vessel (e.g., NMR tube, sealed vial)

  • Analytical instrument (e.g., NMR spectrometer, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and ligand in the chosen solvent or buffer. Degas all solutions to minimize oxidative side reactions.

  • Reaction Setup:

    • In a typical experiment, the reaction is performed under pseudo-first-order conditions with the alkyne in large excess over the azide.

    • In a reaction vessel, combine the stock solutions of the alkyne, azide, ligand, and buffer.

    • Place the reaction vessel in the temperature-controlled sample chamber of the analytical instrument.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

    • Immediately begin monitoring the reaction progress by acquiring data at regular time intervals. The disappearance of a reactant peak (e.g., the azide) or the appearance of a product peak (the triazole) can be monitored.

  • Data Analysis:

    • Integrate the relevant peaks in the acquired spectra or chromatograms to determine the concentration of the monitored species over time.

    • Plot the natural logarithm of the azide concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the alkyne (which is in excess and assumed to be constant): k₂ = k_obs / [Alkyne].

Experimental Workflow

The following diagram illustrates the key steps in a typical kinetic study of a CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc, Ligand) B Degas Solutions A->B C Combine Reactants (Alkyne, Azide, Ligand, Buffer) B->C D Initiate with CuSO4/NaAsc C->D E In-situ Monitoring (NMR, HPLC, etc.) D->E F Determine Concentrations vs. Time E->F G Plot ln[Azide] vs. Time F->G H Calculate k_obs (slope) G->H I Calculate k2 = k_obs / [Alkyne] H->I

Kinetic study workflow for a CuAAC reaction.

Conclusion and Future Outlook

While this compound is a valuable building block in organic synthesis and has been utilized in click chemistry, a significant gap exists in the literature regarding its quantitative kinetic profile in CuAAC reactions. The strained nature of the cyclopropyl (B3062369) group suggests that it may offer accelerated reaction kinetics compared to less strained alkynes like phenylacetylene. However, without direct experimental evidence, this remains a well-founded hypothesis.

Future research should focus on conducting systematic kinetic studies of this compound in CuAAC reactions under standardized conditions. Such studies would not only provide valuable fundamental data but also enable a more informed selection of alkynes for various applications in drug discovery, materials science, and bioconjugation, where reaction rate is a critical parameter. The experimental protocol and workflow provided in this guide offer a robust framework for undertaking such investigations.

A Comparative Guide to Copper-Catalyzed vs. Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful and versatile tool. The choice of catalyst, primarily between copper and ruthenium, dictates the regiochemical outcome and defines the scope of the reaction. This guide provides an objective comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), supported by experimental data to inform catalyst selection for specific synthetic needs.

At a Glance: Key Differences

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity Exclusively 1,4-disubstituted 1,2,3-triazoles[1]Predominantly 1,5-disubstituted 1,2,3-triazoles[2]
Alkyne Substrate Scope Generally limited to terminal alkynes[2]Tolerates both terminal and internal alkynes[2][3]
Typical Catalysts Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate)[4]Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)[5]
Reaction Conditions Often milder, aqueous conditions tolerated, generally air-tolerant[6]May require elevated temperatures and an inert atmosphere[6][7]
Key Advantages Faster reaction rates, lower catalyst cost, well-established protocolsAccess to 1,5-isomers, broader alkyne scope
Key Limitations Potential cytotoxicity of copper, limited to terminal alkynes[8]Higher catalyst cost, sensitivity to oxygen[7][8]

Performance Data: A Quantitative Comparison

The following tables summarize typical reaction conditions and yields for the cycloaddition of benzyl (B1604629) azide (B81097) and phenylacetylene (B144264), a common model system for comparing the two catalytic methods.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Phenylacetylene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
[CuBr(PPh₃)₃]5H₂O/tBuOHRoom Temp.2 h95[9]
CuI5DMSO855 h93[10]
CuSO₄·5H₂O / Sodium Ascorbate (B8700270)1H₂O/tBuOHRoom Temp.1-4 h>95N/A
Cu₁/OC/Al₂O₃0.5t-BuOH/H₂O602 h99[11]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Benzyl Azide and Phenylacetylene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
CpRuCl(PPh₃)₂10Benzene80 (reflux)2.5-40 hGood[12]
[CpRuCl]₄2.5DMFRoom Temp.15 min>95[5]
CpRuCl(COD)11,2-Dichloroethane (B1671644)451-4 h>95[13]
CpRuCl(PPh₃)₂1-10Benzene60-80N/AN/AN/A

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (via CuAAC) and 1-benzyl-5-phenyl-1H-1,2,3-triazole (via RuAAC).

Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a general procedure based on commonly employed conditions.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water.

  • To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 equiv).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.10 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

This protocol is based on the procedure described by Oakdale and Fokin.[13]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add benzyl azide (1.0 equiv) and phenylacetylene (1.1 equiv).

  • Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.1 M with respect to the benzyl azide.

  • Purge the solution with the inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add Cp*RuCl(COD) (0.01-0.02 equiv).

  • Heat the reaction mixture to 45 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[13]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.[13]

Visualizing the Workflow

The general experimental workflow for both catalytic systems can be visualized as a sequence of steps from reactant preparation to product isolation.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_purification Purification & Analysis Reactants Azide & Alkyne Mix Mixing Reactants->Mix Solvent Solvent Solvent->Mix Add_Catalyst Add Catalyst (Cu or Ru) Mix->Add_Catalyst Stir Stirring & Heating (if required) Add_Catalyst->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Quenching & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Triazole Product Purify->Product

General experimental workflow for azide-alkyne cycloaddition.

The catalytic cycles for CuAAC and RuAAC, which dictate their distinct regioselectivity, are fundamentally different.

G Cu_Alkyne Copper-Acetylide Formation Cycloaddition_Cu [3+2] Cycloaddition Cu_Alkyne->Cycloaddition_Cu Reacts with Azide Product_Cu 1,4-Triazole Cycloaddition_Cu->Product_Cu Protonolysis Ru_Complex Ruthenium(II) Complex Ruthenacycle Ruthenacycle Intermediate Ru_Complex->Ruthenacycle Oxidative Coupling with Alkyne & Azide Product_Ru 1,5-Triazole Ruthenacycle->Product_Ru Reductive Elimination

References

Safety Operating Guide

Proper Disposal of Cyclopropylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like cyclopropylacetylene is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to best practices and regulatory considerations.

This compound is a highly flammable liquid and vapor that can cause skin irritation and serious eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to disposal protocols is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and tightly fitting safety goggles or a face shield (minimum 8-inch).[3][4] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of vapor or mist.[3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4] No smoking should be permitted in the handling area.[4] Take measures to prevent the buildup of electrostatic charge by grounding and bonding containers and receiving equipment.[5] Use only non-sparking tools.[5]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration.[3][4]

  • Consult Regulations: Before disposal, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable this compound solutions to a licensed disposal company.[3][4] These companies are equipped to handle hazardous materials safely.

  • Incineration: The recommended disposal method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[3][4] Extra care must be taken during ignition due to the material's high flammability.[3][4]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[5] They should be taken to an approved waste handling site for recycling or disposal.[5] Follow label warnings even after the container is emptied.[5] Contaminated packaging should be disposed of as unused product.[3]

  • Spill Cleanup: In the event of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[3][4] Place the collected material in a suitable, closed container for disposal according to local regulations.[3][4] Do not let the product enter drains.[3][4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Flash Point -17 °C / 1.4 °F (closed cup)[1][4]
Boiling Point 51 - 52 °C / 123.8 - 125.6 °F[1][4]
Specific Gravity 0.780 g/cm³ at 25 °C[1][4]
UN Number 1993[1][3][4]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedures outlined are based on established safety data for this compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Identified ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe consult Step 2: Consult Local, Regional, and National Hazardous Waste Regulations ppe->consult contact Step 3: Contact Licensed Disposal Company consult->contact incinerate Step 4: Incineration at a Licensed Facility (with Afterburner and Scrubber) contact->incinerate container Step 5: Dispose of Empty Containers as Hazardous Waste incinerate->container spill_check Is there a spill? container->spill_check spill_cleanup Follow Spill Cleanup Protocol: Contain, Collect, and Containerize spill_check->spill_cleanup Yes end End: Safe and Compliant Disposal spill_check->end No spill_cleanup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of cyclopropylacetylene, a highly flammable and corrosive compound utilized in various organic syntheses, including as a key intermediate in the production of the anti-HIV drug Efavirenz.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.

Understanding the Risks: Hazard Identification and Properties

This compound is a colorless to yellowish, pungent liquid that poses several significant hazards.[1][3] It is classified as a highly flammable liquid and vapor, capable of causing serious eye damage and skin irritation.[3][4][5] Furthermore, it is harmful to aquatic life with long-lasting effects.[3][4][5] A critical but less common hazard is its ability to form very sensitive explosive metallic compounds.[3][4]

A thorough understanding of its physical and chemical properties is the first step in safe handling.

PropertyValueSource
CAS Number 6746-94-7[3]
Molecular Formula C5H6[5]
Molecular Weight 66.10 g/mol [5]
Appearance Colorless to almost colorless clear liquid[3]
Odor Pungent[3]
Boiling Point 51 - 52 °C (123.8 - 125.6 °F)[3][6]
Flash Point -17 °C (1.4 °F) (closed cup)[3][6][7]
Density 0.781 g/cm3 at 25 °C[6][7]
Storage Temperature 2 - 8 °C[6][7]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Tightly fitting safety goggles and a face shield (8-inch minimum).Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Hands Chemical-resistant gloves (e.g., Neoprene/Nitrile).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[4][8]
Body Flame-retardant and antistatic protective clothing. A complete suit protecting against chemicals is recommended. A Nomex® laboratory coat over cotton clothing is a suitable option.Lab coats should be fully buttoned to cover as much skin as possible. Avoid polyester (B1180765) or acrylic fabrics.[4][8]
Respiratory Required when engineering controls are insufficient or as a backup.A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended. If the respirator is the sole means of protection, a full-face supplied air respirator should be used. All respiratory equipment must be NIOSH (US) or CEN (EU) approved.[4]
Feet Closed-toe, closed-heel shoes.Shoes should be made of a material that can withstand chemical spills.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment, identifying all potential hazards and outlining mitigation strategies.

  • Fume Hood: Ensure a certified and properly functioning chemical fume hood is available. All handling of this compound must be performed within the fume hood.

  • Spill Kit: Have a spill kit readily accessible. The kit should contain inert absorbent materials, such as vermiculite (B1170534) or sand. Do not use combustible materials for absorption.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher (CO2, dry chemical, or foam).[3]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all metal equipment and containers are properly grounded.[3]

2. Handling and Experimental Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the laboratory.

  • Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire and the formation of explosive peroxides.

  • Dispensing: Use only non-sparking tools and equipment when transferring the liquid.[3] Dispense the required amount slowly and carefully to avoid splashing.

  • Temperature Control: Be mindful of the low boiling point of this compound.[3] If the experiment involves heating, use a well-controlled heating mantle and monitor the temperature closely. The reaction quench can be highly exothermic and should be performed at a controlled, low temperature.[10]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, metals, and strong acids.[3]

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all equipment that has come into contact with this compound using an appropriate solvent.

  • Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed and discarded immediately. Wash hands and any exposed skin thoroughly after handling.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm and ensure safety.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and disposable labware), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with this compound and stored in a cool, well-ventilated area away from sources of ignition.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "Corrosive," along with the full chemical name: "this compound."

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal company.[3] Do not attempt to dispose of this compound down the drain or with general laboratory trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the logical relationships in the handling workflow and the decision-making process for PPE selection.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PrepWorkspace Prepare Fume Hood & Emergency Equipment RiskAssessment->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Dispense Dispense this compound DonPPE->Dispense Reaction Perform Experiment Dispense->Reaction Spill Spill Response Dispense->Spill Exposure Personal Exposure Response Dispense->Exposure Monitor Monitor Reaction Reaction->Monitor Fire Fire Response Reaction->Fire Decontaminate Decontaminate Equipment Monitor->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove PPE & Wash Hands Dispose->RemovePPE

Caption: Workflow for Handling this compound

G Start Assess Task Gloves Wear Chemical Resistant Gloves Start->Gloves LabCoat Wear Flame-Retardant Lab Coat Start->LabCoat SplashRisk Risk of Splash or Splatter? Goggles Wear Safety Goggles SplashRisk->Goggles No FaceShield Wear Face Shield over Goggles SplashRisk->FaceShield Yes InhalationRisk Risk of Inhalation? FireRisk Risk of Fire or Explosion? InhalationRisk->FireRisk No Respirator Use Respirator InhalationRisk->Respirator Yes Grounding Ensure Grounding and Bonding FireRisk->Grounding Yes Goggles->InhalationRisk FaceShield->InhalationRisk Gloves->SplashRisk LabCoat->SplashRisk Respirator->FireRisk

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.